molecular formula C22H25N3O4S B1676744 Moricizine CAS No. 31883-05-3

Moricizine

Cat. No.: B1676744
CAS No.: 31883-05-3
M. Wt: 427.5 g/mol
InChI Key: FUBVWMNBEHXPSU-UHFFFAOYSA-N
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Description

Moricizine, also known internationally as Ethmozine or Moracizine, is a phenothiazine derivative and a class IC antiarrhythmic agent according to the Vaughan Williams classification . It acts as a potent sodium channel blocker, inhibiting the rapid inward sodium current in cardiac myocytes . This mechanism results in a use-dependent reduction of the maximum rate of depolarization (V_max) during phase 0 of the cardiac action potential, thereby slowing conduction velocity in cardiac tissue and helping to stabilize rhythm by preventing the propagation of abnormal electrical activity . Historically used for the management of serious ventricular arrhythmias, Moricizine was noted for its potent local anesthetic and membrane-stabilizing effects . It decreases excitability, conduction velocity, and automaticity, primarily through slowed atrioventricular (AV) nodal and His-Purkinje conduction . Its pharmacodynamic profile shows it decreases the action potential duration (APD) in Purkinje fibers and has minimal effects on ventricular repolarization . Research into its clinical use, notably the Cardiac Arrhythmia Suppression Trial (CAST), revealed an increased risk in certain post-myocardial infarction patients, which ultimately led to its withdrawal from the market for commercial reasons and limited its use to life-threatening conditions . This history makes it a compound of significant interest for cardiovascular research and safety pharmacology studies. From a pharmacokinetic perspective, Moricizine is well-absorbed orally but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 38% . It is extensively bound to plasma proteins (~95%) and undergoes extensive hepatic metabolism to numerous metabolites . The elimination half-life is relatively short, reported to be between 2 to 4 hours in healthy volunteers, but can extend to 6-13 hours in patients with cardiac disease . This product is provided for research purposes, such as in vitro studies and biochemical analysis. It is intended for use by qualified researchers and professionals in a laboratory setting only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate
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InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
Source PubChem
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InChI Key

FUBVWMNBEHXPSU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
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Molecular Formula

C22H25N3O4S
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DSSTOX Substance ID

DTXSID4023335
Record name Moricizine
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Molecular Weight

427.5 g/mol
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Physical Description

Solid
Record name Moricizine
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Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
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CAS No.

31883-05-3
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Melting Point

156-157 °C, 156 - 157 °C
Record name Moricizine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Moricizine on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine is a Class I antiarrhythmic agent with a complex and potent mechanism of action centered on the blockade of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of the molecular interactions between moricizine and sodium channels, detailing its binding kinetics, state-dependent blockade, and effects on channel gating. Quantitative data from key electrophysiological studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide utilizes graphical representations to elucidate the intricate signaling pathways and experimental workflows associated with the study of moricizine's effects, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

Moricizine, a phenothiazine derivative, is classified as a Class I antiarrhythmic drug, exhibiting characteristics of both subclasses Ia and Ic, though it more closely aligns with Class Ic properties.[1][2] Its primary therapeutic effect in managing ventricular arrhythmias stems from its ability to modulate cardiac action potentials by blocking the rapid inward sodium current (INa).[3][4] This blockade slows the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][6] A hallmark of moricizine's action is its state- and use-dependent blockade of sodium channels, signifying a higher affinity for channels in the open and inactivated states compared to the resting state.[3][7] This property contributes to its enhanced efficacy at higher heart rates.

State-Dependent Blockade of Sodium Channels

The interaction of moricizine with sodium channels is highly dependent on the conformational state of the channel. Voltage-gated sodium channels transition between three primary states: resting (closed), open, and inactivated. Moricizine exhibits a differential affinity for these states, a characteristic that is fundamental to its mechanism of action.

Binding Affinity and Kinetics

Electrophysiological studies have demonstrated that moricizine binds to sodium channels with varying affinities depending on their state. The drug shows a preference for the inactivated state, which is crucial for its antiarrhythmic effect.[7][8] This preferential binding stabilizes the inactivated state, prolonging the refractory period of the channel and reducing the availability of channels to open in response to a subsequent depolarization.

ParameterValueCell TypeHolding PotentialReference
Dissociation Constant (Kd) - Resting State 105 µMFeline Ventricular Myocytes-140 mV[7]
Hill Coefficient 1.3Feline Ventricular Myocytes-140 mV[7]
Recovery from Inactivation (τ) 8 sFeline Ventricular Myocytes-140 mV[7]

Table 1: Quantitative Parameters of Moricizine's Interaction with Sodium Channels

The slow recovery from inactivation in the presence of moricizine is a key feature of its Class Ic-like activity.[2] This slow dissociation from the inactivated state means that a proportion of sodium channels remain blocked even at the end of diastole, leading to a cumulative block at faster heart rates (use-dependence).

Effect on Channel Gating

Moricizine's interaction with sodium channels alters their gating properties. A significant effect is a hyperpolarizing shift in the steady-state inactivation curve. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the drug, further reducing sodium current availability.

Drug ConcentrationShift in Steady-State Inactivation (h∞)Cell TypeReference
30 µM-7.3 ± 2.4 mVFeline Ventricular Myocytes[7]

Table 2: Effect of Moricizine on Sodium Channel Steady-State Inactivation

Inhibition of Late Sodium Current (INaL)

In addition to blocking the peak sodium current, moricizine has been shown to inhibit the late component of the sodium current (INaL).[8][9] The late sodium current is a small, sustained inward current that can be augmented under pathological conditions and contribute to arrhythmogenesis. By inhibiting INaL, moricizine can help to shorten the action potential duration and suppress early afterdepolarizations, further contributing to its antiarrhythmic efficacy.

In studies using mouse atrial myocytes where the late sodium current was enhanced with Anemone toxin II (ATX II), moricizine demonstrated a significant reduction in INaL density.[9]

ConditionINaL Density (pA/pF)Cell TypeReference
Baseline0.31 ± 0.02Mouse Atrial Myocytes[9]
With ATX II (3 nM)1.44 ± 0.03Mouse Atrial Myocytes[9]
With ATX II + Moricizine0.56 ± 0.02Mouse Atrial Myocytes[9]

Table 3: Moricizine's Effect on ATX II-Enhanced Late Sodium Current

Experimental Protocols

The characterization of moricizine's mechanism of action relies on precise electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Recording of Peak Sodium Current

This protocol is designed to measure the effect of moricizine on the peak inward sodium current in isolated cardiomyocytes.

  • Cell Preparation: Single ventricular or atrial myocytes are isolated from animal models (e.g., feline or murine) through enzymatic digestion.

  • Solutions:

    • External Solution (in mM): NaCl 135, CsCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, MgATP 5; pH adjusted to 7.2 with CsOH.

  • Voltage-Clamp Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -140 mV) to ensure all sodium channels are in the resting state.

    • Apply a depolarizing test pulse to a potential that elicits the maximal peak inward current (e.g., -30 mV) for a short duration (e.g., 50 ms).

    • Record the peak inward current in the absence (control) and presence of varying concentrations of moricizine.

  • Voltage-Clamp Protocol for Steady-State Inactivation:

    • Hold the cell at a holding potential of -120 mV.

    • Apply a series of 500 ms conditioning pre-pulses to a range of potentials (e.g., from -140 mV to -50 mV in 10 mV increments).

    • Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the available sodium current.

    • Plot the normalized peak current as a function of the pre-pulse potential to generate the steady-state inactivation curve.

Measurement of Use-Dependent Block

This protocol assesses the frequency-dependent nature of moricizine's sodium channel blockade.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -100 mV.

    • Apply a train of depolarizing pulses to -30 mV (e.g., 20 pulses) at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).

    • Measure the peak inward current for each pulse in the train.

    • Use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.

Visualizing the Mechanism and Workflows

State-Dependent Binding of Moricizine

The following diagram illustrates the preferential binding of moricizine to the different states of the voltage-gated sodium channel.

StateDependentBinding Resting Resting State (Closed) Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Slow) Moricizine Moricizine Moricizine->Resting Low Affinity (Kd = 105 µM) Moricizine->Open Moderate Affinity Moricizine->Inactivated High Affinity (Slow koff)

Caption: State-dependent binding of moricizine to sodium channels.

Experimental Workflow for Measuring Tonic Block

This diagram outlines the key steps in a whole-cell patch-clamp experiment to determine the tonic block of sodium channels by moricizine.

TonicBlockWorkflow cluster_protocol Voltage-Clamp Protocol cluster_experiment Experimental Steps p1 Hold at -140 mV p2 Depolarizing pulse to -30 mV p1->p2 p3 Record peak INa p2->p3 s4 Apply Moricizine Solution p3->s4 After control recording s5 Data Analysis (Dose-Response Curve) p3->s5 After moricizine recording s1 Isolate Cardiomyocytes s2 Establish Whole-Cell Configuration s1->s2 s3 Apply Control Solution s2->s3 s3->p1 s4->p1

Caption: Workflow for determining tonic sodium channel block.

Conclusion

Moricizine's mechanism of action on sodium channels is a multifaceted process characterized by potent, state- and use-dependent blockade. Its high affinity for the inactivated state, coupled with slow recovery kinetics, leads to a significant reduction in sodium current, particularly at higher heart rates. Furthermore, its ability to inhibit the late sodium current provides an additional layer of antiarrhythmic efficacy. A thorough understanding of these intricate molecular interactions and the experimental methodologies used to elucidate them is paramount for the continued development of safer and more effective antiarrhythmic therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of cardiac electropharmacology.

References

An In-depth Technical Guide to the Cardiac Electrophysiology of Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiac electrophysiological effects of Moricizine, a Class I antiarrhythmic agent. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Introduction

Moricizine (Ethmozine®) is a phenothiazine derivative classified as a Class I antiarrhythmic drug.[1][2] Its primary mechanism of action involves the blockade of cardiac sodium channels, which leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax).[3][4] While it shares properties with all three subclasses of Class I agents (IA, IB, and IC), it is most commonly categorized as a Class IC agent due to its slow dissociation kinetics from the sodium channel.[1] This guide delves into the nuanced electrophysiological profile of Moricizine, presenting its effects on various ion channels, the cardiac action potential, and overall cardiac conduction.

Effects on Cardiac Ion Channels

Moricizine's primary electrophysiological effects stem from its interaction with several key cardiac ion channels.

Sodium Channels (Nav)

The principal antiarrhythmic effect of Moricizine is its potent, use-dependent blockade of cardiac sodium channels (Nav1.5).[4][5] This blockade reduces the rapid inward sodium current (INa) responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[3]

State-Dependent Blockade: Moricizine exhibits a higher affinity for the inactivated state of the sodium channel compared to the resting state.[6][7] This property contributes to its use-dependent effect, where the degree of block is more pronounced at faster heart rates.

Quantitative Data on Sodium Channel Blockade:

ParameterValueCell TypeHolding PotentialReference
Tonic Block (Kd,app) 6.3 µMGuinea-pig atrial myocytes-100 mV[7]
99.3 µMGuinea-pig atrial myocytes-140 mV[7]
3.1 µMGuinea-pig ventricular myocytes-100 mV[7]
30.2 µMGuinea-pig ventricular myocytes-140 mV[7]
Recovery Time Constant from Inactivation 4.2 ± 2.0 sGuinea-pig atrial myocytes-100 mV[7]
3.0 ± 1.2 sGuinea-pig atrial myocytes-140 mV[7]
Dissociation Constant (Kd) - Resting State 105 µMFeline ventricular myocytes-140 mV[6]

Late Sodium Current (INaL): Moricizine has also been shown to inhibit the late component of the sodium current (INaL).[8][9] Enhanced INaL is implicated in arrhythmogenesis, and its inhibition by Moricizine may contribute to the drug's antiarrhythmic effects, particularly in conditions like atrial fibrillation.[8][9] In one study, Moricizine (30 µM) significantly reduced the baseline INaL density in normal isolated atrial myocytes from 0.31±0.02 pA/pF to 0.56±0.02 pA/pF after being enhanced by ATX II to 1.44±0.03 pA/pF.[9]

Calcium Channels (Cav)

Moricizine can also exert a use-dependent block on L-type calcium channels (ICa-L).[9][10] This effect is more prominent at depolarized holding potentials and higher stimulation frequencies.[10] The suppression of ICa-L is thought to contribute to the shortening of the action potential duration observed with Moricizine treatment.[9][10]

Potassium Channels (Kv)

The effects of Moricizine on potassium currents are less pronounced. Some studies have reported a reversible depression of the time-dependent outward potassium current.[10] However, other research suggests that Moricizine does not significantly alter outward potassium currents in atrial myocytes.[9]

Effects on the Cardiac Action Potential

The multi-channel blocking properties of Moricizine lead to distinct changes in the cardiac action potential.

  • Phase 0: A concentration-dependent decrease in the maximal rate of phase 0 depolarization (Vmax) is the most prominent effect, resulting from the blockade of the fast inward sodium current.[3]

  • Phases 2 and 3 (Repolarization): Moricizine speeds the repolarization of phases 2 and 3, leading to a decrease in the action potential duration (APD).[2][3] This is in contrast to Class IA agents which typically prolong the APD.

  • Phase 4: Moricizine has no significant effect on the slope of phase 4 depolarization, meaning it does not directly suppress normal automaticity in pacemaker cells.[2][3] However, it can suppress abnormal automaticity in depolarized Purkinje fibers.[3]

Quantitative Data on Action Potential Parameters:

ParameterEffectTissue/Cell TypeReference
Action Potential Duration (APD) DecreasedCanine Purkinje fibers, Ventricular tissue[2][3][4]
Effective Refractory Period (ERP) DecreasedCanine Purkinje fibers[3]
ERP/APD Ratio Increased-[11]

Effects on Cardiac Conduction and ECG

The electrophysiological effects of Moricizine at the cellular level translate into observable changes in cardiac conduction and the electrocardiogram (ECG).

  • Conduction Velocity: Moricizine slows conduction in the atrium, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[3]

  • ECG Intervals:

    • PR Interval: Prolonged due to slowed conduction through the AV node.[2]

    • QRS Duration: Widened as a result of slowed intraventricular conduction.[2]

    • QT Interval: Generally unchanged because the prolongation of the QRS duration is offset by a shortening of the JT interval.[2]

Dose-dependent effects on ECG intervals have been reported. [3]

Experimental Protocols

Whole-Cell Patch-Clamp for Sodium Current Analysis

This protocol is designed to measure the effects of Moricizine on peak and late sodium currents in isolated cardiac myocytes.

Cell Preparation:

  • Isolate single ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit, or mouse) using enzymatic digestion.

  • Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate sodium currents, other ionic currents are blocked (e.g., using CsCl to block K+ channels and nifedipine to block Ca2+ channels).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol for Peak INa:

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -120 mV to ensure all sodium channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).

  • Record the peak inward current at each voltage step.

  • Perfuse the cell with Moricizine at various concentrations and repeat the voltage-clamp protocol.

Voltage-Clamp Protocol for Late INaL:

  • Hold the membrane potential at -90 mV.

  • Apply a depolarizing pulse to -20 mV for 300 ms at a frequency of 0.2 Hz.[8]

  • Measure the sustained inward current during the late phase of the depolarizing pulse.

  • To enhance the late current for easier measurement, an agonist such as Anemonia sulcata toxin II (ATX-II) can be used.[8]

  • Perfuse with Moricizine and repeat the protocol to assess its inhibitory effect.

In Vivo Electrophysiology Study

This protocol outlines the procedure for assessing the effects of Moricizine on cardiac conduction in an anesthetized animal model.

Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rabbit) and maintain a stable body temperature.

  • Insert a catheter with pacing and recording electrodes into the heart via a jugular vein or carotid artery.

  • Record a baseline surface ECG.

Electrophysiological Measurements:

  • Sinus Node Function: Measure sinus cycle length and sinus node recovery time after overdrive pacing.

  • AV Conduction: Determine the Wenckebach cycle length and the effective refractory period of the AV node.

  • Atrial and Ventricular Refractoriness: Measure the effective refractory periods of the atrial and ventricular tissue using programmed electrical stimulation.

  • His-Purkinje Conduction: Measure the HV interval from an intracardiac electrogram.

  • Administer Moricizine intravenously or intraperitoneally and repeat the electrophysiological measurements at set time points.

Visualizations

Signaling Pathway of Moricizine's Effect on Late Sodium Current and CaMKII

moricizine_pathway cluster_cell Cardiac Myocyte Moricizine Moricizine Nav15 Na_v1.5 Channel (Inactivated State) Moricizine->Nav15 blocks INaL Increased Late I_Na Moricizine->INaL inhibits CaMKII CaMKII Activation Moricizine->CaMKII reduces activation INaL->CaMKII leads to Arrhythmia Arrhythmogenesis CaMKII->Arrhythmia contributes to AngII Angiotensin II AngII->INaL promotes

Caption: Moricizine's inhibition of late INa and subsequent reduction of CaMKII activation.

Experimental Workflow for Patch-Clamp Analysis

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellIsolation Isolate Cardiac Myocytes Plating Plate Cells on Coverslips CellIsolation->Plating WholeCell Establish Whole-Cell Configuration Plating->WholeCell Solutions Prepare External and Internal Solutions Solutions->WholeCell Baseline Record Baseline Ion Currents WholeCell->Baseline DrugApplication Perfuse with Moricizine Baseline->DrugApplication DrugRecording Record Ion Currents in Presence of Drug DrugApplication->DrugRecording DataExtraction Extract Current Parameters DrugRecording->DataExtraction DoseResponse Generate Dose-Response Curves DataExtraction->DoseResponse KineticAnalysis Analyze Block Kinetics DataExtraction->KineticAnalysis

Caption: Workflow for assessing Moricizine's effects on ion channels using patch-clamp.

Logical Relationships of Moricizine's Electrophysiological Effects

moricizine_effects cluster_ion_channels Ion Channel Effects cluster_cellular_effects Cellular Electrophysiological Effects cluster_organ_level_effects Organ Level Effects Moricizine Moricizine NaBlock Na+ Channel Block (Peak and Late) Moricizine->NaBlock CaBlock Ca2+ Channel Block (Use-dependent) Moricizine->CaBlock KBlock K+ Channel Block (Minor) Moricizine->KBlock Vmax Decreased Vmax NaBlock->Vmax Conduction Slowed Conduction NaBlock->Conduction APD Shortened APD CaBlock->APD KBlock->APD Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect APD->Antiarrhythmic ECG PR & QRS Prolongation Conduction->ECG Conduction->Antiarrhythmic Proarrhythmic Proarrhythmic Effect Conduction->Proarrhythmic

Caption: A logical flow of Moricizine's electrophysiological effects from ion channels to clinical outcomes.

Conclusion

Moricizine exhibits a complex cardiac electrophysiological profile, primarily characterized by a potent, use-dependent blockade of sodium channels. Its effects on calcium and potassium channels, although less pronounced, contribute to its overall action, particularly the shortening of the action potential duration. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic and proarrhythmic potential of Moricizine and similar compounds. A thorough understanding of these multifaceted electrophysiological effects is crucial for the rational design and safe application of antiarrhythmic drugs.

References

The Pharmacodynamics of Moricizine in the Management of Ventricular Arrhythmias: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine, a phenothiazine derivative, is a Class I antiarrhythmic agent historically utilized for the treatment of ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac sodium channels, leading to alterations in myocardial electrophysiology. This technical guide provides an in-depth review of the pharmacodynamics of moricizine, focusing on its molecular interactions, electrophysiological effects, and clinical efficacy in the context of ventricular arrhythmias. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this area.

Introduction

Ventricular arrhythmias, ranging from premature ventricular complexes (PVCs) to sustained ventricular tachycardia (VT) and fibrillation (VF), represent a significant cause of morbidity and mortality. Pharmacological intervention remains a cornerstone of therapy, with agents classified according to the Vaughan Williams system. Moricizine is classified as a Class I antiarrhythmic, although it exhibits properties that overlap with different subclasses.[1] It demonstrates a potent inhibitory effect on the fast inward sodium current (INa), which is crucial for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] This guide delves into the intricate pharmacodynamic properties of moricizine, offering a comprehensive resource for professionals in cardiovascular drug development and research.

Mechanism of Action: Sodium Channel Blockade

The antiarrhythmic effect of moricizine is primarily attributed to its ability to block voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] This blockade is state-dependent, meaning the drug has a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][6] This property contributes to its use-dependent effect, where the degree of sodium channel blockade increases with higher heart rates, a characteristic feature of many Class I antiarrhythmics.[3]

By binding to the sodium channel, moricizine reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[2]

Signaling Pathway of Moricizine Action

moricizine_mechanism cluster_effects Electrophysiological Effects Na_channel_resting Na+ Channel (Resting) Na_channel_open Na+ Channel (Open) Na_channel_resting->Na_channel_open Depolarization Na_channel_inactivated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Reduced_Vmax Decreased Vmax of Action Potential Na_channel_inactivated->Na_channel_resting Repolarization Moricizine Moricizine Moricizine->Na_channel_open Binds Moricizine->Na_channel_inactivated Binds (Higher Affinity) Slowed_Conduction Slowed Conduction Velocity Shortened_APD Shortened Action Potential Duration patch_clamp_workflow start Start cell_prep Isolate Cardiomyocytes start->cell_prep setup Prepare Patch Clamp Rig (Solutions, Electrodes) cell_prep->setup giga_seal Form Gigaohm Seal setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline I-V Curves and Kinetics whole_cell->baseline_rec drug_app Apply Moricizine baseline_rec->drug_app drug_rec Record I-V Curves and Kinetics in Presence of Moricizine drug_app->drug_rec washout Washout Moricizine drug_rec->washout washout_rec Record Post-Washout I-V Curves and Kinetics washout->washout_rec analysis Data Analysis (IC50, V-dependence, etc.) washout_rec->analysis end End analysis->end ep_study_workflow start Patient Selection and Consent baseline Baseline EP Study (Drug-Free State) start->baseline inducible VT Inducible? baseline->inducible no_drug Consider Other Therapies inducible->no_drug No drug_admin Administer Moricizine inducible->drug_admin Yes end End of Study no_drug->end repeat_ep Repeat EP Study on Moricizine drug_admin->repeat_ep still_inducible VT Still Inducible? repeat_ep->still_inducible effective Moricizine is Effective (Consider for Long-Term Therapy) still_inducible->effective No ineffective Moricizine is Ineffective (Consider Other Therapies) still_inducible->ineffective Yes effective->end ineffective->end

References

An In-depth Technical Guide to the Chemical Structure and Properties of Moricizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine hydrochloride, a phenothiazine derivative, is a Class I antiarrhythmic agent historically used in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and underlying mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the signaling pathways influenced by moricizine hydrochloride through detailed diagrams, offering valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Chemical Structure and Identification

Moricizine hydrochloride is the hydrochloride salt of moricizine. Its chemical structure is characterized by a phenothiazine ring system substituted with a morpholinopropionyl group at the nitrogen atom and an ethyl carbamate group at position 2.

Chemical Structure of Moricizine Hydrochloride

G A 2-Aminophenothiazine B Ethyl 2-carbamoylphenothiazine A->B Reaction with ethyl chloroformate C Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate B->C Acylation with 3-chloropropionyl chloride D Moricizine (free base) C->D Reaction with - morpholine E Moricizine Hydrochloride D->E Treatment with hydrochloric acid G A Plasma Sample (+ Internal Standard) B Liquid-Liquid Extraction (Methylene Chloride) A->B C Evaporation and Reconstitution B->C D LC Separation (ODS Column) C->D E Mass Spectrometry (Thermospray Interface) D->E F Data Analysis E->F G cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) INa Fast Inward Sodium Current (INa) Na_channel->INa Mediates Ca_channel L-type Calcium Channel ICa L-type Calcium Current (ICa) Ca_channel->ICa Mediates K_channel Potassium Channel IK Outward Potassium Current (IK) K_channel->IK Mediates Moricizine Moricizine HCl Moricizine->Na_channel Blocks Moricizine->Ca_channel Suppresses Moricizine->K_channel Decreases open probability CaMKII CaMKII Activation Moricizine->CaMKII Reduces phosphorylation Depolarization Phase 0 Depolarization INa->Depolarization Initiates INa->CaMKII Late INa activates Conduction Conduction Velocity Depolarization->Conduction Determines Arrhythmia Ventricular Arrhythmias Conduction->Arrhythmia Propagation of abnormal impulses CaMKII->Arrhythmia Contributes to

Moricizine: A Technical Guide to its Classification as a Class I Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is an antiarrhythmic agent of the phenothiazine class, utilized in the management of ventricular arrhythmias. Its classification within the Vaughan Williams system has been a subject of detailed electrophysiological investigation. This technical guide provides an in-depth analysis of the core experimental evidence and data that establish Moricizine as a Class I antiarrhythmic agent, with a particular focus on its sodium channel blocking properties and its place within the Class I subclasses.

Core Mechanism of Action: Sodium Channel Blockade

The primary antiarrhythmic effect of Moricizine is mediated through the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential. By inhibiting this inward current, Moricizine decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in atrial and ventricular muscle as well as the His-Purkinje system.[1] This fundamental action is the hallmark of Class I antiarrhythmic agents.

Moricizine exhibits a "use-dependent" or "state-dependent" block, meaning its affinity for the sodium channel is higher when the channel is in the open or inactivated state compared to the resting state.[2][3] This property makes it more effective at higher heart rates, as the sodium channels spend more time in the open and inactivated states. The drug binds to and dissociates from the sodium channel at a rate that has led to discussion regarding its specific subclass, but with a strong leaning towards Class IC characteristics due to its slow kinetics of attachment and detachment.[4]

Electrophysiological Effects of Moricizine

The classification of Moricizine is rooted in its distinct effects on the electrophysiological properties of cardiac tissue. These effects have been characterized through a variety of preclinical and clinical experimental protocols.

Effects on Cardiac Action Potential and Refractoriness

In preclinical studies, Moricizine has been shown to produce a concentration-dependent decrease in the maximal rate of Phase 0 depolarization.[1] It also accelerates repolarization of phases 2 and 3, leading to a decrease in the action potential duration (APD) and the effective refractory period (ERP) in cardiac Purkinje fibers.[1][5] While the shortening of APD is a characteristic often associated with Class IB agents, the potent reduction in Vmax is more aligned with Class IA and IC.[5] However, some studies suggest that Moricizine's effect on shortening the action potential duration is due to the suppression of the L-type Ca2+ current.[6][7]

Effects on ECG Intervals

In clinical settings, Moricizine's electrophysiological effects are reflected in changes to the electrocardiogram (ECG). It causes a dose-related prolongation of the PR and QRS intervals, indicative of slowed conduction through the atrioventricular (AV) node and the ventricular myocardium.[5] Concurrently, it often shortens the JT interval.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiological studies of Moricizine.

ParameterValueSpecies/TissueExperimental ConditionReference
Sodium Channel Blockade
Dissociation Constant (Kd) - Resting State105 µMFeline Ventricular MyocytesHolding Potential = -140 mV[8]
Hill Coefficient1.3Feline Ventricular Myocytes[8]
Shift in Steady-State Inactivation (h∞)-7.3 ± 2.4 mVFeline Ventricular Myocytes30 µM Moricizine[8]
Recovery from Inactivation Time Constant8 secondsFeline Ventricular MyocytesHolding Potential = -140 mV, 30 µM Moricizine[8]
ParameterEffectTissue/SettingReference
Action Potential & ECG Parameters
Maximal Rate of Phase 0 Depolarization (Vmax)Concentration-dependent decreaseCardiac Purkinje Fibers[1]
Action Potential Duration (APD)DecreasesCardiac Purkinje Fibers[1][5]
Effective Refractory Period (ERP)DecreasesCardiac Purkinje Fibers[1][5]
PR IntervalDose-related prolongationHuman[5]
QRS DurationDose-related prolongationHuman[5]
JT IntervalShorteningHuman[5]
AH IntervalLengtheningHuman[1]
HV IntervalLengtheningHuman[1]

Experimental Protocols

The characterization of Moricizine's electrophysiological properties relies on several key experimental techniques.

Whole-Cell Voltage Clamp

Objective: To measure the effect of Moricizine on the sodium current (INa) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., feline or canine ventricle).

  • Pipette Preparation: Borosilicate glass micropipettes are fabricated and filled with an internal solution containing ions that mimic the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the cell's interior.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane. To study the effect on the peak sodium current, the cell is held at a negative holding potential (e.g., -140 mV) and then depolarized to various test potentials.

  • Data Acquisition: The resulting ionic currents are recorded and amplified. The peak inward current, primarily carried by sodium ions, is measured before and after the application of varying concentrations of Moricizine.

  • Analysis: The concentration-response curve is plotted to determine parameters such as the dissociation constant (Kd) and Hill coefficient. Protocols are also designed to assess the state-dependence of the block by varying the holding potential and using pulse trains to measure recovery from inactivation.

Measurement of Action Potential Duration and Effective Refractory Period

Objective: To determine the effect of Moricizine on the duration of the cardiac action potential and the refractory period.

Methodology:

  • Tissue Preparation: A strip of cardiac tissue, such as a canine Purkinje fiber, is dissected and placed in a tissue bath perfused with a physiological salt solution.

  • Microelectrode Impalement: A sharp glass microelectrode is used to impale a single cell to record the transmembrane potential.

  • Stimulation: The tissue is stimulated at a constant rate using an external electrode.

  • Action Potential Recording: The action potentials are recorded before and after the addition of Moricizine to the perfusate. The action potential duration is typically measured at 50% and 90% of repolarization (APD50 and APD90).

  • Effective Refractory Period (ERP) Measurement: To measure the ERP, a train of stimuli (S1) is delivered at a constant cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals. The ERP is defined as the longest S1-S2 interval that fails to elicit a propagated action potential.

Visualizations

Signaling Pathway of Moricizine's Action

Moricizine_Mechanism cluster_cell Cardiomyocyte Membrane Moricizine Moricizine Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Moricizine->Na_Channel Blocks channel (use-dependent) Phase0 Phase 0 Depolarization Vmax Decreased Vmax Phase0->Vmax Inhibition of Na+ influx Conduction Slowed Conduction Velocity Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Caption: Mechanism of action of Moricizine on the cardiac sodium channel.

Experimental Workflow for Class I Antiarrhythmic Classification

Experimental_Workflow start Start: Test Compound (e.g., Moricizine) exp1 Whole-Cell Voltage Clamp on Isolated Cardiomyocytes start->exp1 exp2 Action Potential & ERP Measurement in Cardiac Tissue start->exp2 data1 Measure INa Block (Kd, State-Dependence) exp1->data1 data2 Measure Changes in APD and ERP exp2->data2 analysis Analyze Electrophysiological Profile data1->analysis data2->analysis classI Potent INa Block? analysis->classI subclass Effect on APD? classI->subclass Yes not_classI Not a Primary Class I Agent classI->not_classI No classIA Class IA: Prolonged APD subclass->classIA Prolongs classIB Class IB: Shortened APD subclass->classIB Shortens classIC Class IC: No significant change or shortening subclass->classIC Minimal Effect/ Shortens conclusion Final Classification classIA->conclusion classIB->conclusion classIC->conclusion Moricizine_Classification Moricizine Moricizine ClassI Class I Antiarrhythmic (Na+ Channel Blocker) Moricizine->ClassI APD_effect Shortens Action Potential Duration Moricizine->APD_effect ERP_effect Shortens Effective Refractory Period Moricizine->ERP_effect Vmax_decrease Decreases Vmax of Action Potential ClassI->Vmax_decrease Conduction_slowing Slows Conduction Velocity Vmax_decrease->Conduction_slowing ClassIC_char Class IC Characteristics: - Potent Vmax depression - Slow dissociation kinetics Vmax_decrease->ClassIC_char ClassIB_char Class IB Characteristics: - Shortens APD APD_effect->ClassIB_char ClassIC_char->ClassI ClassIB_char->ClassI

References

Early Preclinical Development of Moricizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moricizine, a phenothiazine derivative, is a Class I antiarrhythmic agent developed for the management of ventricular arrhythmias. Sold under the trade name Ethmozine, it was utilized for the prophylaxis and treatment of life-threatening ventricular tachyarrhythmias. This technical guide provides an in-depth overview of the core preclinical studies that characterized the pharmacodynamic, pharmacokinetic, and toxicological profile of Moricizine, laying the groundwork for its clinical evaluation. The focus is on the foundational in vitro and in vivo experiments that elucidated its mechanism of action and established its initial efficacy and safety profile.

Mechanism of Action

Moricizine is classified as a Class I antiarrhythmic drug, primarily exerting its effect by blocking the fast inward sodium channels in myocardial tissue. This action reduces the maximal rate of depolarization of the cardiac action potential (Vmax of phase 0), thereby slowing conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.

Preclinical studies in cardiac Purkinje fibers demonstrated that Moricizine produces a concentration-dependent decrease in Vmax. Unlike some other Class I agents, it also speeds up the repolarization of phases 2 and 3, leading to a decrease in the action potential duration (APD) and the effective refractory period (ERP). However, the ratio of the effective refractory period to the action potential duration (ERP/APD) is increased.

Moricizine has also been shown to suppress abnormal automaticity in depolarized Purkinje fibers and to inhibit both early and delayed afterdepolarizations, which are mechanisms that can trigger arrhythmias. Its sodium channel blocking effect is use-dependent, meaning the blockade is more pronounced at faster heart rates, which is a desirable characteristic for an antiarrhythmic agent. More recent preclinical work has also suggested that Moricizine can inhibit the late sodium current (INaL), which may contribute to its antiarrhythmic effects, particularly in conditions like atrial fibrillation.

Cellular Mechanism of Action of Moricizine cluster_intracellular Intracellular Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_ion_in Na+ Influx (Phase 0 Depolarization) Moricizine_ext Moricizine (Extracellular) Moricizine_ext->Na_channel Blocks channel (Use-dependent) AP Cardiac Action Potential Na_ion_in->AP Initiates Vmax Decreased Vmax (Slower Conduction) AP->Vmax APD Decreased APD AP->APD ERP Decreased ERP AP->ERP ERP_APD Increased ERP/APD Ratio APD->ERP_APD ERP->ERP_APD Experimental Workflow: In Vivo Canine Arrhythmia Model cluster_surgery Surgical Phase cluster_testing Electrophysiology Study Phase animal_prep Animal Preparation (Anesthesia, Ventilation) create_mi Myocardial Infarction Creation (Ligate LAD Artery) animal_prep->create_mi implant Implant Defibrillator Patches & Pacing Leads create_mi->implant recover Recovery Period (e.g., 7 days) implant->recover baseline Baseline Measurements (ERP, Pacing Threshold, VT Induction) recover->baseline Proceed to EP Study drug_admin Moricizine Administration (e.g., 2 mg/kg IV Infusion) baseline->drug_admin post_drug Post-Drug Measurements (Repeat Baseline Tests) drug_admin->post_drug data_analysis Data Collection & Analysis (Compare Pre vs. Post) post_drug->data_analysis

Moricizine's Impact on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine is a Class I antiarrhythmic agent with a complex electrophysiological profile that distinguishes it from typical subclassifications. A primary characteristic of moricizine is its concentration-dependent effect on the duration of the cardiac action potential (APD). This technical guide provides an in-depth analysis of moricizine's effects on cardiac APD, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways. The primary mechanism of action involves the blockade of cardiac sodium channels, including a significant inhibition of the late sodium current (INaL), which contributes to its effect on repolarization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of cardiac electrophysiology and drug development.

Introduction

Moricizine is a phenothiazine derivative classified as a Class I antiarrhythmic drug. Its electrophysiological effects are complex, sharing properties with Class IA, IB, and IC agents. A key action of moricizine is the blockade of fast sodium channels in myocardial tissue, which slows the maximum rate of depolarization (Vmax) of the cardiac action potential. Crucially, moricizine also modulates the repolarization phase, primarily by shortening the action potential duration (APD). This effect is observed across various cardiac tissues, including ventricular and atrial myocardium, as well as in Purkinje fibers.[1][2] Recent evidence has highlighted the inhibition of the late component of the sodium current (INaL) as a significant contributor to its antiarrhythmic properties and its influence on APD.[3][4]

Quantitative Effects of Moricizine on Cardiac Action Potential Duration

Moricizine exerts a concentration-dependent shortening of the cardiac action potential duration. The following tables summarize the quantitative effects of moricizine on APD at 90% repolarization (APD90) in different cardiac tissues as documented in preclinical studies.

Table 1: Effect of Moricizine on APD90 in Canine Purkinje Fibers

Moricizine Concentration (g/ml)Tissue TypeEffect on APD90Reference
1 x 10-7Canine Purkinje FibersSignificant decrease[5]

Note: While the study indicates a significant decrease, specific percentage changes at varying concentrations were not detailed in the available literature. A study on developmental electrophysiologic effects noted that moricizine shortened APD90 to a greater extent in adult canine Purkinje fibers compared to neonatal fibers.[6]

Table 2: Effect of Moricizine on Late Sodium Current (INaL) in Atrial Myocytes

Moricizine Concentration (µM)Tissue TypeParameterEffectReference
30Mouse Atrial Myocytes (Angiotensin II-treated)INaL DensityReduced to near normal levels (from 0.54±0.06 pA/pF to 0.40±0.07 pA/pF)[4]
30Normal Mouse Atrial Myocytes (ATX-II enhanced)INaL DensitySignificantly reduced from 1.44±0.03 pA/pF to 0.56±0.02 pA/pF[3]

Note: The inhibition of the late sodium current contributes to the shortening of the action potential duration.

Mechanism of Action: Ion Channel Effects and Signaling Pathways

Moricizine's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5). This includes both the peak and the late components of the sodium current. The block of the peak sodium current slows conduction velocity, while the inhibition of the late sodium current (INaL) is a key factor in the shortening of the APD.[3][4]

An enhanced late sodium current is associated with prolonged APD and can lead to arrhythmias. Moricizine's ability to inhibit this current is thought to be a significant component of its antiarrhythmic effect.[3] Furthermore, studies have indicated that moricizine may also have a minor inhibitory effect on the L-type calcium current (ICa-L) in a use-dependent manner, which could also contribute to APD shortening.[3][7] There is no significant alteration of outward potassium currents.[3]

Recent research has elucidated a signaling pathway involving Calcium/calmodulin-dependent protein kinase II (CaMKII) in the context of moricizine's action on INaL. In pathological conditions such as those induced by Angiotensin II, CaMKII activity is upregulated, leading to an enhancement of INaL. Moricizine has been shown to reduce the phosphorylation of CaMKII, thereby mitigating the increase in INaL and contributing to the prevention of atrial fibrillation.[4]

moricizine_mechanism Moricizine Moricizine Nav1_5 Cardiac Sodium Channel (Nav1.5) Moricizine->Nav1_5 Blocks INaL Late Sodium Current (INaL) Moricizine->INaL Inhibits CaMKII CaMKII Activation Moricizine->CaMKII Reduces Phosphorylation Nav1_5->INaL Generates APD Action Potential Duration (APD) INaL->APD Prolongs INaL->APD Shortens CaMKII->INaL Enhances

Moricizine's primary mechanism on the late sodium current.

Experimental Protocols

Microelectrode Recording in Canine Purkinje Fibers

This protocol is based on standard microelectrode techniques used to assess the effects of moricizine on the action potential of canine Purkinje fibers.[6]

  • Tissue Preparation: Hearts are excised from mongrel dogs. Free-running Purkinje fibers (false tendons) are dissected from the ventricles.

  • Superfusion: The preparations are placed in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

    • Tyrode's Solution Composition (in mM): NaCl 137, KCl 4, MgCl2 1, NaH2PO4 0.9, NaHCO3 12, CaCl2 2.7, D-glucose 5.5.

  • Stimulation: Tissues are stimulated using bipolar silver electrodes with square-wave pulses of 1-2 ms duration at a voltage approximately 20% above the threshold. A basic cycle length of 1000 ms (1 Hz) is commonly used.

  • Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, with tip resistances of 10-20 MΩ. The output is displayed on an oscilloscope.

  • Drug Application: After a stabilization period, moricizine is added to the superfusate at various concentrations to determine its effects on action potential parameters.

microelectrode_workflow start Start dissection Dissect Canine Purkinje Fibers start->dissection superfusion Superfuse with Tyrode's Solution (37°C, 95% O2/5% CO2) dissection->superfusion stimulation Stimulate at 1 Hz superfusion->stimulation recording Record Action Potentials with Microelectrodes stimulation->recording stabilization Stabilization Period recording->stabilization data_analysis Analyze APD90 recording->data_analysis drug_app Apply Moricizine at Various Concentrations stabilization->drug_app drug_app->recording Record changes end End data_analysis->end

Workflow for microelectrode recording experiments.
Whole-Cell Patch-Clamp Recording in Atrial Myocytes

This protocol is adapted from studies investigating the effect of moricizine on the late sodium current in isolated mouse atrial myocytes.[4]

  • Cell Isolation: Atrial myocytes are enzymatically isolated from mouse hearts.

  • External Solution: The standard external solution for recording INaL contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Internal Solution: The pipette solution for INaL recording contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH).

  • Recording: Whole-cell patch-clamp recordings are performed at room temperature. A voltage-clamp protocol is used where the cell is held at a holding potential of -120 mV and depolarizing pulses are applied to elicit sodium currents.

  • Drug Application: Moricizine is applied via the external solution to determine its effect on the amplitude and kinetics of the late sodium current.

patch_clamp_workflow start Start isolation Isolate Atrial Myocytes start->isolation patching Establish Whole-Cell Patch-Clamp Configuration isolation->patching voltage_clamp Apply Voltage-Clamp Protocol to Record INaL patching->voltage_clamp baseline Record Baseline INaL voltage_clamp->baseline drug_app Apply Moricizine baseline->drug_app record_effect Record INaL in Presence of Moricizine drug_app->record_effect analysis Analyze Changes in INaL Density record_effect->analysis end End analysis->end

Workflow for whole-cell patch-clamp experiments.

Discussion and Conclusion

The available data consistently demonstrate that moricizine shortens the cardiac action potential duration in a concentration-dependent manner. This effect is a result of its complex interaction with cardiac ion channels, most notably the blockade of both peak and late sodium currents. The inhibition of INaL is a particularly important mechanism, as it directly counteracts the pathological prolongation of the APD that can lead to arrhythmias. The involvement of the CaMKII signaling pathway in the modulation of INaL and its subsequent inhibition by moricizine provides a deeper understanding of its therapeutic potential, especially in the context of atrial fibrillation.

For drug development professionals, the multifaceted nature of moricizine's action highlights the importance of a comprehensive electrophysiological assessment of new antiarrhythmic compounds. The experimental protocols detailed in this guide provide a framework for such evaluations. Future research should aim to provide more detailed dose-response data for moricizine's effects on APD across a wider range of cardiac tissues and species to build a more complete preclinical profile. A thorough understanding of a compound's interaction with various ion channels and signaling pathways is critical for predicting its clinical efficacy and safety.

References

In-Vitro Electrophysiological Profile of Moricizine on Cardiac Purkinje Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moricizine is a Class I antiarrhythmic agent with established efficacy in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac sodium channels, leading to alterations in the electrophysiological properties of cardiac tissues, including the specialized conduction system. This technical guide provides an in-depth overview of the in-vitro effects of Moricizine on cardiac Purkinje fibers, a critical component of the heart's conduction system and a key site of action for many antiarrhythmic drugs. This document synthesizes quantitative data from published studies, details established experimental protocols for the assessment of drug effects on Purkinje fibers, and presents visual representations of the underlying molecular interactions and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of cardiac electrophysiology and the development of novel antiarrhythmic therapies.

Electrophysiological Effects of Moricizine on Purkinje Fibers

Moricizine exerts a concentration-dependent effect on the electrophysiological characteristics of cardiac Purkinje fibers. Its primary actions include a decrease in the maximal rate of phase 0 depolarization (Vmax), a shortening of the action potential duration (APD), and a suppression of abnormal automaticity.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Moricizine on key electrophysiological parameters of Purkinje fibers as reported in in-vitro studies.

Table 1: Effect of Moricizine on Peak Sodium Current (INaP) in Atrial Myocytes *

Concentration (µM)Peak INaP Blockade (%)
3064.88 ± 3.82

*Data from atrial myocytes, which share electrophysiological similarities with Purkinje fibers.[2]

Table 2: General Electrophysiological Effects of Moricizine on Canine Purkinje Fibers

ParameterEffectConcentration Dependence
Maximal Rate of Depolarization (Vmax)DecreaseConcentration-dependent[1]
Action Potential Duration at 90% Repolarization (APD90)Shortening-[3]
Abnormal AutomaticitySuppression-[3]

Mechanism of Action and Signaling Pathways

Moricizine is classified as a Class IC antiarrhythmic agent, signifying its potent blockade of the fast inward sodium current (INa) which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[4]

Sodium Channel Blockade

Moricizine exhibits a high affinity for the inactivated state of the voltage-gated sodium channel (Nav1.5), which contributes to its use-dependent properties, meaning its blocking effect is more pronounced at higher heart rates.[5] The recovery from this block is slow.[6] By binding to the sodium channel, Moricizine reduces the influx of sodium ions during depolarization, thereby slowing the conduction velocity in cardiac tissue.

Effects on Other Ion Channels

In addition to its primary effect on sodium channels, Moricizine has been shown to affect other ion currents that contribute to the cardiac action potential. It can suppress the L-type calcium current (ICa-L) in a use-dependent manner, which may contribute to the observed shortening of the action potential duration.[2][7]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Moricizine's action on a Purkinje fiber.

moricizine_pathway cluster_membrane Purkinje Fiber Membrane Nav1_5_resting Nav1.5 (Resting) Nav1_5_open Nav1.5 (Open) Nav1_5_resting->Nav1_5_open Depolarization Nav1_5_inactivated Nav1.5 (Inactivated) Nav1_5_open->Nav1_5_inactivated Inactivation Nav1_5_inactivated->Nav1_5_resting Repolarization Vmax Decreased Vmax Nav1_5_inactivated->Vmax Decreased Na+ Influx ICaL L-type Ca2+ Channel CaMKII CaMKII ICaL->CaMKII Ca2+ influx activates APD Shortened APD ICaL->APD Decreased Ca2+ Influx CaMKII->Nav1_5_inactivated Phosphorylation (modulates) Moricizine Moricizine Moricizine->Nav1_5_inactivated High Affinity Binding Moricizine->ICaL Use-dependent Block experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_drug_application Drug Application cluster_analysis Data Analysis A Heart Excision (Canine Model) B Purkinje Fiber Dissection A->B C Mounting in Tissue Bath B->C D Superfusion with Control Tyrode's Solution C->D E Microelectrode Impalement D->E F Baseline Recording (Action Potentials / Ion Currents) E->F G Superfusion with Moricizine Solution (Varying Concentrations) F->G H Recording of Drug Effects G->H I Measurement of Electrophysiological Parameters (Vmax, APD, etc.) H->I J Dose-Response Analysis I->J

References

Moricizine's Inhibition of the Late Sodium Current: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine, a phenothiazine derivative classified as a Class I antiarrhythmic agent, has demonstrated efficacy in the management of ventricular arrhythmias.[1] While its primary mechanism of action involves the blockade of the fast inward sodium current (INa), emerging evidence highlights its significant inhibitory effect on the late component of the sodium current (INaL).[2][3] This persistent inward current, though small in amplitude under physiological conditions, is augmented in various pathological states and contributes to arrhythmogenesis by prolonging the action potential duration (APD) and inducing cellular calcium overload.[2][4] This guide provides a comprehensive technical overview of moricizine's interaction with the late sodium current, presenting quantitative data, detailed experimental methodologies, and mechanistic visualizations to support further research and drug development efforts.

Introduction to the Late Sodium Current (INaL)

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav), giving rise to the peak sodium current (INaP).[4] Following this initial activation, a small fraction of sodium channels do not inactivate completely and continue to conduct a persistent, or late, sodium current (INaL) throughout the plateau phase of the action potential.[2][4]

Under normal physiological conditions, INaL constitutes only about 0.1–1.0% of the peak current.[2] However, in pathological conditions such as heart failure, ischemia, and certain genetic channelopathies, INaL can be significantly enhanced.[2] This augmented late current disrupts the delicate balance of ionic currents during repolarization, leading to:

  • Action Potential Duration (APD) Prolongation: The persistent inward sodium current counteracts the outward potassium currents responsible for repolarization, thereby prolonging the APD.[4]

  • Early Afterdepolarizations (EADs): Prolonged APD can create a window for the reactivation of L-type calcium channels, leading to EADs, which are triggers for arrhythmias like Torsades de Pointes.[2]

  • Cellular Calcium Overload: The increased intracellular sodium concentration resulting from enhanced INaL can reverse the function of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent cellular calcium overload. This can trigger delayed afterdepolarizations (DADs) and contribute to contractile dysfunction and structural remodeling.[2]

Given its pro-arrhythmic consequences, the inhibition of INaL has emerged as a promising therapeutic strategy for the management of various cardiac arrhythmias.[2][4]

Moricizine's Mechanism of Action on Sodium Channels

Moricizine is classified as a Class I antiarrhythmic drug due to its potent blockade of cardiac sodium channels.[5][6] It exhibits a high affinity for sodium channels, particularly in the inactivated state, and displays slow dissociation kinetics.[2][7] This "use-dependent" or "rate-dependent" block means its inhibitory effect is more pronounced at higher heart rates when there is less time for the drug to dissociate from the channel between beats.[1][5] While traditionally recognized for its impact on the peak sodium current, leading to a reduction in the maximal rate of depolarization (Vmax) and slowed conduction velocity, its effect on the late component of the sodium current is a key aspect of its antiarrhythmic profile.[2][5][6]

Quantitative Analysis of Moricizine's Effect on INaL

Studies have quantified the inhibitory effects of moricizine on both the peak and late sodium currents. The following tables summarize key findings from electrophysiological investigations.

Parameter Value Experimental Model Notes Reference
INaL Inhibition Moricizine significantly reduced ATX-II-enhanced INaL current density to 0.56 ± 0.02 pA/pF.Normal isolated atrial myocytesATX-II (Sea anemone toxin II) is used to enhance the late sodium current for easier measurement.[2]
INaP Inhibition INaP was reduced by 35.13% ± 3.84% by moricizine in the presence of ATX-II.Normal isolated atrial myocytesThis demonstrates that moricizine inhibits both the peak and late components of the sodium current.[2]
Dissociation Constant (Kd) for Resting State 105 µMSingle feline ventricular myocytesThis value reflects the affinity of moricizine for the sodium channel in its resting state.[7]
Hill Coefficient 1.3Single feline ventricular myocytesA Hill coefficient greater than 1 suggests positive cooperativity in binding, although a value of 1.3 is close to 1, indicating a binding stoichiometry approaching 1:1.[7]
Shift in Steady-State Inactivation A hyperpolarizing shift of 7.3 ± 2.4 mV with 30 µM moricizine.Single feline ventricular myocytesThis indicates that moricizine stabilizes the inactivated state of the sodium channel, a key mechanism for INaL inhibition.[7]
Recovery from Inactivation Time constant of recovery was retarded to 8 seconds at -140 mV in the presence of 30 µM moricizine.Single feline ventricular myocytesThe slow recovery from inactivation contributes to the use-dependent block of the sodium channel.[7]

Detailed Experimental Protocols

The following sections describe the methodologies employed in key studies investigating the effects of moricizine on the late sodium current.

Animal Model and Cardiomyocyte Isolation (Zou et al., 2022)
  • Animal Model: C57Bl/6 mice were used. Atrial fibrillation (AF) was induced by angiotensin II (Ang II) infusion (750 ng/kg/min) for 4 weeks. A control group received saline, and a treatment group received Ang II plus moricizine.[2][8]

  • Cardiomyocyte Isolation: Atrial myocytes were isolated from the left and right atria of the mice. The hearts were excised and perfused with a Ca2+-free Tyrode's solution containing collagenase type II. The atria were then minced and gently agitated to release individual cardiomyocytes.[2]

Electrophysiological Recordings (Zou et al., 2022)
  • Technique: The whole-cell patch-clamp technique was used to record sodium currents from isolated atrial myocytes.[2][8]

  • External Solution (for INaL): Composed of (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).[2]

  • Internal Solution (Pipette Solution): Composed of (in mM): 140 CsF, 10 NaCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium was used to block potassium currents.[2]

  • Voltage-Clamp Protocol for INaL: Cells were held at a holding potential of -120 mV. A 200 ms depolarizing pulse to -20 mV was applied to inactivate the peak sodium current, followed by a repolarizing step to -50 mV for 800 ms to measure the late sodium current.[2]

  • INaL Enhancement: Sea anemone toxin II (ATX-II) was used to enhance the late sodium current for more accurate measurement.[2]

Western Blot Analysis (Zou et al., 2022)
  • Objective: To determine if moricizine's effect on INaL was due to a change in the expression of the Nav1.5 protein, the primary cardiac sodium channel isoform.[2]

  • Cell Line: HL-1 cells, a cardiac muscle cell line.[2][8]

  • Methodology: Protein was extracted from control, Ang II-stimulated, and moricizine-cotreated HL-1 cells. Protein expression of Nav1.5 was quantified using Western blotting, with GAPDH used as a loading control.[2][8]

  • Result: No significant difference in Nav1.5 expression was observed between the groups, indicating that moricizine's effect is a direct channel block rather than an alteration of channel expression.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

moricizine_mechanism cluster_channel Voltage-Gated Sodium Channel (Nav1.5) cluster_moricizine Moricizine Action Resting Resting State Open Open State (Peak INa) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Late Late Open State (Late INaL) Inactivated->Late Reopening Late->Inactivated Moricizine Moricizine Moricizine->Inactivated High Affinity Binding (Blocks Late Current)

Caption: Moricizine's preferential binding to the inactivated state of the sodium channel.

experimental_workflow cluster_model Animal Model cluster_isolation Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Mouse C57Bl/6 Mice AngII Angiotensin II Infusion (4 weeks) Mouse->AngII Mori_Treat Moricizine Treatment AngII->Mori_Treat Treatment Group Isolation Atrial Myocyte Isolation (Collagenase Digestion) AngII->Isolation Mori_Treat->Isolation Patch Whole-Cell Patch-Clamp Isolation->Patch Protocol Voltage-Clamp Protocol for INaL Patch->Protocol Analysis Quantification of INaL and INaP Protocol->Analysis

Caption: Workflow for electrophysiological assessment of moricizine's effect on INaL.

signaling_pathway AngII Angiotensin II CaMKII CaMKII Activation AngII->CaMKII INaL Enhanced Late INaL CaMKII->INaL INaL->CaMKII Positive Feedback Ca_Overload Intracellular Ca2+ Overload INaL->Ca_Overload Arrhythmia Atrial Fibrillation (Electrical & Structural Remodeling) Ca_Overload->Arrhythmia Moricizine Moricizine Moricizine->CaMKII Reduced Activation Moricizine->INaL Inhibition

Caption: Proposed signaling pathway of moricizine's action in Angiotensin II-induced atrial fibrillation.

Discussion and Future Directions

Future research should aim to:

  • Determine the IC50 of Moricizine for INaL: While studies have demonstrated significant inhibition, the precise half-maximal inhibitory concentration (IC50) for INaL under various conditions would be valuable for comparative pharmacology.

  • Investigate State-Dependence in More Detail: Further elucidating the binding kinetics of moricizine to the different states of the sodium channel will provide a more refined understanding of its use-dependent properties.

  • Explore Clinical Implications: Randomized controlled trials are needed to further establish the clinical efficacy and safety of moricizine specifically for arrhythmias driven by enhanced INaL.

Conclusion

Moricizine is a multi-faceted antiarrhythmic agent whose mechanism of action extends beyond simple peak sodium current blockade. Its significant inhibitory effect on the late sodium current represents a crucial component of its therapeutic profile. This technical guide has synthesized the current understanding of moricizine's interaction with INaL, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for the scientific and drug development communities. A deeper appreciation of this aspect of moricizine's pharmacology may open new avenues for its clinical application and for the design of novel INaL-targeted antiarrhythmic therapies.

References

An In-depth Technical Guide to the Pharmacokinetics and First-Pass Metabolism of Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a phenothiazine (B1677639) derivative classified as a Class I antiarrhythmic agent, specifically demonstrating properties of both Class IA and IB. It is utilized in the management of ventricular arrhythmias. A thorough understanding of its pharmacokinetic profile, particularly its extensive first-pass metabolism, is critical for its safe and effective use. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion of moricizine, with a focus on its significant first-pass effect.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Moricizine
ParameterValueReference
Bioavailability (Oral) 34-38%[1]
Plasma Protein Binding ~95%[2][3]
Time to Peak Concentration (Tmax) 0.5 - 2 hours
Elimination Half-life (t½) 2 - 6 hours[2][3]
Volume of Distribution (Vd) ~4 L/kg[3]
Metabolism Extensive hepatic first-pass metabolism[2][3]
Excretion Primarily as metabolites in feces (56%) and urine (39%); <1% unchanged in urine
Table 2: Pharmacokinetic Parameters of Moricizine After Escalating Multiple Oral Doses in Healthy Volunteers
Dose (mg, q8h)Cmax (ng/mL)Cmin (ng/mL)AUC₀₋₈ (ng·h/mL)
150344 ± 16762 ± 371001 ± 411
200487 ± 25284 ± 451414 ± 613
250583 ± 279114 ± 681812 ± 813
300721 ± 383143 ± 852243 ± 1139

Data presented as mean ± standard deviation. Cmax = Maximum plasma concentration; Cmin = Minimum plasma concentration; AUC₀₋₈ = Area under the plasma concentration-time curve from 0 to 8 hours.

First-Pass Metabolism

Moricizine undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability to approximately 34-38%.[1] This presystemic elimination is a critical factor in determining the oral dosage regimen. The metabolism is complex, involving multiple enzymatic pathways and resulting in the formation of numerous metabolites, some of which may possess pharmacological activity.[3][4] The extensive nature of this first-pass effect necessitates careful consideration of factors that can influence hepatic function and drug-metabolizing enzyme activity, such as liver disease or co-administration of other drugs.

Metabolic Pathways of Moricizine

Moricizine is extensively biotransformed into a large number of metabolites, with at least 35 identified in plasma and 51 in urine.[5] The primary metabolic reactions include sulfoxidation, N-dealkylation, and hydrolysis. Some of the major identified metabolites include moricizine sulfoxide, moricizine sulfone, and 2-amino-10-glucuronophenothiazine.[5] The complexity of its metabolism contributes to the variability in its pharmacokinetic profile among individuals.

moricizine_metabolism moricizine Moricizine sulfoxide Moricizine Sulfoxide moricizine->sulfoxide Sulfoxidation dealkylated N-dealkylated Metabolites moricizine->dealkylated N-dealkylation hydrolyzed Hydrolyzed Metabolites moricizine->hydrolyzed Hydrolysis sulfone Moricizine Sulfone sulfoxide->sulfone Sulfoxidation excretion Excretion (Urine and Feces) sulfone->excretion dealkylated->excretion glucuronide 2-amino-10-glucuronophenothiazine hydrolyzed->glucuronide Glucuronidation glucuronide->excretion

Caption: Metabolic pathway of moricizine.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A representative experimental design to evaluate the pharmacokinetics of moricizine in healthy volunteers would involve the following steps:

  • Subject Recruitment: Enrollment of healthy adult male and/or female volunteers, typically within a specific age and body mass index (BMI) range. Exclusion criteria would include a history of significant medical conditions, particularly cardiovascular, hepatic, or renal disease, and use of concomitant medications.

  • Study Design: An open-label, single-dose or multiple-dose, crossover, or parallel-group study design. For a single-dose study, subjects would receive a single oral dose of moricizine. For a multiple-dose study, subjects would receive moricizine for a specified period to achieve steady-state concentrations.[6]

  • Dosing: Administration of a standardized oral dose of moricizine hydrochloride with a specified volume of water after an overnight fast.

  • Blood Sampling: Collection of venous blood samples into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Preparation: Centrifugation of blood samples to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Drug Analysis: Quantification of moricizine and its major metabolites in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis. Parameters would include Cmax, Tmax, AUC, t½, Vd, and clearance (CL).

experimental_workflow start Subject Screening and Enrollment dosing Oral Administration of Moricizine start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS or HPLC Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Data Interpretation and Reporting pk_analysis->end

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodology: HPLC-MS/MS for Moricizine Quantification

A common and sensitive method for the quantification of moricizine in biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Protein precipitation of plasma samples with a solvent such as acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the HPLC system.

  • Chromatographic Separation: Separation of moricizine from endogenous plasma components and its metabolites on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection: Detection using an electrospray ionization (ESI) source in positive ion mode. The transition of the protonated molecular ion [M+H]⁺ to a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

Logical Relationships in Moricizine Pharmacokinetics

The interplay between absorption, first-pass metabolism, and systemic circulation is central to understanding the pharmacokinetic profile of moricizine.

logical_relationship oral_admin Oral Administration absorption GI Tract Absorption oral_admin->absorption liver Liver (First-Pass Metabolism) absorption->liver systemic_circ Systemic Circulation liver->systemic_circ Reduced Bioavailability elimination Metabolism and Excretion liver->elimination Metabolite Formation distribution Distribution to Tissues systemic_circ->distribution systemic_circ->elimination distribution->systemic_circ

Caption: First-pass metabolism of moricizine.

Conclusion

The pharmacokinetics of moricizine are characterized by rapid absorption followed by extensive first-pass metabolism, resulting in low bioavailability. It is highly protein-bound and is eliminated primarily through hepatic metabolism, with a relatively short half-life. The presence of multiple metabolites, some potentially active, adds to the complexity of its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these characteristics is essential for optimizing therapeutic regimens and minimizing the risk of adverse effects in the clinical setting. Drug development professionals should consider the impact of hepatic function and potential drug-drug interactions on the disposition of moricizine.

References

Methodological & Application

Moricizine in Animal Models: Application Notes and Protocols for Arrhythmia Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of moricizine for arrhythmia suppression in various animal models. The following sections detail the dosages, experimental protocols, and mechanisms of action of moricizine, supported by data tables and diagrams to facilitate research and development in the field of antiarrhythmic drugs.

Data Presentation: Moricizine Dosage for Arrhythmia Suppression

The following table summarizes the quantitative data on moricizine dosage used for arrhythmia suppression in different animal models.

Animal ModelArrhythmia ModelMoricizine DosageRoute of AdministrationKey FindingsReference
Rat Early ventricular arrhythmias (Coronary artery ligation)5 mg/kgIntravenous (i.v.)No significant protective effect on early ventricular arrhythmias.[1]
Dog Sustained monomorphic ventricular tachycardia2 mg/kgInfusionProlonged ventricular tachycardia cycle length.[2][3][4]
Dog Atrial flutter (Sterile pericarditis)2 mg/kgIntravenous (i.v.)Prolonged atrial flutter cycle length and terminated atrial flutter.[3][4]
Dog Ventricular arrhythmias4 mg/kgN/ASuppressed longitudinal conduction in the infarcted zone.[5]
Mouse Increased susceptibility to Atrial Fibrillation (Angiotensin II infusion)~50 mg/kgIntraperitoneal (i.p.)Reduced atrial enlargement and cardiac hypertrophy.[6]
Cat Ventricular myocytes (in vitro)30 µMN/AShifted the steady state inactivation curve for Na+ current.[7]

Mechanism of Action

Moricizine is a Class IC antiarrhythmic agent that primarily exerts its effect by blocking cardiac sodium channels (NaV1.5).[8][9][10] This use-dependent blockade reduces the rapid influx of sodium during phase 0 of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[9][11] Moricizine has a higher affinity for the inactivated state of the sodium channel, making it more effective at higher heart rates.[7] Additionally, moricizine has been shown to inhibit the late sodium current (INaL) and reduce the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which may contribute to its antiarrhythmic effects, particularly in the context of atrial fibrillation.[6]

moricizine_mechanism Moricizine Moricizine NaV15 Cardiac Sodium Channel (NaV1.5) Moricizine->NaV15 Blocks INaL Late Sodium Current (INaL) Moricizine->INaL Inhibits Phase0 Phase 0 Depolarization (Na+ Influx) Conduction Conduction Velocity Phase0->Conduction Decreases Arrhythmia Arrhythmia Conduction->Arrhythmia Suppresses CaMKII CaMKII Activation INaL->CaMKII Reduces CaMKII->Arrhythmia Contributes to

Mechanism of action of moricizine.

Experimental Protocols

Coronary Artery Ligation-Induced Arrhythmia in Rats

This protocol describes the induction of ventricular arrhythmias in rats through the ligation of the left coronary artery.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Rodent ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

  • ECG recording equipment

  • Moricizine solution for injection

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Intubate the rat and connect it to a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 silk suture under the LAD.

  • Ligate the LAD to induce myocardial ischemia.[12][13][14][15]

  • Monitor the ECG for the development of ventricular arrhythmias.

  • Administer moricizine (5 mg/kg, i.v.) or vehicle control.

  • Continuously record the ECG to assess the antiarrhythmic effect of moricizine.

coronary_ligation_workflow start Start anesthesia Anesthetize Rat start->anesthesia intubation Intubate and Ventilate anesthesia->intubation thoracotomy Perform Left Thoracotomy intubation->thoracotomy ligation Ligate LAD Coronary Artery thoracotomy->ligation ecg_monitor Monitor ECG for Arrhythmias ligation->ecg_monitor drug_admin Administer Moricizine (5 mg/kg, i.v.) ecg_monitor->drug_admin ecg_record Record ECG for Efficacy drug_admin->ecg_record end End ecg_record->end

Workflow for coronary ligation arrhythmia model in rats.

Ischemia-Reperfusion Induced Ventricular Tachycardia in Dogs

This protocol details the creation of a canine model of sustained monomorphic ventricular tachycardia through ischemia-reperfusion injury.[16][17][18]

Materials:

  • Mongrel dogs

  • Anesthesia and surgical monitoring equipment

  • Surgical instruments for thoracotomy

  • Pacing lead

  • Suture material

  • ECG recording and analysis system

  • Moricizine solution for infusion

Procedure:

  • Anesthetize the dog and institute surgical monitoring.

  • Perform a thoracotomy to expose the heart.

  • Implant a pacing lead in the right ventricle.

  • Occlude the left anterior descending (LAD) artery in two locations for two hours to create an ischemia-reperfusion injury.[16][17]

  • Allow the dog to recover for 4-7 days.

  • In a terminal study, induce ventricular tachycardia (VT) using premature stimulation or burst pacing through the RV lead.

  • Once sustained VT is established, administer an infusion of moricizine (2 mg/kg).

  • Monitor the ECG to evaluate the effect of moricizine on the VT cycle length and termination.

Angiotensin II-Induced Atrial Fibrillation Susceptibility in Mice

This protocol describes a model to increase the susceptibility of mice to atrial fibrillation using angiotensin II infusion.[19][20][21][22]

Materials:

  • Male wild-type mice (e.g., C57BL/6)

  • Angiotensin II

  • Osmotic minipumps

  • Surgical instruments for minipump implantation

  • ECG recording equipment for small animals

  • Moricizine solution for injection

Procedure:

  • Anesthetize the mouse.

  • Implant an osmotic minipump subcutaneously, set to deliver angiotensin II (e.g., 2000 ng/kg/min) for a specified period (e.g., 1-3 weeks).[1]

  • After the infusion period, administer moricizine (~50 mg/kg, i.p.) or vehicle control.

  • Assess susceptibility to atrial fibrillation through programmed electrical stimulation or by monitoring for spontaneous episodes.

  • Record and analyze the ECG to determine the incidence and duration of atrial fibrillation.

  • At the end of the study, heart tissue can be collected for histological and molecular analysis to assess atrial remodeling.[1]

References

Application Notes and Protocols for Assessing Moricizine Efficacy in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a Class I antiarrhythmic agent, primarily known for its sodium channel-blocking properties.[1][2][3][4] These application notes provide detailed protocols for assessing the efficacy and electrophysiological effects of moricizine on isolated adult ventricular cardiomyocytes. The following protocols cover cardiomyocyte isolation, electrophysiological analysis of sodium and calcium currents, intracellular calcium imaging, and cell viability assays.

Data Presentation

Table 1: Electrophysiological Effects of Moricizine on Cardiomyocyte Ion Channels
ParameterSpeciesMoricizine ConcentrationEffectReference
Peak Sodium Current (INa)
Tonic Block (Kd,app)Guinea Pig (Atrial)6.3 µM (HP -100 mV)Apparent Dissociation Constant[5]
Tonic Block (Kd,app)Guinea Pig (Atrial)99.3 µM (HP -140 mV)Apparent Dissociation Constant[5]
Steady-State InactivationFeline (Ventricular)30 µMShifted by -7.3 ± 2.4 mV[1]
Recovery from Inactivation (τ)Feline (Ventricular)30 µMRetarded to 8 s (at -140 mV)[1]
Late Sodium Current (INaL)
ATX II-Enhanced INaLMouse (Atrial)30 µMSignificantly reduced from 1.44 ± 0.03 pA/pF to 0.56 ± 0.02 pA/pF[6][7][8]
L-type Calcium Current (ICa,L)
Use-Dependent BlockGuinea Pig (Ventricular)Not specifiedSuppressed at 1 Hz stimulation[9]

HP: Holding Potential; Kd,app: Apparent Dissociation Constant; τ: Time Constant; ATX II: Sea anemone toxin II.

Table 2: Effects of Moricizine on Cardiomyocyte Action Potential and Viability
ParameterSpeciesMoricizine ConcentrationEffectReference
Action Potential Duration (APD) Cardiac Purkinje FibersNot specifiedDecreased[4]
Cell Viability Not specifiedNot specifiedData not available in searched literature

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable, calcium-tolerant adult ventricular cardiomyocytes using the Langendorff perfusion method, which is essential for subsequent electrophysiological and cellular assays.[10][11][12][13][14]

Materials:

  • Animal Model: Adult rat or mouse.

  • Buffers and Solutions:

    • Perfusion Buffer (Ca2+-free): NaCl, KCl, MgSO4, KH2PO4, NaHCO3, Glucose, HEPES, Taurine, and EGTA.

    • Enzyme Solution: Perfusion buffer containing Collagenase Type II and Protease Type XIV.

    • Stop Solution: Perfusion buffer with 12.5 µM CaCl2 and Fetal Bovine Serum (FBS).

    • Calcium Reintroduction Buffers: A series of buffers with increasing CaCl2 concentrations (e.g., 12.5 µM, 100 µM, 400 µM, 900 µM).[13]

  • Equipment: Langendorff perfusion system, surgical instruments, water bath, and cell culture dishes.

Procedure:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

  • Aortic Cannulation: Identify the aorta and cannulate it with a perfusion cannula. Secure the aorta to the cannula with a suture.

  • Langendorff Perfusion:

    • Mount the cannulated heart on the Langendorff apparatus.

    • Begin retrograde perfusion with oxygenated, 37°C Ca2+-free Perfusion Buffer for 5-10 minutes to wash out the blood.

    • Switch to the Enzyme Solution and perfuse for 15-20 minutes, or until the heart becomes flaccid.

  • Cell Dissociation:

    • Remove the heart from the apparatus and excise the atria.

    • Mince the ventricular tissue in the Stop Solution.

    • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Cell Filtration and Calcium Reintroduction:

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Allow the cells to sediment by gravity.

    • Gradually reintroduce calcium by resuspending the cell pellet in buffers with incrementally increasing calcium concentrations.

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes for subsequent experiments.

Experimental Workflow for Cardiomyocyte Isolation

G cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_dissociation Cell Dissociation & Purification cluster_culture Cell Culture & Experimentation anesthetize Anesthetize Animal excise Excise Heart anesthetize->excise cannulate Aortic Cannulation excise->cannulate mount Mount on Langendorff cannulate->mount ca_free Perfusion with Ca2+-free Buffer mount->ca_free enzyme Enzymatic Digestion (Collagenase) ca_free->enzyme mince Mince Ventricular Tissue enzyme->mince triturate Mechanical Dissociation mince->triturate filter Filter Cell Suspension triturate->filter ca_reintro Calcium Reintroduction filter->ca_reintro plate Plate Cardiomyocytes ca_reintro->plate stabilize Stabilization Period plate->stabilize treat Moricizine Treatment stabilize->treat assays Functional Assays treat->assays

Workflow for isolating adult cardiomyocytes.
Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol allows for the measurement of ion channel currents, such as the sodium current (INa) and L-type calcium current (ICa,L), which are primary targets of moricizine.[15][16][17][18][19]

Materials:

  • Isolated Cardiomyocytes

  • External Solution (Tyrode's solution): Containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.

  • Internal (Pipette) Solution:

    • For INa: CsCl, NaCl, MgCl2, HEPES, EGTA, and Mg-ATP.

    • For ICa,L: CsCl, MgCl2, HEPES, EGTA, and Mg-ATP.

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Sodium Current (INa): Hold the cell at a negative potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit INa. Apply moricizine at various concentrations to the external solution and record the changes in peak and late INa.

    • L-type Calcium Current (ICa,L): Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV) and apply depolarizing steps to elicit ICa,L. Assess the use-dependent block by applying moricizine and varying the stimulation frequency.

Patch-Clamp Experimental Workflow

G cell_prep Prepare Isolated Cardiomyocytes giga_seal Form Giga-seal cell_prep->giga_seal pipette_prep Prepare Patch Pipette pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents (INa, ICa,L) whole_cell->baseline moricizine_app Apply Moricizine baseline->moricizine_app record_effect Record Moricizine Effect moricizine_app->record_effect washout Washout record_effect->washout record_washout Record after Washout washout->record_washout G cluster_na Sodium Channel Modulation cluster_ca Calcium Signaling cluster_effects Electrophysiological Effects moricizine Moricizine na_channel Voltage-gated Na+ Channel (Nav1.5) moricizine->na_channel Blocks ca_channel L-type Ca2+ Channel moricizine->ca_channel Blocks (Use-dependent) camkii CaMKII moricizine->camkii Inhibits Activation peak_ina Peak INa na_channel->peak_ina late_ina Late INa na_channel->late_ina depolarization Decreased Rate of Depolarization (Phase 0) peak_ina->depolarization Leads to late_ina->camkii Activates apd Action Potential Duration Shortening late_ina->apd Prolongs ca_channel->apd Contributes to arrhythmia Suppression of Arrhythmias depolarization->arrhythmia apd->arrhythmia

References

Application Notes and Protocols for Ambulatory ECG Monitoring in Moricizine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing ambulatory electrocardiogram (ECG) monitoring in clinical trials involving the antiarrhythmic drug Moricizine. The protocols are based on practices from significant clinical studies, including the Cardiac Arrhythmia Suppression Trial (CAST).

Introduction

Moricizine is a phenothiazine derivative classified as a Class I antiarrhythmic agent, which acts by blocking the fast sodium channels in myocardial tissue.[1] It has been investigated for its efficacy in suppressing ventricular arrhythmias.[2] Ambulatory ECG monitoring, commonly performed using Holter monitors, is a critical tool in the clinical evaluation of antiarrhythmic drugs like Moricizine. It allows for the non-invasive assessment of cardiac rhythm over an extended period, which is essential for patient screening, efficacy evaluation, and safety monitoring, particularly for detecting proarrhythmic effects.[1][3][4]

Data Presentation

Table 1: Patient Inclusion/Exclusion Criteria in Moricizine Trials Utilizing Ambulatory ECG
CriteriaDescriptionSource
Inclusion
Patients with a history of myocardial infarction (MI) between 6 days and 2 years prior to screening.[5]
Presence of six or more ventricular premature depolarizations (VPDs) per hour on an ambulatory ECG recording of at least 18 hours.[6][7]
For patients more than 90 days post-MI, a left ventricular ejection fraction (LVEF) of ≤ 40% was required.[5][6]
For patients within 90 days post-MI, an LVEF of ≤ 55% was required.[6]
Exclusion
Ventricular arrhythmias causing syncope or presyncope.[5][8]
Sustained ventricular tachycardia (VT) with 15 or more consecutive beats at a rate >120 beats per minute.[5][8]
Second- or third-degree atrioventricular (AV) block or bundle branch block without a pacemaker.[1]
Cardiogenic shock.[1]
Table 2: Efficacy Endpoints for Moricizine Assessed by Ambulatory ECG
EndpointDefinitionSource
VPD Suppression ≥ 75% reduction in the frequency of ventricular premature complexes.[9][10]
In the CAST trial, the goal was an 80% or greater reduction in VPDs.[6][7]
Nonsustained VT Suppression ≥ 90% reduction in runs of nonsustained ventricular tachycardia.[6][7][8]
Arrhythmia Aggravation Defined as a 400% or greater increase in runs of VT or an episode of sustained VT in a patient with no prior history.[11]
Table 3: Dosing and Monitoring Schedule for Moricizine
PhaseDosageAmbulatory ECG MonitoringSource
Initiation Starting dose of 600 mg/day, typically administered in divided doses (e.g., 200 mg every 8 hours). Therapy should be initiated in a hospital setting.Continuous telemetry for the first 48 hours after starting and after any dose increase. Baseline and periodic Holter monitoring.[1][12][13]
Titration Dosage may be increased by 150 mg/day every 3 days.Holter monitoring to assess efficacy and proarrhythmia.[1][12]
Maintenance Usual range is 600-900 mg/day in divided doses (every 8 or 12 hours).Periodic Holter monitoring throughout therapy.[1][2][13]

Experimental Protocols

Protocol 1: Patient Screening and Baseline Ambulatory ECG

Objective: To identify eligible patients for a Moricizine clinical trial based on arrhythmia frequency.

Methodology:

  • Patient Preparation:

    • Obtain informed consent from the patient.

    • Instruct the patient to maintain their usual daily activities and to keep a diary of symptoms and activities during the monitoring period.

    • Prepare the patient's skin by cleaning with alcohol to ensure good electrode contact.

  • Holter Monitor Application:

    • Attach the ECG electrodes to the patient's chest in the appropriate positions for the specific Holter monitor being used.

    • Connect the electrodes to the portable Holter monitor.

    • Verify signal quality to ensure a clear ECG tracing is being recorded.

  • Monitoring Period:

    • The ambulatory ECG should be recorded for a minimum of 18-24 hours.[6]

  • Data Analysis:

    • After the monitoring period, the data from the Holter monitor is downloaded to a computer for analysis.

    • Automated arrhythmia detection software is used to identify and quantify ventricular premature depolarizations (VPDs) and runs of nonsustained ventricular tachycardia (VT).

    • A qualified technician or cardiologist should review the automated findings to confirm accuracy.

    • The average number of VPDs per hour is calculated to determine patient eligibility.

Protocol 2: Efficacy Assessment of Moricizine Using Ambulatory ECG

Objective: To quantify the effect of Moricizine on ventricular arrhythmia frequency.

Methodology:

  • Baseline Monitoring:

    • Perform a baseline ambulatory ECG as described in Protocol 1 before initiating Moricizine therapy. In some trials, a 3-day baseline recording was performed to quantify ventricular arrhythmia.[11]

  • Drug Administration and Titration:

    • Initiate Moricizine at the starting dose (e.g., 600 mg/day).

    • Titrate the dose as specified in the clinical trial protocol, allowing at least 3 days between dose adjustments.[1]

  • Follow-up Ambulatory ECG:

    • After a steady-state concentration of Moricizine is expected to be reached at a given dose, repeat the ambulatory ECG monitoring for 18-24 hours.

  • Comparative Analysis:

    • Analyze the follow-up ambulatory ECG data and compare the frequency of VPDs and runs of nonsustained VT to the baseline recording.

    • Calculate the percentage reduction in arrhythmia frequency to determine if the efficacy endpoint has been met (e.g., ≥80% reduction in VPDs and ≥90% reduction in nonsustained VT).[6][7]

Protocol 3: Safety Monitoring for Proarrhythmia

Objective: To detect potential proarrhythmic effects of Moricizine.

Methodology:

  • In-Hospital Monitoring:

    • Moricizine therapy should be initiated in a hospital with continuous cardiac rhythm monitoring capabilities.[1][13]

    • Monitor the patient's ECG continuously for at least the first 48 hours of therapy and after each dose increase.[12]

  • Ambulatory ECG for Outpatient Monitoring:

    • Perform periodic ambulatory ECG monitoring throughout the duration of the clinical trial.

    • Pay close attention to any increase in the frequency or complexity of ventricular arrhythmias, or the emergence of new arrhythmias.

  • Definition of Proarrhythmia:

    • A proarrhythmic event may be defined as a significant increase in arrhythmia burden (e.g., a 400% or greater increase in runs of VT) or the occurrence of sustained VT or ventricular fibrillation in a patient with no prior history of these arrhythmias.[11]

    • Any suspected proarrhythmic event should be promptly reviewed by a qualified cardiologist.

Visualizations

G cluster_screening Patient Screening Phase Patient Patient Pool (Post-MI with potential arrhythmia) ScreeningECG 18-24h Ambulatory ECG Patient->ScreeningECG InclusionCriteria Inclusion Criteria Met? (e.g., >=6 VPDs/hour) ScreeningECG->InclusionCriteria Eligible Eligible for Trial InclusionCriteria->Eligible Yes NotEligible Not Eligible InclusionCriteria->NotEligible No

Caption: Workflow for patient screening using ambulatory ECG.

G cluster_titration Dose Titration and Efficacy Assessment Start Initiate Moricizine (e.g., 600 mg/day) Monitor In-hospital Telemetry Start->Monitor Titrate Increase Dose? (every 3 days) Monitor->Titrate AmbulatoryECG Repeat Ambulatory ECG Titrate->AmbulatoryECG Yes Maintenance Continue Maintenance Dose Titrate->Maintenance No Reassess Re-evaluate or Discontinue Titrate->Reassess Tolerability Issues EfficacyMet Efficacy Criteria Met? (e.g., >80% VPD reduction) AmbulatoryECG->EfficacyMet EfficacyMet->Titrate No EfficacyMet->Maintenance Yes

Caption: Moricizine dose titration and efficacy monitoring workflow.

G cluster_safety Safety Monitoring for Proarrhythmia OngoingTx Patient on Moricizine Therapy PeriodicECG Periodic Ambulatory ECG OngoingTx->PeriodicECG DataAnalysis Analyze for Proarrhythmic Signs PeriodicECG->DataAnalysis Proarrhythmia Proarrhythmia Detected? DataAnalysis->Proarrhythmia Continue Continue Monitoring Proarrhythmia->Continue No Intervention Clinical Intervention (e.g., discontinue drug) Proarrhythmia->Intervention Yes Continue->PeriodicECG

Caption: Logical flow for proarrhythmia safety monitoring.

References

Application Notes and Protocols for the Measurement of Moricizine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the quantitative analysis of moricizine and its primary metabolites, moricizine sulfoxide and moricizine sulphone, in plasma samples. The protocols described herein are based on established high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS) techniques. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials involving moricizine. Included are comprehensive experimental protocols, tabulated quantitative data for easy reference, and graphical representations of the analytical workflows.

Introduction

Moricizine is a phenothiazine derivative classified as a Class I antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2][3] The drug undergoes extensive first-pass metabolism in the liver, resulting in a complex pharmacokinetic profile with a short elimination half-life of 2 to 6 hours for the parent drug.[1][4][5] However, the antiarrhythmic effects are often more prolonged, suggesting the contribution of active metabolites.[4][5] Moricizine is highly bound to plasma proteins (approximately 95%).[2][4][5]

Numerous metabolites of moricizine have been identified, with at least 35 found in plasma.[6] Among the most significant are the sulfoxidation metabolites, moricizine sulphoxide and moricizine sulphone, which are formed through oxidation of the sulfur atom in the phenothiazine ring.[7] Given the extensive metabolism and the potential pharmacological activity of its metabolites, sensitive and specific analytical methods are crucial for accurately characterizing the disposition of moricizine in the body.[4] This application note details two robust methods for the simultaneous quantification of moricizine and its key sulfoxidation metabolites in plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described.

Table 1: HPLC-UV Method Parameters

AnalyteRetention Time (min)Limit of Detection (ng/mL)Recovery (%)
Moricizine Sulphone2.75Not Specified
Moricizine Sulphoxide3.51089.9
Moricizine6.220Not Specified
Clozapine (Internal Standard)9.7Not Applicable98.1
Data sourced from Yang J.M. & Chan K., 1995.[8]

Table 2: LC-MS Method Parameters

AnalyteRetention Time (min)m/z (Selected Ion)Concentration Range (ng/mL)Intra-day Precision (%)Intra-day Accuracy (%)
Moricizine1.242810 - 8001.8 - 13.31.9 - 15.8
¹³C₆-Moricizine1.243410 - 800Not SpecifiedNot Specified
²H₁₁-Moricizine (Internal Standard)Slightly earlier than 1.2439Not ApplicableNot ApplicableNot Applicable
Data sourced from a study on unlabeled and ¹³C₆-labeled moricizine.[9]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from the work of Yang J.M. & Chan K. (1995) for the simultaneous determination of moricizine, moricizine sulphoxide, and moricizine sulphone.[8]

3.1.1. Materials and Reagents

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Diethyl ether

  • Pentanesulphonic acid

  • Clozapine (Internal Standard)

  • Control plasma

3.1.2. Sample Preparation: Liquid-Liquid Extraction

  • To a suitable tube, add 1 mL of plasma sample.

  • Add the internal standard (clozapine).

  • Add pentanesulphonic acid and extract the compounds into diethyl ether.[8]

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the ethereal (upper) layer to a clean tube.

  • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.[8]

3.1.3. Chromatographic Conditions

  • Column: microBondapak reversed-phase C18 column with a C18 pre-column.[8]

  • Mobile Phase: Methanol-water-triethylamine (65:35:0.5, v/v).[8]

  • Flow Rate: Not specified, adjust for optimal separation.

  • Detection: UV detector, wavelength not specified (typically in the range of 254 nm for phenothiazines).

  • Run Time: 12 minutes.[8]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on a method developed for the analysis of moricizine using thermospray LC-MS.[9] Modern electrospray ionization (ESI) sources can be readily substituted.

3.2.1. Materials and Reagents

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Triethylamine

  • Methylene chloride

  • ²H₁₁-Moricizine (Internal Standard)

  • Control plasma

3.2.2. Sample Preparation: Liquid-Liquid Extraction

  • Pipette a known volume of plasma into a polypropylene tube.

  • Add the internal standard, [²H₁₁]moricizine.[9]

  • Alkalinize the plasma sample.

  • Add methylene chloride and vortex to extract the analytes.[9]

  • Centrifuge to achieve phase separation.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase.[9]

3.2.3. Chromatographic and Mass Spectrometric Conditions

  • Column: ODS (C18) column.[9]

  • Mobile Phase: Methanol-0.1 M ammonium acetate containing 0.2% triethylamine (65:35).[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Mass Spectrometer: A system such as a Finnigan 4600 TSQ with a thermospray interface was originally used. A modern triple quadrupole mass spectrometer with an ESI source is recommended.[9]

  • Ionization Mode: Positive

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Ions: m/z 428 for moricizine, m/z 434 for ¹³C₆-moricizine, and m/z 439 for the internal standard.[9]

Visualization of Workflows

Signaling Pathways and Logical Relationships

The metabolism of moricizine primarily involves sulfoxidation, a key pathway leading to the formation of its major metabolites.

moricizine_metabolism Moricizine Moricizine Sulphoxide Moricizine Sulphoxide Moricizine->Sulphoxide Oxidation Sulphone Moricizine Sulphone Sulphoxide->Sulphone Further Oxidation

Caption: Metabolic pathway of moricizine to its sulfoxidation metabolites.

Experimental Workflows

The following diagrams illustrate the step-by-step procedures for sample preparation.

hplc_workflow cluster_prep HPLC-UV Sample Preparation plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (Clozapine) plasma->add_is extract 3. Liquid-Liquid Extraction (Diethyl Ether) add_is->extract evaporate 4. Evaporate to Dryness extract->evaporate reconstitute 5. Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-UV Analysis reconstitute->analysis Inject

Caption: Workflow for HPLC-UV sample preparation and analysis.

lcms_workflow cluster_prep_lcms LC-MS Sample Preparation plasma_lcms 1. Plasma Sample add_is_lcms 2. Add Internal Standard ([²H₁₁]moricizine) plasma_lcms->add_is_lcms extract_lcms 3. Liquid-Liquid Extraction (Methylene Chloride) add_is_lcms->extract_lcms evaporate_lcms 4. Evaporate to Dryness extract_lcms->evaporate_lcms reconstitute_lcms 5. Reconstitute in Mobile Phase evaporate_lcms->reconstitute_lcms analysis_lcms LC-MS Analysis reconstitute_lcms->analysis_lcms Inject

Caption: Workflow for LC-MS sample preparation and analysis.

References

Application Notes and Protocols for Moricizine Administration in Rodent Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a Class I antiarrhythmic agent that functions by blocking sodium channels. Its application in the context of myocardial infarction (MI) has been a subject of investigation, primarily focusing on its effects on post-MI arrhythmias and, more recently, its potential role in modulating cardiac remodeling. This document provides a summary of findings from preclinical rodent models, detailing experimental protocols and known mechanisms of action. It is important to note that while moricizine has been studied for arrhythmia suppression, its direct cardioprotective effects, such as reduction of infarct size in rodent MI models, are not well-documented in publicly available literature. Clinical trial data in post-MI patients have raised safety concerns, which should be carefully considered in the design of preclinical studies.

Data Presentation

Table 1: Effects of Moricizine on Arrhythmias and Hemodynamics in a Rat Model of Myocardial Ischemia

This table summarizes the findings from a study investigating the effect of moricizine on early arrhythmias following ligation of the left coronary artery in rats.

ParameterControl Group (n=9)Moricizine Group (5 mg/kg i.v.) (n=7)p-value vs Control
Ventricular Arrhythmias
Total Premature Ventricular Complexes1666 ± 2501645 ± 417NS[1]
Incidence of Ventricular Fibrillation90%80%NS[1]
Hemodynamics
Heart RateBaselineSignificantly slowed (p < 0.01)< 0.01[1]
Systolic Blood PressureBaselineSignificantly increasedSignificant[1]
Diastolic Blood PressureBaselineSignificantly increasedSignificant[1]
Mean Arterial Blood PressureBaselineSignificantly increasedSignificant[1]
Mortality
Death due to ArrhythmiaHighSlight, non-significant tendency to increaseNS[1]

NS: Not Significant

Table 2: Effects of Moricizine on Cardiac Hypertrophy in a Mouse Model of Angiotensin II-Induced Hypertrophy

This table presents data from a study on a mouse model of cardiac hypertrophy induced by angiotensin II, which shares some pathological mechanisms with post-MI remodeling.

ParameterAngiotensin II GroupAngiotensin II + Moricizine Groupp-value
Left Atrial DiameterEnlargedSignificantly reduced vs. Ang II alone< 0.05
Cardiac HypertrophyPresentAlleviated< 0.05
AF Vulnerability82%40%< 0.05
Late Sodium Current (INaL) DensityIncreasedReduced to normal levels< 0.05
Phosphorylated CaMKII (p-CaMKII)UpregulatedReducedSignificant

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This protocol describes a standard method for creating a rodent model of myocardial infarction.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, or a combination of medetomidine, midazolam, and butorphanol)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, retractors)

  • 6-0 silk suture

  • ECG monitoring system

  • Warming pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it with an appropriate-sized endotracheal tube. Connect the animal to a rodent ventilator.

  • Surgical Incision: Place the rat in a supine position on a warming pad. Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • LAD Ligation: Gently exteriorize the heart. Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD at a position distal to the first diagonal branch.

  • Induction of Ischemia: Tightly ligate the suture to occlude the LAD. Successful ligation is confirmed by the observation of a pale, ischemic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.

  • Closure: Return the heart to its natural position. Close the chest wall, muscle layers, and skin with appropriate sutures.

  • Recovery: Discontinue the anesthetic and allow the animal to recover on a warming pad. Provide appropriate post-operative analgesia.

Protocol 2: Administration of Moricizine in a Rat Model of Myocardial Ischemia

This protocol is based on a study investigating the antiarrhythmic effects of moricizine.

Drug Preparation:

  • Dissolve moricizine hydrochloride in sterile saline to a final concentration for intravenous administration.

Administration:

  • Following the induction of myocardial ischemia (as described in Protocol 1), administer a single intravenous (i.v.) bolus of moricizine at a dose of 5 mg/kg.[1]

  • The administration can be performed via a cannulated tail vein or another appropriate vessel.

  • For control groups, administer an equivalent volume of sterile saline.

  • Continuously monitor ECG and hemodynamic parameters.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Moricizine in Cardiac Myocytes

moricizine_pathway cluster_cytosol Cytosol Na_channel Voltage-gated Sodium Channel (Nav1.5) INaL Increased Late Sodium Current (INaL) Na_channel->INaL Contributes to Moricizine Moricizine Moricizine->Na_channel Inhibits CaMKII CaMKII INaL->CaMKII Activates pCaMKII Phosphorylated CaMKII (p-CaMKII) CaMKII->pCaMKII Phosphorylation Pathology Cardiac Hypertrophy & Arrhythmias pCaMKII->Pathology Promotes

Caption: Proposed mechanism of moricizine's effect on cardiac myocytes.

Experimental Workflow for Studying Moricizine in a Rodent MI Model

experimental_workflow start Start animal_model Rodent Model (Rat or Mouse) start->animal_model mi_induction Myocardial Infarction Induction (LAD Ligation) animal_model->mi_induction grouping Randomization into Groups (Sham, Vehicle, Moricizine) mi_induction->grouping drug_admin Moricizine or Vehicle Administration grouping->drug_admin monitoring Acute Monitoring (ECG, Hemodynamics) drug_admin->monitoring long_term Long-term Follow-up drug_admin->long_term cardiac_function Assessment of Cardiac Function (Echocardiography) long_term->cardiac_function infarct_size Infarct Size Measurement (TTC Staining) long_term->infarct_size histology Histological Analysis (Fibrosis, Hypertrophy) long_term->histology biochemical Biochemical Assays (Biomarkers, Western Blot) long_term->biochemical end End cardiac_function->end infarct_size->end histology->end biochemical->end

Caption: General experimental workflow for moricizine studies in rodent MI models.

Discussion and Future Directions

The available preclinical data on moricizine in the context of myocardial infarction is limited. While a potential mechanism involving the inhibition of the late sodium current and subsequent reduction in CaMKII activation has been proposed, its direct impact on infarct size and long-term cardiac function post-MI in rodent models remains to be elucidated. The single study in a rat MI model did not show a beneficial effect on early arrhythmias.

Future preclinical studies should focus on:

  • Infarct Size and Cardiac Function: Investigating the effect of moricizine on myocardial infarct size using TTC staining and assessing long-term cardiac function via echocardiography in a rodent MI model.

  • Dose-Response and Timing of Administration: Determining the optimal dose and therapeutic window for moricizine administration post-MI.

  • Chronic Remodeling: Evaluating the long-term effects of moricizine on cardiac remodeling, including fibrosis and hypertrophy, in a chronic MI model.

  • Safety Profile: Carefully assessing the proarrhythmic potential of moricizine in the context of a healing infarct.

Given the cautionary findings from clinical trials, a thorough investigation of the risk-benefit profile of moricizine in well-designed preclinical models of myocardial infarction is warranted before any further clinical consideration.

References

Application Notes and Protocols for Cell Viability Assays in Moricizine Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a Class I antiarrhythmic agent used to treat ventricular arrhythmias.[1] Its mechanism of action primarily involves the blockade of fast sodium channels in cardiomyocytes, which slows the conduction velocity and prolongs the refractory period of the cardiac action potential.[2][3] However, like other antiarrhythmic drugs, Moricizine carries a risk of cardiotoxicity, most notably proarrhythmic effects, which can lead to life-threatening arrhythmias.[4] Therefore, robust and reliable in vitro methods for screening the cytotoxic potential of Moricizine are essential in preclinical drug development and safety assessment.

These application notes provide detailed protocols for three common cell viability assays—MTT, LDH, and CellTiter-Glo®—that can be adapted for screening the toxicity of Moricizine in relevant cell models, such as cardiomyocyte-like cell lines (e.g., H9c2, HL-1) or primary cardiomyocytes.

Data Presentation: Comparative Cytotoxicity of Class I Antiarrhythmic Agents

DrugClassCell LineAssayIC50 (µM)Reference
Moricizine IB Various Not Reported Data not available
FlecainideICCanine and Rabbit Myocardial FibersElectrophysiology (Vmax reduction)~1 µg/mL (~2.4 µM)[5]
PropafenoneICHEK293 (expressing KIR2.1)Electrophysiology (IKIR2.1 increase)0.012 ± 0.003[6]
LidocaineIBiPSC-derived CardiomyocytesBeating Rate Inhibition11.2[7]
MexiletineIBiPSC-derived CardiomyocytesICaL Block5.0 ± 0.1[8]
QuinidineIANot SpecifiedNot SpecifiedNot Specified
DisopyramideIANot SpecifiedNot SpecifiedNot Specified

Note: The absence of direct cytotoxicity data for Moricizine highlights a gap in the current literature and underscores the importance of conducting such studies. The provided data for other Class I agents should be used for comparative purposes only, as the cytotoxic potential can vary significantly between compounds.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

  • H9c2 or HL-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Moricizine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Moricizine in culture medium. Remove the old medium from the wells and add 100 µL of the Moricizine dilutions. Include vehicle control (medium with the same concentration of solvent used for Moricizine) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percent viability against the log of the Moricizine concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • H9c2 or HL-1 cells

  • Complete culture medium

  • Moricizine stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment group. Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with a lysis buffer provided in the kit), and a no-cell control (medium only). Calculate the percentage of cytotoxicity and plot it against the log of the Moricizine concentration to determine the EC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • H9c2 or HL-1 cells

  • Complete culture medium

  • Moricizine stock solution

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well microplates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle and mixing gently.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percent viability against the log of the Moricizine concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Moricizine's Primary Pharmacodynamic Effect

moricizine_action Moricizine Moricizine Na_Channel Voltage-gated Sodium Channel (Nav1.5) Moricizine->Na_Channel Blocks Conduction Slowing of Conduction Velocity Moricizine->Conduction Refractory Prolongation of Effective Refractory Period Moricizine->Refractory Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Channel->Depolarization Mediates Depolarization->Conduction Depolarization->Refractory Arrhythmia Suppression of Ventricular Arrhythmias Conduction->Arrhythmia Refractory->Arrhythmia

Caption: Primary mechanism of action of Moricizine on cardiomyocyte sodium channels.

Experimental Workflow for Cell Viability Assays

cell_viability_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., H9c2, HL-1) Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Moricizine serial dilutions Cell_Seeding->Drug_Dilution Incubation 4. Treat cells and incubate (24-72h) Drug_Dilution->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH CTG CellTiter-Glo Incubation->CTG Measurement 5. Measure Signal (Absorbance/Luminescence) MTT->Measurement LDH->Measurement CTG->Measurement Calculation 6. Calculate % Viability or % Cytotoxicity Measurement->Calculation IC50 7. Determine IC50/EC50 Calculation->IC50

Caption: General experimental workflow for determining Moricizine cytotoxicity.

Logical Relationship of Cytotoxicity Endpoints

cytotoxicity_endpoints cluster_cellular_effects Cellular Effects cluster_assays Corresponding Assays Moricizine Moricizine Treatment Metabolic_Dysfunction Mitochondrial/ Metabolic Dysfunction Moricizine->Metabolic_Dysfunction Membrane_Damage Plasma Membrane Damage Moricizine->Membrane_Damage ATP_Depletion ATP Depletion Moricizine->ATP_Depletion MTT_Assay MTT Assay Metabolic_Dysfunction->MTT_Assay Measured by LDH_Assay LDH Release Assay Membrane_Damage->LDH_Assay Measured by CTG_Assay CellTiter-Glo Assay ATP_Depletion->CTG_Assay Measured by

References

Application Notes and Protocols for Studying Moricizine's Ion Channel Effects Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a Class IC antiarrhythmic agent primarily used to treat ventricular arrhythmias.[1][2][3] Its therapeutic and potential proarrhythmic effects are mediated through its interaction with various cardiac ion channels.[1][4] The patch-clamp technique is the gold-standard method for elucidating the detailed mechanisms of drug-ion channel interactions, providing high-resolution data on channel function and modulation.[4][5][6] These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to characterize the effects of Moricizine on key cardiac ion channels.

Mechanism of Action of Moricizine

Moricizine's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[1][7] It exhibits a potent, concentration-dependent inhibition of the cardiac sodium current (INa).[8] This block is characterized by its state- and use-dependence, with Moricizine showing a higher affinity for the inactivated state of the channel.[8][9][10] This results in a slowing of the conduction velocity of the cardiac action potential.[1] Moricizine also affects other ion channels, including L-type calcium channels (Cav1.2) and potassium channels, although these effects are generally less pronounced than its sodium channel blockade.[11] The use-dependent block of the L-type calcium current may contribute to the shortening of the action potential duration observed with the drug.[11]

Data Presentation: Quantitative Effects of Moricizine on Ion Channels

The following tables summarize the quantitative data on the effects of Moricizine on various ion channels as determined by patch-clamp studies.

Table 1: Moricizine Block of Voltage-Gated Sodium Channels (INa)

Cell TypeHolding Potential (mV)ParameterValue (µM)Reference
Feline Ventricular Myocytes-140Kd (resting state)105[8]
Guinea-Pig Atrial Myocytes-140Kd,app99.3[9]
-100Kd,app6.3[9]
-Kd (resting state)99.3[9]
-Kd (inactivated state)1.2[9]
Guinea-Pig Ventricular Myocytes-Kd (resting state)30[9]
-Kd (inactivated state)0.17[9]
Cloned hH1-Kd (resting state)22[9]
-Kd (inactivated state)0.2[9]

Kd: Dissociation constant; Kd,app: Apparent dissociation constant

Table 2: Electrophysiological Effects of Moricizine on INa

Cell TypeConcentration (µM)ParameterEffectReference
Feline Ventricular Myocytes30Steady-state inactivationShifted by -7.3 ± 2.4 mV[8]
30Recovery from inactivation (at -140 mV)Time constant = 8 s[8]
Guinea-Pig Atrial Myocytes30h∞ curveShifted by -8.6 ± 2.4 mV[9]
-Recovery from block (at -100 mV)Time constant = 4.2 ± 2.0 s[9]
-Recovery from block (at -140 mV)Time constant = 3.0 ± 1.2 s[9]

Table 3: Moricizine Effects on Other Ion Channels

Ion ChannelCell TypeEffectObservationsReference
L-type Ca2+ CurrentGuinea-Pig Ventricular MyocytesUse-dependent blockSuppressed current at 1 Hz from depolarized holding potentials[11]
Time-dependent outward K+ CurrentGuinea-Pig Ventricular MyocytesReversible depression-[11]
Na+/Ca2+ Exchange CurrentGuinea-Pig Ventricular MyocytesNo direct effect-[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents (INa) in Cardiac Myocytes

This protocol is designed to measure both peak and late sodium currents and to assess the tonic and use-dependent block by Moricizine.

1. Cell Preparation:

  • Isolate single ventricular or atrial myocytes from animal models (e.g., guinea pig, feline) using enzymatic digestion methods.

  • Store isolated myocytes in a high-potassium solution before transferring to the recording chamber.

2. Solutions and Reagents:

  • External Solution (in mM): 120 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 26 Pipes, 4 4-aminopyridine, and 0.03 CdCl2 (pH 7.4 with NaOH). To isolate INa, other currents can be blocked pharmacologically (e.g., using CdCl2 for Ca2+ currents and 4-AP for K+ currents).

  • Internal (Pipette) Solution (in mM): 80 Caesium methanesulphonate, 1 CaCl2, 5 MgCl2, 20 TEA, 10 HEPES, 11 EGTA, 10 ATP (disodium salt), and 0.5 GTP (lithium salt) (pH 7.3 with CsOH).

  • Moricizine Stock Solution: Prepare a high-concentration stock solution of Moricizine hydrochloride in distilled water or DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use an inverted microscope to visualize the cells.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Compensate for series resistance (75-85%) to minimize voltage errors.[12]

4. Voltage-Clamp Protocols:

a. Tonic Block Assessment:

  • Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) to ensure most channels are in the resting state.
  • Apply a depolarizing test pulse (e.g., to -20 mV for 300 ms) at a low frequency (e.g., 0.1 Hz) to elicit INa.
  • After establishing a stable baseline, perfuse with Moricizine and record the reduction in the peak current amplitude.

b. Use-Dependent Block Assessment:

  • Hold the membrane potential at a more depolarized level (e.g., -100 mV or -90 mV) to increase the proportion of channels in the inactivated state.
  • Apply a train of depolarizing pulses (e.g., to -20 mV for 50 ms) at a higher frequency (e.g., 1 Hz or 2 Hz).
  • Measure the progressive decrease in the peak current amplitude during the pulse train in the presence of Moricizine.

c. Recovery from Block:

  • After inducing use-dependent block with a pulse train, apply a variable duration recovery interval at a hyperpolarized potential (e.g., -140 mV).
  • A subsequent test pulse is applied to measure the extent of recovery.
  • Plot the fractional recovery of the current as a function of the recovery interval duration.

d. Steady-State Inactivation:

  • From a holding potential of -140 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -150 mV to -50 mV in 10 mV increments).
  • Follow each pre-pulse with a test pulse to -20 mV to measure the available INa.
  • Plot the normalized peak current as a function of the pre-pulse potential to construct the steady-state inactivation curve (h∞).
  • Repeat in the presence of Moricizine to determine any shift in the curve.

Protocol 2: Recording of L-type Calcium Currents (ICa,L) in Ventricular Myocytes

1. Cell Preparation:

  • As described in Protocol 1.

2. Solutions and Reagents:

  • External Solution (in mM): Na+- and K+-free solution to isolate ICa,L. Example: 135 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 5 MgATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Moricizine Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • As described in Protocol 1.

4. Voltage-Clamp Protocol for Use-Dependent Block:

  • Hold the membrane potential at -40 mV.

  • Apply a train of depolarizing pulses to 0 mV for 200 ms at a frequency of 1 Hz.

  • Measure the peak inward ICa,L for each pulse to assess use-dependent block by Moricizine.

Mandatory Visualizations

moricizine_mechanism cluster_channel_states Na+ Channel States Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Slow Recovery) Moricizine Moricizine Moricizine->Resting Low Affinity Binding Moricizine->Open Intermediate Affinity Binding Moricizine->Inactivated High Affinity Binding (Slow On-rate, Slow Off-rate)

Caption: Mechanism of Moricizine's state-dependent block of the sodium channel.

tonic_block_workflow start Start establish_wc Establish Whole-Cell Configuration start->establish_wc set_hp Set Holding Potential (-140 mV) establish_wc->set_hp apply_low_freq_pulse Apply Test Pulse (e.g., -20 mV) at Low Frequency (0.1 Hz) set_hp->apply_low_freq_pulse record_baseline Record Baseline I_Na apply_low_freq_pulse->record_baseline perfuse_moricizine Perfuse Moricizine record_baseline->perfuse_moricizine record_drug_effect Record I_Na in Presence of Moricizine perfuse_moricizine->record_drug_effect analyze Analyze Reduction in Peak Current Amplitude record_drug_effect->analyze end End analyze->end

Caption: Experimental workflow for assessing tonic block of sodium channels.

usedependent_block_workflow start Start establish_wc Establish Whole-Cell Configuration start->establish_wc set_hp Set Holding Potential (e.g., -90 mV) establish_wc->set_hp record_baseline Record Baseline I_Na with a Single Pulse set_hp->record_baseline perfuse_moricizine Perfuse Moricizine record_baseline->perfuse_moricizine apply_pulse_train Apply High-Frequency Pulse Train (e.g., 1 Hz) perfuse_moricizine->apply_pulse_train record_current_decay Record Progressive Decrease in I_Na apply_pulse_train->record_current_decay analyze Analyze Use-Dependent Block record_current_decay->analyze end End analyze->end

Caption: Experimental workflow for assessing use-dependent block of sodium channels.

References

Application Note: Inducing Proarrhythmias with Moricizine in Ex-Vivo Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for inducing and studying arrhythmias using the Class IC antiarrhythmic agent, Moricizine, in ex-vivo isolated heart models, primarily the Langendorff preparation. Moricizine, a potent sodium channel blocker, is known for its proarrhythmic potential, which can be leveraged under controlled laboratory conditions to study the mechanisms of drug-induced arrhythmogenesis. These protocols are designed for researchers in pharmacology, cardiac electrophysiology, and safety assessment to investigate the complex interactions between drug action and cardiac electrical stability.

Introduction: Moricizine's Proarrhythmic Mechanism

Moricizine is a phenothiazine derivative classified as a Class IC antiarrhythmic agent.[1][2] Its primary mechanism of action involves a potent, use-dependent blockade of fast sodium channels (INa) in cardiac myocytes.[1][3] This action significantly slows the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, leading to decreased conduction velocity in the atria, His-Purkinje system, and ventricular myocardium.[2][4]

While effective in suppressing certain arrhythmias, this pronounced slowing of conduction can also create a substrate for re-entrant arrhythmias, a key mechanism of its proarrhythmic effect.[1] Moricizine has also been shown to inhibit the late sodium current (INaL) and shorten the action potential duration (APD), distinguishing its profile from Class IA agents.[2][5] The combination of slowed conduction and altered repolarization can increase the dispersion of refractoriness, predisposing the heart to ventricular tachycardia or fibrillation, particularly in the context of underlying structural heart disease.[6][7]

Signaling and Ionic Pathway of Moricizine Action

cluster_0 Cardiac Myocyte Action Potential cluster_1 Ionic Currents cluster_2 Electrophysiological Consequences AP Action Potential Phase0 Phase 0 (Depolarization) Repol Phases 2 & 3 (Repolarization) INa Fast Na+ Current (INa) Phase0->INa Drives ShortAPD Shortened Action Potential Duration Repol->ShortAPD Influenced by SlowCond Decreased Conduction Velocity (QRS Widening) INa->SlowCond Leads to INaL Late Na+ Current (INaL) Moricizine Moricizine Moricizine->INa Blocks Moricizine->INaL Inhibits Moricizine->ShortAPD Contributes to Reentry Substrate for Re-entry SlowCond->Reentry ShortAPD->Reentry Arrhythmia Proarrhythmia (VT/VF) Reentry->Arrhythmia

Caption: Mechanism of Moricizine-induced proarrhythmia.

Data Presentation: Electrophysiological Effects

The proarrhythmic effects of Moricizine are a direct consequence of its impact on fundamental electrophysiological parameters. The following tables summarize key quantitative data from published literature.

Table 1: Summary of Moricizine's Electrophysiological Effects

Parameter Effect Species / Model Key Finding Citation
Max Rate of Depolarization (Vmax) Concentration-dependent decrease In-vitro (Purkinje fibers) A primary Class I action, slowing conduction. [4][8]
Action Potential Duration (APD) Decreases / Shortens In-vitro (Purkinje fibers) Differentiates it from Class IA agents. [2][4]
Effective Refractory Period (ERP) Decreases In-vitro (Purkinje fibers) Contributes to altered tissue excitability. [2][4]
PR Interval Dose-related prolongation Human Reflects slowed AV nodal conduction. [2][4][8]
QRS Duration Dose-related prolongation Human Reflects slowed intraventricular conduction. [2][4]
QT Interval Minimal change or shortening Human Due to concomitant shortening of the JT interval. [2]

| Late Sodium Current (INaL) | Inhibition | In-vitro (Atrial Myocytes) | May contribute to its anti-arrhythmic and proarrhythmic effects. |[5] |

Table 2: Incidence of Proarrhythmic Events with Moricizine (Clinical Data)

Proarrhythmic Event Incidence Patient Population Notes Citation
Overall Proarrhythmia 3.2% - 15.3% Patients with ventricular arrhythmias Incidence is significantly higher in patients with structural heart disease. [7][9]
Ventricular Fibrillation Occurred in 6 of 144 patients Patients with symptomatic VT/VF Led to 3 deaths in the studied cohort. [7]
New/Worsened VT Occurred in 11 of 144 patients Patients with symptomatic VT/VF Includes incessant and new sustained VT. [7]

| Risk Factors | Low LVEF (<40%), CHF | Clinical studies | Patients with compromised ventricular function are at higher risk. |[7][10] |

Note: Specific concentration-response data for arrhythmia induction in ex-vivo models is not extensively detailed in the surveyed literature; therefore, an empirical dose-escalation approach is recommended in the experimental protocol.

Experimental Protocols

The Langendorff-perfused isolated heart is the standard model for these investigations, as it allows for the study of cardiac function independent of systemic neural and hormonal influences.[11][12]

Protocol 1: Langendorff-Perfused Heart Preparation (Rat/Rabbit)

This protocol outlines the standard procedure for isolating and perfusing a mammalian heart.

Materials:

  • Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 118, KCl 4.7, NaHCO3 25, MgSO4 1.2, KH2PO4 1.2, CaCl2 1.8-2.5, Glucose 11.[13][14]

  • Heparin (1000 IU/kg).

  • Anesthetic (e.g., sodium pentobarbital).

  • Langendorff apparatus with constant pressure or constant flow perfusion capabilities.

  • Temperature-controlled water jacket (37°C).

  • Gassing mixture: 95% O2 / 5% CO2.

  • Surgical instruments, sutures.

  • ECG electrodes or Monophasic Action Potential (MAP) probe.

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin intravenously to prevent coagulation.

  • Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KHB to arrest metabolic activity.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus cannula, avoiding the introduction of air bubbles.

  • Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 60-80 mmHg).[11][13] The coronary arteries will be perfused, and the heart should resume beating.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor heart rate, coronary flow, and baseline electrical activity (ECG).

  • Instrumentation: Place ECG electrodes on the surface of the heart or insert a MAP catheter to record detailed electrical signals.

Protocol 2: Induction of Arrhythmias with Moricizine

This protocol describes using Moricizine to induce a proarrhythmic state following the successful preparation of a Langendorff-perfused heart.

Procedure:

  • Baseline Recording: After stabilization (from Protocol 1), record at least 15-20 minutes of stable baseline electrical and mechanical activity.

  • Moricizine Administration:

    • Prepare stock solutions of Moricizine hydrochloride in the appropriate vehicle (e.g., deionized water or KHB).

    • Introduce Moricizine into the perfusate via a syringe pump to achieve a desired final concentration.

    • Employ a cumulative concentration-response protocol. Start with a low concentration (e.g., 0.1 - 1 µM) and increase in logarithmic or semi-logarithmic steps every 15-20 minutes. The therapeutic plasma concentration in humans ranges from 0.20 to 3.6 µg/ml (~0.4 to 7.6 µM), providing a relevant range for investigation.[15]

  • Monitoring for Proarrhythmic Events:

    • Continuously record surface ECG and/or MAPs.

    • Observe for proarrhythmic endpoints such as:

      • Spontaneous ventricular premature beats (VPBs).

      • Ventricular tachycardia (VT), defined as a series of 3 or more consecutive VPBs.

      • Ventricular fibrillation (VF), characterized by chaotic, irregular electrical activity.

      • Significant conduction block (e.g., second or third-degree AV block).

  • Programmed Electrical Stimulation (PES) (Optional):

    • To unmask the arrhythmogenic substrate, a pacing protocol can be applied at each Moricizine concentration.

    • Place a pacing electrode on the ventricular epicardium.

    • Deliver a drive train of stimuli (e.g., 8 beats at a fixed cycle length) followed by one or more programmed extrastimuli with decreasing coupling intervals.[16][17]

    • The endpoint is the induction of sustained VT or VF.

  • Data Analysis:

    • Measure changes in electrophysiological parameters (APD, ERP, QRS duration, etc.) at each concentration.

    • Quantify the incidence and duration of spontaneous or induced arrhythmias.

    • Determine the concentration at which 50% of preparations develop arrhythmias (if applicable).

Experimental Workflow Diagram

cluster_drug Moricizine Administration start Start: Anesthetize Animal & Administer Heparin excision Rapid Heart Excision & Placement in cold KHB start->excision cannulation Aortic Cannulation on Langendorff Apparatus excision->cannulation perfusion Initiate Retrograde Perfusion (37°C Oxygenated KHB) cannulation->perfusion stabilization 20-30 min Stabilization Period perfusion->stabilization baseline Record Baseline Data (ECG / MAPs) stabilization->baseline conc1 Infuse Moricizine (Concentration 1) baseline->conc1 observe1 Observe & Record Data (Optional PES) conc1->observe1 conc2 Infuse Moricizine (Concentration 2) observe1->conc2 observe2 Observe & Record Data (Optional PES) conc2->observe2 concN ... observe2->concN analysis Data Analysis: - EP Parameter Changes - Arrhythmia Incidence concN->analysis end End of Experiment analysis->end

Caption: Experimental workflow for inducing arrhythmias with Moricizine.

Important Considerations and Troubleshooting

  • Species Differences: Electrophysiology can vary significantly between species (e.g., rat, rabbit, guinea pig). The choice of animal model should be justified based on the research question.

  • Buffer Composition: Ensure the pH of the KHB is maintained at ~7.4 by continuous gassing with 95% O2 / 5% CO2. Calcium concentration can be adjusted to modify baseline contractility and electrical stability.

  • Temperature: Maintaining a physiological temperature of 37°C is critical, as hypothermia can independently cause bradycardia and increase arrhythmia risk.[18]

  • Proarrhythmic Potency: Moricizine's proarrhythmic effects are more pronounced in models of cardiac disease (e.g., post-infarction).[7] Using hearts from healthy animals may require higher concentrations or aggressive pacing protocols to induce arrhythmias.

References

Application Notes: A Comprehensive Framework for Assessing the Proarrhythmic Potential of Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a Class I antiarrhythmic agent, recognized for its potent sodium channel-blocking properties.[1] Historically classified as a Class Ic agent, it demonstrates a significant ability to decrease the maximal rate of phase 0 depolarization in the cardiac action potential.[2][3] While effective in suppressing ventricular arrhythmias, its use has been associated with proarrhythmic events, a paradoxical worsening of arrhythmias.[4][5] The Cardiac Arrhythmia Suppression Trial (CAST) highlighted the risks associated with Class Ic agents, underscoring the critical need for a thorough evaluation of their proarrhythmic potential.[1]

These application notes provide a detailed experimental framework for studying the proarrhythmic potential of Moricizine, aligned with the modern principles of cardiac safety assessment as outlined by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. This multi-pronged approach moves beyond simple QT interval prolongation to provide a mechanistic and integrated assessment of proarrhythmic risk.

Proarrhythmic Mechanisms of Moricizine

Moricizine's primary electrophysiological effect is the potent, use-dependent blockade of the cardiac sodium channel (Nav1.5), which slows conduction velocity in the atrial, AV nodal, His-Purkinje, and ventricular tissues.[1][5] This effect is manifested on the surface electrocardiogram (ECG) as a dose-dependent prolongation of the PR and QRS intervals.[3][4] Unlike many other antiarrhythmics, Moricizine shortens the action potential duration (APD) and the effective refractory period (ERP).[1][5]

The primary hypothesis for Moricizine-induced proarrhythmia is that its potent sodium channel blockade can critically slow conduction, particularly in the context of underlying structural heart disease or ischemia. This slowed conduction can create a substrate for re-entrant arrhythmias, such as ventricular tachycardia. While it does not typically prolong the QT interval, its complex effects on conduction and repolarization warrant a comprehensive investigation.

Experimental Design Overview

To thoroughly assess the proarrhythmic risk of Moricizine, a tiered experimental approach integrating in vitro and in vivo models is recommended. This workflow, inspired by the CiPA paradigm, allows for a mechanistic understanding of the drug's effects on individual ion channels and its integrated effects on cellular and whole-heart electrophysiology.

G cluster_0 Pillar 1: In Vitro Ion Channel Screening cluster_1 Pillar 2: In Silico Modeling cluster_2 Pillar 3: Integrated Cellular Assay cluster_3 Pillar 4: In Vivo Confirmation cluster_4 Final Assessment IonChannel Manual Patch Clamp on CiPA Ion Channel Panel InSilico Human Ventricular AP Model (Proarrhythmia Risk Score) IonChannel->InSilico IC50 Data Risk Integrated Proarrhythmic Risk Assessment IonChannel->Risk hiPSC_CM Electrophysiology in human iPSC-Cardiomyocytes InSilico->hiPSC_CM Predicts Cellular Effects InVivo In Vivo Electrophysiology Study (Rabbit Model) hiPSC_CM->InVivo Confirms Cellular Phenotype hiPSC_CM->Risk InVivo->Risk

Caption: Comprehensive workflow for assessing Moricizine's proarrhythmic potential.

Protocols and Data Presentation

Pillar 1: In Vitro Cardiac Ion Channel Profiling

Objective: To quantify the potency of Moricizine on a panel of key human cardiac ion channels responsible for the ventricular action potential.

Data Presentation:

Table 1: Inhibitory Effects of Moricizine on Human Cardiac Ion Channels

Target Ion Channel Current Role in Action Potential Moricizine IC50 (µM)
hNav1.5 (Peak) INa Phase 0 Depolarization TBD
hNav1.5 (Late) INaL Phase 2 Plateau TBD
hCav1.2 ICaL Phase 2 Plateau TBD
hERG (Kv11.1) IKr Phase 3 Repolarization TBD
hKvLQT1/hminK (Kv7.1/KCNE1) IKs Phase 3 Repolarization TBD
hKir2.1 IK1 Resting Membrane Potential TBD

TBD: To Be Determined experimentally. Moricizine is known to be a potent Nav1.5 blocker.[1]

Experimental Protocol: Manual Patch-Clamp Electrophysiology

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human recombinant ion channel of interest (e.g., hNav1.5). Culture cells under standard conditions (37°C, 5% CO2) in appropriate media.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (for Nav1.5): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (for Nav1.5): Composed of (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

    • Note: Solution compositions must be optimized for each specific ion channel being studied.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Achieve a giga-ohm seal (>1 GΩ) and establish the whole-cell configuration.

    • Apply appropriate voltage protocols to elicit the specific ionic current. For Nav1.5, hold the cell at -120 mV and apply a depolarizing step to -10 mV to elicit the peak current.

  • Drug Application:

    • Prepare stock solutions of Moricizine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. The final solvent concentration should not exceed 0.1%.

    • Apply a vehicle control followed by cumulative, increasing concentrations of Moricizine (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) via a perfusion system.

    • Allow current to reach steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the data to the control (pre-drug) current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value and Hill slope.

Pillar 2: In Silico Modeling of the Human Ventricular Action Potential

Objective: To integrate the in vitro ion channel data into a computational model of a human ventricular cardiomyocyte to predict the net effect of Moricizine on the action potential and generate a proarrhythmia risk score.

Methodology: The IC50 values obtained from the ion channel assays are used as inputs for a mathematical model of the human ventricular action potential (e.g., the O'Hara-Rudy model). The model simulates the effect of blocking multiple ion channels simultaneously to predict changes in AP biomarkers, such as APD90 prolongation and the emergence of early afterdepolarizations (EADs). This integrated output can be used to calculate a metric, such as the qNet score, which categorizes the drug's torsadogenic risk.

G cluster_0 Experimental Data Input cluster_1 Computational Model cluster_2 Predicted Output IC50_Nav Nav1.5 IC50 AP_Model In Silico Human Ventricular AP Model IC50_Nav->AP_Model IC50_Cav Cav1.2 IC50 IC50_Cav->AP_Model IC50_hERG hERG IC50 IC50_hERG->AP_Model IC50_Other Other Channel IC50s IC50_Other->AP_Model Risk_Score Proarrhythmia Risk Score AP_Model->Risk_Score AP_Changes Predicted AP Changes (EADs) AP_Model->AP_Changes

Caption: Integration of ion channel data into an in silico cardiac model.
Pillar 3: Electrophysiology in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Objective: To assess the integrated electrophysiological effects of Moricizine in a human cardiomyocyte system, confirming in silico predictions and identifying any unanticipated effects.

Data Presentation:

Table 2: Effects of Moricizine on Action Potential Parameters in hiPSC-CMs

Moricizine Conc. (µM) Pacing Frequency APD90 (% Change from Control) APD50 (% Change from Control) Vmax (dV/dt) (% Change from Control) EADs Incidence (%)
1 1 Hz TBD TBD TBD TBD
3 1 Hz TBD TBD TBD TBD
10 1 Hz TBD TBD TBD TBD
1 2 Hz TBD TBD TBD TBD
3 2 Hz TBD TBD TBD TBD
10 2 Hz TBD TBD TBD TBD

TBD: To Be Determined experimentally. Moricizine is expected to decrease Vmax and shorten APD.[1][5]

Experimental Protocol: hiPSC-CM Electrophysiology

  • Cell Culture: Thaw and plate commercially available cryopreserved hiPSC-CMs on fibronectin-coated multi-electrode array (MEA) plates or glass coverslips for patch-clamp, according to the manufacturer's protocol. Allow cells to form a spontaneously beating syncytium and mature for at least 14 days.

  • Recording Preparation: Place the MEA plate into the recording system or transfer a coverslip to the patch-clamp recording chamber. Maintain temperature at 37°C. Pace the cells at relevant frequencies (e.g., 1 Hz and 2 Hz) to ensure stable baseline recordings.

  • Data Acquisition (Patch-Clamp):

    • Perform current-clamp recordings to measure action potentials.

    • Establish a stable baseline recording for at least 5 minutes.

    • Apply vehicle control followed by increasing concentrations of Moricizine, recording multiple action potentials at each concentration.

  • Data Analysis:

    • Analyze recorded action potentials to determine key parameters: Action Potential Duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity (Vmax).

    • Monitor for proarrhythmic events such as Early Afterdepolarizations (EADs), Delayed Afterdepolarizations (DADs), or triggered activity.

    • Calculate the percentage change of each parameter from baseline for each drug concentration.

In Vivo Electrophysiology and Arrhythmia Induction

Objective: To evaluate the effects of Moricizine on cardiac conduction, refractoriness, and susceptibility to induced arrhythmias in an intact animal model. The rabbit is a suitable model due to its cardiac electrophysiology, which shares more similarities with humans than that of rodents.[6]

Data Presentation:

Table 3: In Vivo Electrophysiological Effects of Moricizine in Anesthetized Rabbits

Parameter Baseline (Mean ± SD) Moricizine (Dose 1: X mg/kg IV) Moricizine (Dose 2: Y mg/kg IV)
ECG Intervals
Heart Rate (bpm) TBD TBD TBD
PR Interval (ms) TBD TBD TBD
QRS Duration (ms) TBD TBD TBD
QT Interval (ms) TBD TBD TBD
Intracardiac Intervals
AH Interval (ms) TBD TBD TBD
HV Interval (ms) TBD TBD TBD
Refractory Periods
Atrial ERP (ms) TBD TBD TBD
Ventricular ERP (ms) TBD TBD TBD
Arrhythmia Induction
VT/VF Inducibility (%) TBD TBD TBD

TBD: To Be Determined experimentally. Moricizine is expected to prolong PR, QRS, AH, and HV intervals.[3][4]

Experimental Protocol: In Vivo Rabbit Electrophysiology Study

  • Animal Preparation: Anesthetize a New Zealand White rabbit with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction, isoflurane maintenance). Place the animal on a heating pad to maintain body temperature. Monitor vital signs throughout the procedure.

  • Catheter Placement: Under fluoroscopic guidance, introduce multipolar electrode catheters via the jugular vein and/or carotid artery and position them in the right atrium, His bundle region, and right ventricular apex.

  • Baseline Measurements:

    • Record surface ECG (e.g., Lead II) and intracardiac electrograms.

    • Measure baseline parameters including sinus cycle length, PR, QRS, QT intervals, and intracardiac AH (atrial-to-His) and HV (His-to-ventricular) intervals.

  • Programmed Electrical Stimulation (PES):

    • Determine atrial and ventricular effective refractory periods (ERPs) using the extrastimulus technique (S1-S2).

    • Perform programmed ventricular stimulation from the right ventricular apex to assess arrhythmia inducibility. A standard protocol (e.g., Wellens protocol) involves delivering a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 300 ms), followed by up to three premature extrastimuli (S2, S3, S4) with progressively decreasing coupling intervals.[7]

  • Drug Administration: Administer Moricizine intravenously, either as a bolus or infusion, at one or more dose levels. Allow for a stabilization period after each dose.

  • Post-Drug Measurements: Repeat the full set of baseline and PES measurements after drug administration to assess its effects on conduction, refractoriness, and arrhythmia vulnerability.

  • Data Analysis: Compare pre- and post-drug parameters using appropriate statistical tests (e.g., paired t-test). Determine the percentage of animals in which ventricular tachycardia (VT) or fibrillation (VF) is induced before and after Moricizine administration.

G cluster_0 Cardiac Action Potential cluster_1 Key Ion Channels cluster_2 Moricizine Action Phase0 Phase 0 (Depolarization) Phase1 Phase 1 Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 INa INa (Nav1.5) INa->Phase0 ICaL ICaL (Cav1.2) ICaL->Phase2 IKr IKr (hERG) IKr->Phase3 IKs IKs (KvLQT1) IKs->Phase3 IK1 IK1 (Kir2.1) IK1->Phase4 Moricizine Moricizine Moricizine->INa Potent Block

Caption: Moricizine's primary action on cardiac ion channels.

Conclusion and Integrated Risk Assessment

The proarrhythmic potential of Moricizine should be assessed by integrating the findings from all experimental pillars. A potent block of the Nav1.5 channel (Pillar 1) is expected, which would be consistent with its known mechanism and observed QRS prolongation.[1][3] The in silico model (Pillar 2) will predict how this potent sodium channel blockade, combined with any other off-target effects, translates to the cellular level. The hiPSC-CM assay (Pillar 3) provides a crucial biological check on these predictions, confirming the expected shortening of APD and decrease in Vmax.[1][5] Finally, the in vivo study (Pillar 4) will determine if the electrophysiological changes observed in vitro translate to an increased susceptibility to re-entrant arrhythmias in the whole heart. A finding of increased VT/VF inducibility post-drug would be a significant indicator of proarrhythmic risk. This comprehensive, mechanism-based approach will provide a robust characterization of Moricizine's proarrhythmic liability for regulatory and research purposes.

References

Troubleshooting & Optimization

Overcoming Moricizine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with moricizine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of moricizine?

A1: The solubility of moricizine is highly dependent on its form (free base vs. salt) and the pH of the solution.

  • Moricizine Hydrochloride: The hydrochloride salt is described as freely soluble in water.[1][2]

  • Moricizine (Free Base): The free base has very low solubility in aqueous solutions at physiological pH.[3] For instance, one study reported a solubility of >64.1 µg/mL at pH 7.4.[4]

Q2: Why is my moricizine hydrochloride precipitating in a neutral or alkaline buffer?

A2: Moricizine is a weak base with a pKa of 6.4.[1][2] When the pH of the solution approaches or exceeds the pKa, the equilibrium shifts from the soluble ionized (hydrochloride salt) form to the poorly soluble, un-ionized free base form, leading to precipitation.

Q3: Can different solid forms of moricizine affect its solubility?

A3: Yes, moricizine hydrochloride can exist in different polymorphic forms. These different crystalline structures can exhibit different dissolution rates, which can impact the apparent solubility and the time it takes to dissolve.[5]

Q4: Are there methods to enhance the aqueous solubility of moricizine?

A4: Yes, several methods can be employed to improve the solubility of moricizine, particularly at physiological pH. One effective method is complexation with agents like nicotinamide, which can form soluble complexes with moricizine.[3][6][7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Moricizine hydrochloride fails to dissolve completely in water. Insufficient solvent volume or presence of a less soluble polymorphic form.1. Increase the volume of water. 2. Gently warm the solution. 3. Use sonication to aid dissolution. 4. If issues persist, consider the possibility of different polymorphs and consult the supplier's certificate of analysis.
Precipitate forms after adding moricizine hydrochloride stock solution to a neutral or alkaline buffer (e.g., PBS pH 7.4). The pH of the final solution is at or above the pKa of moricizine (6.4), causing the conversion of the soluble hydrochloride salt to the insoluble free base.1. Prepare the final solution at a lower pH (acidic) if the experimental conditions allow. 2. Consider using a solubility enhancer such as nicotinamide in your final solution. 3. Prepare a more dilute final solution to stay below the solubility limit of the free base at that pH.
Cloudiness or precipitation observed over time in a prepared solution. The solution may be supersaturated, or there could be slow degradation of moricizine, leading to less soluble degradation products. Moricizine degradation is pH-dependent.[8]1. Prepare fresh solutions before each experiment. 2. Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) as recommended by the supplier.[9] 3. Filter the solution through a 0.22 µm filter before use.

Quantitative Solubility Data

Table 1: Solubility of Moricizine and its Hydrochloride Salt in Various Solvents

Compound Form Solvent Solubility Reference
Moricizine HydrochlorideWaterFreely soluble[1][2]
Moricizine HydrochlorideDMSO100 mg/mL (215.53 mM)[9]
Moricizine (Free Base)Aqueous solution at pH 7.4>64.1 µg/mL[4]
Moricizine (Free Base)Water0.457 mg/L[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Moricizine Hydrochloride

Materials:

  • Moricizine Hydrochloride (MW: 463.98 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar or vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL, the required mass is: 0.010 mol/L * 0.010 L * 463.98 g/mol = 0.0464 g or 46.4 mg.

  • Weigh the moricizine hydrochloride: Accurately weigh approximately 46.4 mg of moricizine hydrochloride using an analytical balance.

  • Dissolution: Transfer the weighed powder to the 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.

  • Mixing: Stir the solution using a magnetic stirrer or vortex until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, add high-purity water to bring the final volume to the 10 mL mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature as recommended by the supplier (e.g., -20°C or -80°C) for long-term storage.[9] For immediate use, it can be kept at 4°C for a short period.

Protocol 2: Enhancing Moricizine Solubility using Nicotinamide Complexation

This protocol is based on the principle of forming a more soluble complex between moricizine and nicotinamide, particularly useful for experiments at physiological pH.[3]

Materials:

  • Moricizine (free base or hydrochloride salt)

  • Nicotinamide

  • Phosphate buffer (e.g., pH 7.0)

  • Stirring plate and stir bars

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Method for quantifying moricizine concentration (e.g., HPLC)

Procedure:

  • Prepare a nicotinamide solution: Prepare a solution of nicotinamide in the desired phosphate buffer (e.g., 1 M nicotinamide in pH 7.0 phosphate buffer).

  • Add excess moricizine: Add an excess amount of moricizine powder to the nicotinamide solution. The amount should be more than what is expected to dissolve to ensure saturation.

  • Equilibration: Seal the container and stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Separation of undissolved solid: After equilibration, allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of moricizine in the clear filtrate using a validated analytical method such as HPLC. This will give you the solubility of moricizine in that specific concentration of nicotinamide solution.

  • Optimization: Repeat the procedure with different concentrations of nicotinamide to determine the optimal concentration for your desired moricizine solubility.

Visualizations

experimental_workflow Troubleshooting Moricizine Precipitation start Start: Dissolving Moricizine HCl dissolved Does it dissolve completely? start->dissolved add_to_buffer Add to neutral/alkaline buffer dissolved->add_to_buffer Yes troubleshoot_dissolution Troubleshoot Dissolution: - Increase solvent volume - Gentle heating - Sonication dissolved->troubleshoot_dissolution No precipitation Precipitation occurs? add_to_buffer->precipitation success Solution is ready for experiment precipitation->success No troubleshoot_precipitation Troubleshoot Precipitation: - Lower the final pH - Use a solubility enhancer (e.g., nicotinamide) - Prepare a more dilute solution precipitation->troubleshoot_precipitation Yes troubleshoot_dissolution->dissolved Re-attempt troubleshoot_precipitation->add_to_buffer Re-attempt

Caption: A workflow for troubleshooting common solubility issues with moricizine.

mechanism_of_action Moricizine's Mechanism of Action on Cardiomyocyte Action Potential cluster_action_potential Cardiac Action Potential Phases Phase0 Phase 0 Rapid Depolarization Na+ influx Phase1 Phase 1 Initial Repolarization K+ efflux Phase0->Phase1 Phase2 Phase 2 Plateau Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 Repolarization K+ efflux Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Moricizine Moricizine (Class I Antiarrhythmic) SodiumChannel Voltage-gated Na+ Channel Moricizine->SodiumChannel Blocks Effect Blocks Na+ influx during Phase 0 SodiumChannel->Effect Outcome Decreased rate of depolarization Slowed conduction velocity Effect->Outcome

Caption: Moricizine's action on the cardiac sodium channel and the action potential.

References

Technical Support Center: Managing Proarrhythmic Effects of Moricizine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of Moricizine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is Moricizine and its primary mechanism of action?

Moricizine is a Class I antiarrhythmic drug, specifically classified as a Class IC agent.[1] Its primary mechanism of action is the potent blockade of cardiac sodium channels (NaV1.5), which slows the influx of sodium ions during phase 0 of the cardiac action potential.[2] This leads to a decreased rate of depolarization and reduced conduction velocity in various cardiac tissues.[2]

Q2: What are the known proarrhythmic effects of Moricizine?

Moricizine can induce new or worsen existing ventricular arrhythmias.[1][3][4] The overall incidence of proarrhythmia in clinical studies has been reported to be between 3.2% and 15.3%.[3][4][5] Proarrhythmic events are more common in patients with underlying structural heart disease.[3][5]

Q3: Which experimental models are commonly used to study Moricizine's proarrhythmic potential?

  • In Vivo Models:

    • Canine models with surgically induced myocardial infarction are frequently used to create a substrate for reentry arrhythmias.[6]

    • The canine sterile pericarditis model is used to study atrial flutter and fibrillation.[7][8]

    • Mouse models with angiotensin II (Ang II) infusion are used to investigate atrial fibrillation.[9]

  • In Vitro Models:

    • Isolated cardiac Purkinje fibers are used to study the drug's effects on action potential duration and automaticity.[10]

    • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for early cardiac safety screening.[11]

Q4: What is the role of the late sodium current (INaL) in Moricizine's effects?

Recent studies suggest that Moricizine is an inhibitor of the late sodium current (INaL).[9][12] Enhanced INaL is associated with an increased risk of atrial fibrillation. By inhibiting INaL, Moricizine may exert some of its antiarrhythmic effects.[9][13]

Troubleshooting Guides

Canine Myocardial Infarction/Sterile Pericarditis Models
Problem Possible Cause Troubleshooting Steps
Failure to Induce Proarrhythmia Inappropriate animal model (e.g., insufficient infarct size, lack of arrhythmogenic substrate). Insufficient Moricizine dose. Suboptimal programmed electrical stimulation (PES) protocol.Ensure the use of a validated proarrhythmia model with a confirmed arrhythmogenic substrate. Verify the dose of Moricizine is sufficient to cause significant conduction slowing.[6] Optimize the PES protocol by varying the number of extrastimuli, coupling intervals, and pacing sites.
Excessive QRS Prolongation Leading to Hemodynamic Instability High dose of Moricizine. Rapid infusion rate. Underlying conduction system disease in the animal model.Reduce the infusion rate or the total dose of Moricizine. Monitor blood pressure closely and have vasopressors on standby. Consider a dose-escalation study to determine the maximum tolerated dose in your specific model.
Difficulty Distinguishing Proarrhythmic Events from Therapeutic Effects Moricizine is expected to alter cardiac conduction.A proarrhythmic event is typically defined as the induction of a new, sustained ventricular arrhythmia that was not inducible at baseline. Careful comparison of pre- and post-drug electrophysiology study results is crucial.[6]
High Signal-to-Noise Ratio in ECG Recordings Poor electrode contact. Animal movement. Electrical interference from other equipment.Ensure proper electrode placement and good contact with the skin using conductive gel. Maintain appropriate anesthesia to prevent movement. Identify and shield from sources of electrical interference.
Angiotensin II-Induced Atrial Fibrillation Mouse Model
Problem Possible Cause Troubleshooting Steps
Low Incidence of Ang II-Induced Atrial Fibrillation (AF) Suboptimal Ang II dose or duration of infusion. Genetic variability in mouse strain. Improper AF induction protocol.Verify the concentration and stability of the Ang II solution. Ensure continuous and accurate delivery via osmotic mini-pumps. Use a validated mouse strain known to be susceptible to Ang II-induced cardiac changes.[14] Optimize the acetylcholine-calcium chloride bolus injection for AF induction.[9]
High Mortality Rate during Experimental Period Complications from osmotic mini-pump implantation surgery. Severe hypertension and cardiac remodeling induced by Ang II.Adhere to sterile surgical techniques to minimize infection risk. Monitor animal health closely post-surgery for signs of distress. Consider a lower dose of Ang II if excessive mortality is observed.
Inconsistent Electrophysiological Recordings Inadequate anesthesia. Poor contact of ECG electrodes.Use an anesthetic regimen with minimal impact on cardiac electrophysiology and maintain a stable plane of anesthesia. Ensure secure and proper placement of subcutaneous ECG electrodes.
Variability in Cardiac Hypertrophy and Fibrosis Inconsistent Ang II delivery. Differences in individual animal responses.Confirm the correct placement and function of osmotic mini-pumps. Increase the sample size to account for biological variability. Ensure consistent housing and dietary conditions for all animals.

Quantitative Data Summary

Table 1: Proarrhythmic Events with Moricizine in Clinical and Preclinical Studies

Study Population/ModelNumber of Subjects/AnimalsIncidence of ProarrhythmiaKey FindingsReference
Patients with Ventricular Arrhythmias9083.2%Proarrhythmia occurred almost exclusively in patients with structural heart disease.[3][5]
Patients with VT or VF14415.3%Lower left ventricular ejection fraction was a significant risk factor.[4]
Canine Myocardial Infarction Model7N/A (VT induced in 3 dogs)Moricizine prolonged the cycle length of sustained ventricular tachycardia.[6]
Ang II-Induced AF Mouse ModelN/AReduced AF vulnerability from 82% to 40%Moricizine reduced the susceptibility to and duration of induced atrial fibrillation.[9]

Table 2: Electrophysiological Effects of Moricizine in a Canine Sterile Pericarditis Model

ParameterBefore Moricizine (mean ± SD)After Moricizine (2 mg/kg IV) (mean ± SD)P-valueReference
Atrial Flutter Cycle Length (ms)133 ± 9172 ± 27< 0.001[7][8]
Atrial Excitability Threshold (mA)2.3 ± 1.43.3 ± 2.2< 0.01[7][8]
Intra-atrial Conduction Time (ms)58 ± 664 ± 5< 0.005[7][8]

Experimental Protocols

Protocol 1: Electrophysiological Study in a Canine Myocardial Infarction Model to Assess Moricizine's Proarrhythmic Potential
  • Animal Model Preparation (Myocardial Infarction):

    • Healthy adult mongrel dogs are anesthetized.

    • A left thoracotomy is performed, and the left anterior descending coronary artery is ligated to create an anteroapical transmural infarct.[15]

    • Animals are allowed to recover for 3-4 weeks to allow for the development of a stable arrhythmogenic substrate.[15]

  • Electrophysiological Study Setup:

    • Animals are re-anesthetized and the heart is exposed.

    • A multi-electrode plaque (e.g., 96-channel) is placed on the epicardial surface of the heart, covering the infarct and border zones.[6]

    • Bipolar electrodes are used for programmed electrical stimulation (PES) and recording of epicardial electrograms.

  • Baseline Electrophysiological Measurements:

    • Determine the effective refractory period (ERP) at various sites.

    • Measure conduction velocities in both longitudinal and transverse fiber orientations at different pacing cycle lengths.[6]

    • Perform PES protocols (e.g., burst pacing, programmed extrastimuli) to attempt to induce ventricular arrhythmias.

  • Moricizine Administration and Post-Drug Measurements:

    • Administer Moricizine intravenously (e.g., 4 mg/kg).[6]

    • Repeat all baseline electrophysiological measurements and PES protocols after drug administration.

    • Record any induced arrhythmias, noting their morphology, cycle length, and duration.[6]

  • Data Analysis:

    • Compare pre- and post-moricizine values for ERP, conduction velocity, and arrhythmia inducibility.

    • Analyze epicardial mapping data to determine the mechanism of any induced arrhythmias (e.g., reentry).

Protocol 2: Assessment of Moricizine's Effect on Atrial Fibrillation in an Angiotensin II-Infused Mouse Model
  • Animal Model Preparation:

    • Implant osmotic mini-pumps subcutaneously in C57Bl/6 mice for the continuous infusion of Angiotensin II (e.g., 750 ng/kg/min) for 4 weeks to induce cardiac hypertrophy and a substrate for atrial fibrillation (AF).[9]

    • A control group receives saline infusion. A third group receives Ang II co-treated with Moricizine.

  • In Vivo Electrophysiological Study:

    • After 4 weeks of infusion, anesthetize the mice.

    • Perform surface ECG recordings.

    • Induce AF via a bolus injection of acetylcholine and calcium chloride.[9]

    • Record the incidence and duration of AF episodes.[9]

  • Ex Vivo Analysis (Optional):

    • Isolate atrial myocytes from the hearts of the different groups.

    • Perform whole-cell patch-clamp analysis to measure the late sodium current (INaL).[9]

  • Molecular Analysis:

    • Harvest atrial tissue.

    • Perform Western blot analysis to quantify the expression and phosphorylation of proteins in relevant signaling pathways, such as CaMKII.[9]

  • Data Analysis:

    • Compare the AF vulnerability and duration between the control, Ang II, and Ang II + Moricizine groups.[9]

    • Correlate the electrophysiological findings with the molecular changes in INaL and CaMKII signaling.

Signaling Pathways and Experimental Workflows

moricizine_proarrhythmia_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates CaMKII CaMKII (inactive) AT1R->CaMKII Leads to activation pCaMKII p-CaMKII (active) Nav15 Nav1.5 Channel pCaMKII->Nav15 Phosphorylates INaL Increased Late Na+ Current (INaL) Nav15->INaL Results in Proarrhythmia Proarrhythmic Substrate (e.g., AF) INaL->Proarrhythmia Contributes to Moricizine Moricizine Moricizine->pCaMKII Reduces Activation Moricizine->INaL Inhibits

Caption: Ang II-induced signaling leading to proarrhythmia and points of Moricizine intervention.

experimental_workflow_canine_model start Start model_prep Canine Model Preparation (Myocardial Infarction) start->model_prep baseline_ep Baseline Electrophysiology Study (PES, Conduction Velocity, ERP) model_prep->baseline_ep moricizine_admin Moricizine Administration baseline_ep->moricizine_admin post_drug_ep Post-Drug Electrophysiology Study moricizine_admin->post_drug_ep data_analysis Data Analysis and Comparison post_drug_ep->data_analysis end End data_analysis->end

Caption: Workflow for assessing Moricizine's proarrhythmic potential in a canine infarct model.

References

Moricizine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the stability and degradation of moricizine for professionals engaged in its research and development. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of moricizine in long-term storage?

A1: Moricizine's stability is primarily influenced by pH, temperature, and light. It is a phenothiazine derivative, a class of compounds known for susceptibility to oxidation. In acidic conditions, moricizine undergoes hydrolysis and oxidation. While specific long-term stability data under various ICH conditions are not extensively published in readily available literature, the chemical structure suggests that high humidity and elevated temperatures would likely accelerate degradation. It is crucial to store moricizine in well-closed containers, protected from light and moisture.

Q2: What are the known degradation pathways for moricizine?

A2: The most well-documented degradation pathway for moricizine occurs in acidic environments. Under these conditions, two primary reactions have been identified: amide hydrolysis and a reverse Mannich reaction. The initial amide hydrolysis yields ethyl (10H-phenothiazin-2-yl) carbamate. This intermediate can then undergo further oxidation to form several other degradation products. The reverse Mannich reaction becomes more predominant at a pH above 4.0.[1] Degradation pathways under basic, oxidative, and photolytic stress are less detailed in publicly available literature but would likely involve oxidation of the phenothiazine ring system.

Q3: Are there different polymorphic forms of moricizine, and do they impact stability?

A3: Yes, moricizine hydrochloride is known to exist in at least two polymorphic forms, designated as Form I and Form II.[2] Form I is more thermodynamically stable than Form II.[2] Different polymorphic forms can have different physical properties, including solubility and stability. While a simulated wet granulation process did not cause a change in the polymorphic form of Form I, it is a critical parameter to monitor during drug development as polymorphic transitions can impact the stability and bioavailability of the final drug product.[2]

Q4: What are the recommended storage conditions for moricizine?

A4: Based on general pharmaceutical practice and the known sensitivities of moricizine, it is recommended to store the solid form in a cool, dry place, protected from light. For solutions, storage conditions should be carefully evaluated based on the solvent and pH. Acidic solutions, in particular, have been shown to cause degradation.

Troubleshooting Guide for Moricizine Stability Studies

This guide addresses common issues that may arise during the analysis of moricizine and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The basic nature of moricizine can lead to interactions with residual silanol groups on the HPLC column, causing peak tailing. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. 3. Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of moricizine, peak shape can be affected.1. Use a base-deactivated column or add a competing base like triethylamine to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of moricizine.
Co-elution of Degradation Products 1. Insufficient Resolution: The mobile phase composition may not be optimal for separating structurally similar degradation products from the parent drug or from each other. 2. Inappropriate Column Chemistry: The chosen stationary phase may not provide the necessary selectivity.1. Optimize the mobile phase by adjusting the organic solvent ratio, trying a different organic solvent (e.g., methanol instead of acetonitrile), or using a gradient elution. 2. Experiment with a different column chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).
Appearance of Unexpected Peaks 1. Formation of Secondary Degradants: Under certain stress conditions, primary degradation products can further degrade into secondary products. 2. Sample Matrix Effects: Excipients in a formulation can degrade or interact with the drug. 3. Contamination: Contamination from solvents, glassware, or the HPLC system itself.1. Analyze samples at different time points during the degradation study to track the formation and disappearance of peaks. 2. Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients. 3. Run a blank injection (mobile phase only) to check for system contamination.
Irreproducible Retention Times 1. Mobile Phase Instability: The pH or composition of the mobile phase may change over time. 2. Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. 3. Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant and consistent temperature. 3. Use a guard column and ensure the mobile phase pH is within the recommended range for the column.

Quantitative Data Summary

pH Primary Degradation Pathway Key Degradation Products Identified Observations on Degradation Rate
0.6 - 2.0Amide Hydrolysis followed by OxidationEthyl (10H-phenothiazin-2-yl) carbamate, Ethyl (3-oxo-3H-phenothiazin-2-yl) carbamate, Ethyl (10H-phenothiazin-2-yl) carbamate S-oxide, Diethyl (3,10'-bi-10H-phenothiazine-2,2'-diyl)bis(carbamate)Degradation is catalyzed by acetate and phosphate buffers.[1]
2.2 - 6.0Reverse Mannich Reaction and Amide HydrolysisEthyl [10-(1-oxo-2-propenyl)-10H-phenothiazin-2-yl] carbamate and products from the amide hydrolysis pathway.The reverse Mannich product is predominant at pH > 4.0. The dimer of the amide hydrolysis product is not detectable at pH > 2.8. The minimum rate of degradation is observed between pH 2.8 and 3.2.[1]

Key Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of moricizine and to develop stability-indicating analytical methods. The following are general protocols that should be adapted based on the specific formulation and analytical method.

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve moricizine in a suitable solvent and then dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

  • Conditions: Store the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

  • Analysis: At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Dissolve moricizine in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Conditions: Store the solution at room temperature, protected from light, for a defined period.

  • Analysis: At specified time points, withdraw samples and analyze by HPLC.

3. Photolytic Degradation:

  • Procedure: Expose a solution of moricizine and the solid drug substance to a light source that provides both UV and visible light.

  • Conditions: The exposure should be in accordance with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the samples by HPLC and compare them to a control sample stored in the dark.

Stability-Indicating HPLC Method

While a specific validated method for moricizine and all its potential degradation products is not publicly detailed, a stability-indicating HPLC method was used to study its degradation in acidic medium.[1] The following is a representative, though not exhaustive, starting point for method development based on the literature:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like moricizine.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to optimize for the separation of the basic moricizine from its degradation products.

  • Detection: UV detection at a wavelength where moricizine and its degradation products have significant absorbance.

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying moricizine in the presence of its degradation products.

Visualizations

moricizine_degradation_pathway moricizine Moricizine acid_hydrolysis Amide Hydrolysis (pH 0.6-2.0) moricizine->acid_hydrolysis reverse_mannich Reverse Mannich Reaction (pH 2.2-6.0) moricizine->reverse_mannich hydrolysis_intermediate Ethyl (10H-phenothiazin-2-yl) carbamate acid_hydrolysis->hydrolysis_intermediate mannich_product Ethyl [10-(1-oxo-2-propenyl)-10H- phenothiazin-2-yl] carbamate reverse_mannich->mannich_product oxidation Oxidation oxidized_product1 Ethyl (3-oxo-3H-phenothiazin-2-yl) carbamate oxidation->oxidized_product1 oxidized_product2 Ethyl (10H-phenothiazin-2-yl) carbamate S-oxide oxidation->oxidized_product2 dimer Diethyl (3,10'-bi-10H-phenothiazine- 2,2'-diyl)bis(carbamate) oxidation->dimer hydrolysis_intermediate->oxidation experimental_workflow cluster_stress_studies Forced Degradation Studies cluster_analysis Analysis cluster_data_evaluation Data Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc oxidative Oxidation (e.g., 3% H2O2, RT) oxidative->hplc photolytic Photolysis (ICH Q1B) photolytic->hplc mass_spec Mass Spectrometry (for identification) hplc->mass_spec quantification Quantification of Moricizine & Degradants hplc->quantification pathway_id Degradation Pathway Elucidation mass_spec->pathway_id method_validation Method Validation (ICH Q2) quantification->method_validation drug_substance Moricizine Drug Substance/ Product drug_substance->acid drug_substance->base drug_substance->oxidative drug_substance->photolytic troubleshooting_flow start Analytical Issue (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Column, etc.) start->check_method decision1 Parameters OK? check_method->decision1 check_sample Evaluate Sample (Concentration, Solvent) decision2 Sample OK? check_sample->decision2 check_system Inspect HPLC System (Pump, Injector, Detector) decision3 System OK? check_system->decision3 decision1->check_sample Yes adjust_method Optimize Method (e.g., Change pH, Gradient) decision1->adjust_method No decision2->check_system Yes adjust_sample Modify Sample Prep (e.g., Dilute, Change Solvent) decision2->adjust_sample No maintain_system Perform System Maintenance (e.g., Change Seals, Clean) decision3->maintain_system No end Issue Resolved decision3->end Yes adjust_method->start adjust_sample->start maintain_system->start

References

Technical Support Center: Moricizine Dosage in Hepatic Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on adjusting moricizine dosage in experimental models of hepatic impairment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of moricizine in clinical subjects with hepatic impairment?

For adult patients with hepatic disease, the recommended initial dose of moricizine is 600 mg/day or lower, administered in three equally divided doses. Close monitoring, including electrocardiogram (ECG) intervals, is crucial before any dosage adjustment.[1][2][3][4] In cases of severe liver disease, moricizine should be used with extreme caution, if at all.[1][2]

Q2: How does hepatic impairment affect the pharmacokinetics of moricizine?

Hepatic cirrhosis significantly alters the pharmacokinetic profile of moricizine. In patients with cirrhosis, the following changes have been observed compared to healthy individuals:

  • A 59% increase in maximum plasma concentration (Cmax).

  • A 141% increase in elimination half-life (t1/2).

  • A 71% reduction in plasma clearance.[5]

These findings suggest that a lower dose and less frequent administration may be necessary for individuals with impaired liver function.[5] The elimination of moricizine's metabolites, such as moricizine sulfoxide, is also significantly prolonged.[5]

Q3: Which cytochrome P450 (CYP) enzymes are primarily responsible for moricizine metabolism?

In vitro and in vivo studies in mice have shown that moricizine is a potent and preferential inhibitor of hepatic CYP1A enzymes, particularly CYP1A1 and CYP1A2.[6] The inhibition constants (Ki) for these enzymes are below the therapeutic serum concentrations of moricizine, indicating a strong potential for drug-drug interactions with other CYP1A substrates.[6]

Q4: Are there specific moricizine dosage recommendations based on Child-Pugh scores?

Currently, there are no specific dosage guidelines for moricizine based on the Child-Pugh classification (A, B, and C). The general recommendation is to initiate therapy at a reduced dose of 600 mg/day or less for any patient with hepatic disease and to monitor them closely.[1][3][4] For patients with severe, decompensated cirrhosis (Child-Pugh C), the use of moricizine should be approached with extreme caution.[1][7]

Q5: What are the known active metabolites of moricizine and how does hepatic impairment affect them?

Moricizine is extensively metabolized into numerous compounds, with at least two identified metabolites possessing potential anti-arrhythmic activity.[8][9][10] In patients with hepatic cirrhosis, the elimination half-lives of moricizine sulfoxide and phenothiazine-2-carbamic acid ethyl ester sulfoxide are significantly prolonged.[5] This indicates that in addition to the parent drug, its active metabolites may accumulate in individuals with liver dysfunction, contributing to both therapeutic and potentially adverse effects.

Troubleshooting Guides

High Variability in Animal Pharmacokinetic Data

Issue: Significant inter-animal variability in moricizine plasma concentrations is observed in a rodent model of hepatic impairment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Induction of Liver Injury Ensure the method for inducing hepatic impairment (e.g., CCl4 administration) is highly standardized in terms of dose, frequency, and administration route to achieve a consistent level of liver damage across all animals.[11]
Genetic Variability in Animal Strains Use an inbred strain of rodents to minimize genetic differences in drug metabolism. Be aware that even within inbred strains, there can be some biological variability.[12]
Differences in Gut Microbiota House animals under specific pathogen-free (SPF) conditions and provide a standardized diet, as gut microbiota can influence drug metabolism.
Auto-induction of Metabolism Moricizine can induce its own metabolism.[9] Consider a study design that includes a pre-treatment period to allow for the stabilization of metabolic enzyme induction before pharmacokinetic sampling.
Unexpected Metabolite Profile in In Vitro Assays

Issue: The metabolite profile of moricizine in human liver microsomes from a cirrhotic donor differs significantly from that of healthy donor microsomes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Altered CYP450 Expression The expression and activity of CYP enzymes, particularly CYP1A2, can be altered in cirrhotic livers. Quantify the expression levels of key CYP isoforms in your microsomal preparations to correlate with the observed metabolic changes.
Co-factor Limitation Ensure that the incubation mixture is not depleted of essential co-factors like NADPH, especially in longer incubations, as this can affect reaction rates.[13]
Presence of Non-CYP Metabolic Pathways While CYP1A2 is a major pathway, other enzymes may play a role, and their activities could be altered in a diseased state. Consider using specific chemical inhibitors or recombinant enzymes to dissect the contribution of different enzyme families.
Analyte Stability Some metabolites may be unstable. Ensure that your sample collection and processing methods (e.g., immediate freezing, use of stabilizers) are optimized to prevent degradation.

Data Summary

Pharmacokinetic Parameters of Moricizine in Hepatic Cirrhosis
ParameterHealthy SubjectsPatients with CirrhosisPercentage Change
Cmax (ng/mL) Data not specifiedData not specified+59%
t1/2 (hours) Data not specifiedData not specified+141%
Plasma Clearance (L/h) Data not specifiedData not specified-71%
Data from a study comparing healthy individuals to patients with hepatic cirrhosis.[5]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Moricizine in a CCl4-Induced Liver Fibrosis Rat Model

This protocol is based on established methods for inducing liver fibrosis in rats and conducting pharmacokinetic studies.

1. Induction of Liver Fibrosis:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Reagent: Carbon tetrachloride (CCl4) diluted 1:1 in olive oil.

  • Procedure: Administer CCl4 via oral gavage twice a week for 12 weeks. The dose should be adjusted to the body weight of the animal on the day of treatment.[11] A control group should receive olive oil only.

  • Confirmation of Fibrosis: At the end of the induction period, confirm the presence of liver fibrosis through histological analysis (e.g., Sirius Red staining) and by measuring liver function markers (e.g., ALT, AST).[14]

2. Moricizine Administration and Sampling:

  • Dosing: Administer a single oral dose of moricizine (e.g., 20 mg/kg) to both the fibrosis and control groups.

  • Blood Collection: Collect serial blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

3. Bioanalytical Method:

  • Develop and validate a sensitive LC-MS/MS method for the quantification of moricizine and its major metabolites in rat plasma.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) for both groups.

Protocol 2: In Vitro Metabolism of Moricizine using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of moricizine using human liver microsomes (HLM).

1. Reagents and Materials:

  • Pooled human liver microsomes (from healthy and, if available, cirrhotic donors).

  • Moricizine stock solution.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or other suitable organic solvent for reaction termination.

2. Incubation Procedure:

  • Prepare a master mix containing the phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final protein concentration).

  • Pre-incubate the master mix at 37°C for 5 minutes.

  • Add moricizine to the pre-incubated master mix to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[13]

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug and the formation of metabolites.

4. Data Analysis:

  • Determine the rate of moricizine depletion and calculate the in vitro half-life and intrinsic clearance.

Visualizations

moricizine_metabolism Moricizine Moricizine Metabolites Multiple Metabolites Moricizine->Metabolites Hepatic First-Pass Metabolism Excretion Biliary/Renal Excretion Metabolites->Excretion CYP1A2 CYP1A2 CYP1A2->Metabolites Catalyzes Oxidation

Caption: Metabolic pathway of moricizine in the liver.

experimental_workflow start Start: Define Experimental Model animal_model In Vivo: Animal Model (e.g., CCl4-induced fibrosis) start->animal_model invitro_model In Vitro: Human Liver Microsomes start->invitro_model dosing Administer Moricizine animal_model->dosing incubation Incubate Moricizine invitro_model->incubation sampling Serial Blood Sampling dosing->sampling termination Reaction Termination & Sample Prep incubation->termination analysis LC-MS/MS Analysis sampling->analysis termination->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis metabolite_id Metabolite Identification & Quantification analysis->metabolite_id end End: Data Interpretation & Dosage Adjustment pk_analysis->end metabolite_id->end

Caption: Workflow for assessing moricizine in hepatic impairment.

References

Technical Support Center: Interpreting Unexpected Electrocardiographic Changes with Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected electrocardiographic (ECG) changes observed during experiments with Moricizine.

Troubleshooting Guides

This section addresses specific issues you might encounter when studying the electrophysiological effects of Moricizine.

Question: We are observing a significant prolongation of the PR and QRS intervals in our experimental model after administering Moricizine. How can we determine if this is an expected effect or a sign of toxicity?

Answer:

Prolongation of the PR and QRS intervals is a known and expected pharmacodynamic effect of Moricizine.[1] As a Class I antiarrhythmic agent, Moricizine blocks the fast sodium channels in myocardial tissue, which slows conduction velocity in the atria, atrioventricular (AV) node, and the His-Purkinje system.[1][2] This leads to a dose-dependent increase in both PR and QRS durations.[2][3][4]

Troubleshooting Steps:

  • Quantify the Change: Compare the magnitude of the interval prolongation to published data. See Table 1 for expected ranges in clinical studies.

  • Assess Dose-Dependency: If your experimental protocol allows, determine if the prolongation correlates with the administered dose of Moricizine. A clear dose-response relationship is characteristic of Moricizine's primary effect.[2][3][4]

  • Monitor for Higher-Degree AV Block: While some PR prolongation is expected, progression to second or third-degree AV block can be a sign of toxicity, especially in models with pre-existing conduction system disease.[5]

  • Evaluate Hemodynamic Stability: In in-vivo models, assess for any concurrent negative impact on hemodynamic parameters. Significant hypotension or a drop in cardiac output accompanying the ECG changes may indicate a toxic effect.

  • Correlate with Efficacy (if applicable): In studies evaluating antiarrhythmic efficacy, a greater lengthening of the AH and QRS intervals has been associated with a positive response to Moricizine.[2]

Question: Our experiment shows a paradoxical increase in ventricular arrhythmias after Moricizine administration. What could be the cause and how should we investigate this?

Answer:

The emergence of new or worsened ventricular arrhythmias after administering an antiarrhythmic drug is known as a proarrhythmic effect. Moricizine has a known proarrhythmic potential, which was a significant finding in the Cardiac Arrhythmia Suppression Trial II (CAST-II), where it was associated with increased mortality.

Troubleshooting Steps:

  • Characterize the Arrhythmia: Identify the type of arrhythmia (e.g., frequent premature ventricular contractions (PVCs), non-sustained or sustained ventricular tachycardia, ventricular fibrillation).

  • Review the Experimental Model: Proarrhythmic effects of Moricizine are more common in the presence of structural heart disease, such as a previous myocardial infarction or heart failure.[5][6] Evaluate if your model incorporates these conditions.

  • Check Electrolyte Levels: Ensure that electrolyte concentrations (potassium, magnesium, and calcium) are within the normal range in your experimental setup. Electrolyte imbalances can exacerbate the proarrhythmic effects of antiarrhythmic drugs.[5]

  • Analyze the Timing of the Event: Proarrhythmic events with Moricizine often occur within the first few days of initiating therapy.[6]

  • Consider Drug Concentration: While a clear dose-response for proarrhythmia has not been established, excessively high concentrations of Moricizine could increase the risk.

  • Investigate Underlying Mechanisms: Consider exploring potential mechanisms such as altered ventricular repolarization heterogeneity or triggered activity.

Question: We have observed ST-segment elevation in the right precordial leads of our ECG recordings after Moricizine administration, resembling a Brugada pattern. Is this a known effect?

Answer:

While there is a lack of specific case reports directly linking Moricizine to the induction of a Brugada pattern, it is plausible. Moricizine is a potent sodium channel blocker, and drugs in this class are known to unmask or induce Brugada-like ECG changes in susceptible individuals.[7] The Brugada pattern is characterized by coved-type ST-segment elevation in leads V1-V3.

Troubleshooting Steps:

  • Confirm ECG Lead Placement: Ensure correct and consistent placement of the right precordial leads in your experimental setup, as this is critical for identifying a true Brugada pattern.

  • Rule Out Other Causes: Exclude other potential causes of ST-segment elevation, such as myocardial ischemia or electrolyte abnormalities.

  • Challenge with a Sodium Channel Blocker (Advanced): In appropriate pre-clinical models, a diagnostic challenge with another potent sodium channel blocker could help confirm a latent Brugada syndrome phenotype.

  • Genetic Screening (if applicable): In animal models where genetic manipulation is possible, screening for mutations associated with Brugada syndrome (e.g., in the SCN5A gene) could provide further insight.

Frequently Asked Questions (FAQs)

What are the expected ECG changes with Moricizine?

Moricizine typically causes a dose-dependent prolongation of the PR and QRS intervals.[2][3][4] While the QT interval may also appear prolonged, this is primarily due to the widening of the QRS complex; the JT interval (which reflects ventricular repolarization) is often shortened.[3][4]

What is the mechanism of action of Moricizine that leads to these ECG changes?

Moricizine is a Class I antiarrhythmic drug that primarily blocks the fast inward sodium current (INa) in cardiac myocytes.[1][2] This action decreases the rate of depolarization (Phase 0 of the action potential), leading to slowed conduction velocity through the atria, AV node, and ventricles, which manifests as PR and QRS prolongation on the ECG.[2] Moricizine has also been shown to inhibit the late sodium current (INaL) and the L-type calcium current (ICa-L).[3]

What is the reported incidence of proarrhythmia with Moricizine?

The reported incidence of proarrhythmia with Moricizine varies depending on the patient population studied. In a broad population of patients with ventricular arrhythmias, the incidence was reported to be around 3.2%.[6] However, in high-risk patients with a history of sustained ventricular tachyarrhythmias, the incidence of life-threatening proarrhythmia has been reported to be as high as 27%. The Cardiac Arrhythmia Suppression Trial II (CAST-II) was notably stopped early due to an excess of mortality in patients treated with Moricizine, highlighting its proarrhythmic risk.

Are there any specific experimental conditions that might increase the risk of unexpected ECG changes with Moricizine?

Yes, certain conditions can increase the likelihood of adverse ECG events:

  • Structural Heart Disease: The presence of underlying cardiac pathology, such as a prior myocardial infarction or congestive heart failure, significantly increases the risk of proarrhythmia.[5][6]

  • Electrolyte Imbalances: Hypokalemia, hyperkalemia, and hypomagnesemia should be corrected before administering Moricizine to minimize the risk of proarrhythmic events.[1]

  • Pre-existing Conduction Abnormalities: In subjects with pre-existing AV block or bundle branch block, Moricizine can exacerbate these conditions.[5]

  • High Doses: While a direct dose-response for proarrhythmia is not firmly established, higher doses can lead to more significant conduction slowing and may increase the risk of adverse events.

Data Presentation

Table 1: Summary of Quantitative ECG Changes with Moricizine from Clinical Trials

ECG ParameterDirection of ChangeMagnitude of ChangeStudy Population/Notes
PR Interval IncreaseAverage of 12%Clinical trials as per package insert.
Increase27% (p < 0.001)Patients with frequent ventricular ectopic depolarizations.
QRS Interval IncreaseAverage of 14%Clinical trials as per package insert.
Increase10% (p < 0.0001)Patients with frequent ventricular ectopic depolarizations.
QTc Interval Increase1% (not significant)Increase primarily due to QRS widening.
JTc Interval Decrease2% (not significant)Reflects a shortening of ventricular repolarization.
Proarrhythmia Increase2% to 12%General cardiovascular side effect data.[5]
Increase3.2%Study of 908 patients with ventricular arrhythmias.[6]
Increase27%Patients with inducible sustained ventricular tachycardia.

Experimental Protocols

Key Experiment: In Vivo Electrophysiological Study in an Animal Model of Atrial Fibrillation

This protocol is a summary of the methodology used to assess the effects of Moricizine on atrial fibrillation (AF) susceptibility in a mouse model.

  • Animal Model: C57Bl/6 mice are used. A subset of mice is implanted with osmotic mini-pumps to continuously infuse Angiotensin II (Ang II) for 4 weeks to induce a substrate for AF.

  • Drug Administration: Moricizine is administered to a group of Ang II-treated mice.

  • AF Induction: AF is induced by an intravenous bolus injection of a mixture of acetylcholine (Ach) and calcium chloride (CaCl2).

  • ECG Monitoring: Surface ECG is recorded continuously before, during, and after the AF induction protocol to monitor for the occurrence and duration of AF.

  • Data Analysis: The incidence and duration of AF are compared between the control, Ang II-treated, and Ang II + Moricizine-treated groups.

Key Experiment: In Vitro Cardiac Ion Channel Assay

This protocol outlines the general steps for assessing the effect of Moricizine on specific cardiac ion channels using patch-clamp electrophysiology.

  • Cell Preparation: Single ventricular myocytes are isolated from an appropriate animal model (e.g., feline).

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record specific ion currents, such as the fast sodium current (INa).

  • Moricizine Application: Moricizine is applied to the cells at various concentrations.

  • Data Acquisition: The effect of Moricizine on the ion current is measured, including changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

  • Data Analysis: Concentration-response curves are generated to determine the potency of Moricizine in blocking the specific ion channel.

Mandatory Visualizations

moricizine_pathway Moricizine Moricizine Na_Channel Fast Sodium Channel (Nav1.5) Moricizine->Na_Channel Blocks Proarrhythmia Proarrhythmia Moricizine->Proarrhythmia Potential for Phase0 Phase 0 Depolarization (Action Potential Upstroke) Na_Channel->Phase0 Reduces Rate Conduction Conduction Velocity Phase0->Conduction Decreases QRS QRS Duration Conduction->QRS Increases PR PR Interval Conduction->PR Increases

Caption: Signaling pathway of Moricizine's effect on cardiac conduction.

troubleshooting_workflow Start Unexpected ECG Change Observed with Moricizine Interval_Change Interval Prolongation (PR, QRS)? Start->Interval_Change Arrhythmia New/Worsened Arrhythmia? Interval_Change->Arrhythmia No Expected_Effect Likely Expected Effect: - Quantify & Compare - Assess Dose-Dependency Interval_Change->Expected_Effect Yes ST_Change ST-Segment Elevation (Brugada-like)? Arrhythmia->ST_Change No Proarrhythmia_Investigate Investigate Proarrhythmia: - Characterize Arrhythmia - Check Model & Electrolytes Arrhythmia->Proarrhythmia_Investigate Yes Brugada_Investigate Investigate Brugada Pattern: - Confirm Lead Placement - Rule Out Other Causes ST_Change->Brugada_Investigate Yes Toxicity_Concern Potential Toxicity: - Monitor for High-Grade Block - Check Hemodynamics Expected_Effect->Toxicity_Concern If excessive or with adverse events

Caption: Troubleshooting workflow for unexpected ECG changes with Moricizine.

References

Drug-drug interaction issues with Moricizine in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interaction issues with Moricizine in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary drug-drug interaction (DDI) concerns with Moricizine?

A1: The primary DDI concerns with Moricizine revolve around its extensive hepatic metabolism, which makes it susceptible to interactions with drugs that inhibit or induce cytochrome P450 (CYP) enzymes. Co-administration can lead to altered plasma concentrations of Moricizine or the co-administered drug, potentially impacting efficacy and safety. Key interactions have been observed with Cimetidine and Theophylline.

Q2: How does Cimetidine affect the pharmacokinetics of Moricizine?

A2: Cimetidine, a known inhibitor of hepatic microsomal enzymes, significantly reduces the clearance of Moricizine. This leads to increased plasma concentrations of Moricizine, which could enhance its therapeutic and/or toxic effects.[1]

Q3: What is the effect of Moricizine on Theophylline metabolism?

A3: Moricizine has been shown to induce the metabolism of Theophylline, likely through the induction of CYP1A2. This results in a significant decrease in Theophylline's plasma concentration and a shorter half-life, which may necessitate more frequent and higher doses of Theophylline to maintain therapeutic efficacy.

Q4: Is Moricizine an inhibitor or an inducer of CYP enzymes?

A4: Moricizine exhibits a dual effect. It is a potent inhibitor of CYP1A enzymes, particularly CYP1A1 and CYP1A2. Conversely, it can act as an inducer of the metabolism of other drugs, such as Theophylline. Moricizine also induces its own metabolism.[2]

Q5: Are there any known clinically significant pharmacokinetic interactions between Moricizine and other cardiovascular drugs like Digoxin or Warfarin?

A5: No clinically significant pharmacokinetic interactions have been reported between Moricizine and Digoxin or Warfarin.[2] However, an additive electrophysiologic effect has been observed with Digoxin, leading to excessive prolongation of the PR interval in some patients.

Troubleshooting Guide for Co-Administration Studies

Issue 1: Unexpectedly high plasma concentrations of Moricizine when co-administered with another drug.
  • Possible Cause: The co-administered drug may be an inhibitor of the CYP450 enzymes responsible for Moricizine metabolism, such as CYP1A2. Cimetidine is a classic example of such an inhibitor.

  • Troubleshooting Steps:

    • Review the literature: Check if the co-administered drug is a known inhibitor of CYP1A2 or other relevant CYP isoforms.

    • In vitro enzyme inhibition assay: Conduct an in vitro study using human liver microsomes to determine the inhibitory potential (IC50 and Ki values) of the co-administered drug on Moricizine metabolism.

    • Dose adjustment: If a significant interaction is confirmed, consider adjusting the dose of Moricizine or the co-administered drug in your experimental design.

Issue 2: Reduced efficacy of a co-administered drug in the presence of Moricizine.
  • Possible Cause: Moricizine may be inducing the metabolism of the co-administered drug, leading to lower plasma concentrations and reduced therapeutic effect. This has been observed with Theophylline.

  • Troubleshooting Steps:

    • Pharmacokinetic analysis: Measure the plasma concentrations of the co-administered drug over time, both in the presence and absence of Moricizine, to determine if there is a significant change in its AUC, Cmax, and half-life.

    • CYP induction assay: Perform an in vitro CYP induction study using human hepatocytes to assess if Moricizine increases the expression of the CYP enzymes responsible for the metabolism of the co-administered drug.

    • Consider alternative medications: In a clinical context, if the interaction is significant, an alternative medication that is not metabolized by the induced CYP pathway may be considered.

Data Presentation

Table 1: Pharmacokinetic Parameters of Moricizine in the Presence and Absence of Cimetidine
ParameterMoricizine Alone (Mean ± SD)Moricizine + Cimetidine (Mean ± SD)
Clearance (ml/kg/min)38.2 ± 10.719.7 ± 4.2
Elimination Half-life (t½) (hours)3.3 ± 1.34.6 ± 1.6
Data from a study in eight healthy men receiving a single 500 mg oral dose of Moricizine (Ethmozine) before and after seven days of Cimetidine (300 mg four times a day).[1]
Table 2: Effect of Multiple-Dose Moricizine on Single-Dose Theophylline Pharmacokinetics
ParameterTheophylline AloneTheophylline + Moricizine% Change
Aminophyllin (Immediate-Release)
AUCN/AN/A↓ 32%
Theo-Dur (Controlled-Release)
AUCN/AN/A↓ 36%
CmaxN/AN/A↓ (p < 0.0005)
N/AN/A↓ (p < 0.02)
Data from a study where twelve healthy male subjects received single oral doses of Theophylline before and during multiple oral doses of Moricizine (250 mg every 8 hours for 18 days).
Table 3: In Vitro Inhibition of CYP1A Isoforms by Moricizine
CYP IsoformProbe SubstrateInhibition Constant (Ki) (µmol/L)
CYP1A1Ethoxyresorufin O-deethylation0.43
CYP1A2Methoxyresorufin O-demethylation0.98
Data from a study using hepatic microsomes from mice.

Experimental Protocols

In Vitro CYP Inhibition Assay Using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound on Moricizine metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Moricizine

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Pre-incubation: Prepare incubation mixtures in phosphate buffer containing HLMs and varying concentrations of the test compound. Pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Add Moricizine (at a concentration close to its Km) to the pre-incubated mixtures.

  • Start the Metabolic Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of a specific Moricizine metabolite in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of metabolite formation against the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value. Further kinetic experiments with varying substrate and inhibitor concentrations can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive).

In Vivo Pharmacokinetic Drug Interaction Study (Cross-over Design)

Objective: To evaluate the effect of a co-administered drug on the pharmacokinetic profile of Moricizine in a healthy volunteer population.

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy volunteers who meet the inclusion and exclusion criteria.

  • Period 1:

    • Administer a single oral dose of Moricizine to one group of subjects.

    • Administer a single oral dose of Moricizine in combination with the test drug to the other group.

    • Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

  • Washout Period: A washout period of sufficient duration (at least 5-7 half-lives of both drugs) is implemented between the two periods to ensure complete elimination of the drugs from the body.

  • Period 2: The subjects cross over to the alternate treatment arm.

    • The group that received Moricizine alone now receives Moricizine plus the test drug.

    • The group that received the combination now receives Moricizine alone.

    • Collect serial blood samples as in Period 1.

  • Sample Analysis: Process the blood samples to obtain plasma and analyze the plasma concentrations of Moricizine and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for Moricizine for each treatment period, including:

    • Area Under the Curve (AUC)

    • Maximum Plasma Concentration (Cmax)

    • Time to Maximum Plasma Concentration (Tmax)

    • Elimination Half-life (t½)

    • Clearance (CL/F)

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the pharmacokinetic parameters of Moricizine when administered alone versus in combination with the test drug.

Signaling Pathways and Experimental Workflows

moricizine_metabolism_inhibition cluster_inhibition Inhibition of Moricizine Metabolism Moricizine Moricizine CYP1A2 CYP1A2 Moricizine->CYP1A2 Metabolism Metabolites Inactive Metabolites CYP1A2->Metabolites Cimetidine Cimetidine (Inhibitor) Cimetidine->CYP1A2 Inhibits

Caption: Inhibition of Moricizine metabolism by Cimetidine via CYP1A2.

theophylline_metabolism_induction cluster_induction Induction of Theophylline Metabolism Theophylline Theophylline CYP1A2 CYP1A2 Theophylline->CYP1A2 Metabolism Metabolites Inactive Metabolites CYP1A2->Metabolites Moricizine Moricizine (Inducer) Moricizine->CYP1A2 Induces

Caption: Induction of Theophylline metabolism by Moricizine via CYP1A2.

in_vitro_cyp_inhibition_workflow cluster_workflow In Vitro CYP Inhibition Assay Workflow start Start prepare Prepare Incubation Mixtures (HLMs, Buffer, Test Compound) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate add_substrate Add Moricizine preincubate->add_substrate initiate_reaction Add NADPH Regenerating System add_substrate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (Add Cold Solvent) incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate IC50/Ki analyze->calculate end End calculate->end

Caption: Experimental workflow for an in vitro CYP inhibition assay.

References

Technical Support Center: Optimizing Moricizine Sustained-Release Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the development of sustained-release (SR) oral dosage forms of Moricizine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the formulation and in vivo testing of sustained-release Moricizine.

Q1: What are the primary challenges in developing a sustained-release formulation for Moricizine?

A1: The main challenges stem from Moricizine's intrinsic physicochemical and pharmacokinetic properties. It is a highly water-soluble drug, which can lead to an initial rapid release of a large portion of the dose, a phenomenon known as "dose dumping."[1] Additionally, Moricizine has a short biological half-life of approximately 1.5-3.5 hours and is subject to extensive first-pass metabolism, necessitating a formulation that can provide prolonged and controlled drug release to maintain therapeutic plasma concentrations and improve patient compliance.[2]

Q2: Which polymers are recommended for creating a Moricizine SR matrix tablet?

A2: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are widely used and recommended for creating oral SR matrix tablets.[1] HPMC hydrates in aqueous media to form a gel layer that controls the drug release rate. Different viscosity grades of HPMC (e.g., K4M, K15M, K100M) can be used alone or in combination to modulate the release profile. Higher viscosity grades generally lead to slower drug release.[1] Water-insoluble polymers, such as Ethylcellulose, can also be incorporated to create a more tortuous diffusion path, further slowing release.[1]

Q3: Does Moricizine's crystalline form (polymorphism) affect the sustained-release formulation?

A3: Yes, it can. Moricizine hydrochloride is known to exist in at least two polymorphic forms (Form I and Form II).[3][4] Form I is the more thermodynamically stable polymorph, while Form II has a slightly faster initial dissolution rate.[3][4] It is critical to control the polymorphic form of the active pharmaceutical ingredient (API) to ensure batch-to-batch consistency in the drug release profile. Fortunately, studies have shown that a simulated wet granulation process does not induce polymorphic conversion, suggesting it is a robust manufacturing method for this API.[3][4]

Q4: My Moricizine SR tablets show high batch-to-batch variability in dissolution profiles. What is the likely cause?

A4: High variability can be attributed to several factors:

  • Inconsistent API Properties: Variations in the particle size distribution or polymorphic form of the Moricizine HCl raw material.

  • Manufacturing Process Parameters: Inconsistent granulation (e.g., amount of binder solution, wet massing time), inadequate drying, or variations in tablet compression force can significantly alter the matrix structure and, consequently, the release rate.

  • Excipient Variability: Lot-to-lot variability in the properties of the rate-controlling polymer (e.g., HPMC viscosity) can impact gel formation and drug diffusion.

Q5: How can I establish an in vitro-in vivo correlation (IVIVC) for my Moricizine SR formulation?

A5: Establishing an IVIVC involves demonstrating a rational relationship between an in vitro property (like the drug dissolution rate) and a relevant in vivo pharmacokinetic parameter (like plasma drug concentration). For Moricizine, this would typically involve developing several formulations with different release rates (in vitro), administering them to subjects (e.g., in a crossover study), and comparing the resulting pharmacokinetic profiles (AUC, Cmax) to the dissolution data. A successful IVIVC can serve as a surrogate for bioequivalence studies, reducing the need for extensive clinical trials for post-approval changes.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during experimental work.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps
Issue 1: Initial "Dose Dumping" (>40% of drug released in the first hour)1. High Drug Solubility: Moricizine HCl is freely soluble in water, leading to rapid initial dissolution from the tablet surface.[1]2. Inadequate Gel Barrier: The hydrophilic polymer matrix (e.g., HPMC) does not hydrate quickly enough to form a controlling gel layer.1. Increase Polymer Viscosity/Concentration: Use a higher viscosity grade of HPMC (e.g., switch from K15M to K100M) or increase the polymer percentage in the formulation to form a stronger, more rapidly hydrating gel barrier.[1]2. Incorporate a Hydrophobic Polymer: Add a water-insoluble polymer like Ethylcellulose or a lipid-based excipient to the matrix. This creates a more complex and less permeable matrix, reducing the initial burst release.[1]3. Apply a Seal Coat: Consider applying a thin, non-rate-controlling seal coat to the tablet to delay initial water contact with the drug on the surface.
Issue 2: Incomplete Drug Release (<80% of drug released after 24 hours)1. Excessive Gel Strength ("Gel-Locking"): The polymer matrix swells excessively without eroding, trapping a portion of the drug inside.[1]2. Poorly Soluble Excipients: Use of highly insoluble fillers (e.g., dibasic calcium phosphate) may hinder complete tablet disintegration or erosion.3. High Compression Force: Overly hard tablets can have very low porosity, preventing full hydration of the matrix core.1. Optimize Polymer Concentration: Reduce the concentration of the high-viscosity polymer to allow for more matrix erosion alongside diffusion.2. Combine Polymer Types: Blend a high-viscosity, swelling polymer (for control) with a lower-viscosity, more erodible polymer to achieve a balance of release mechanisms.[1]3. Incorporate Soluble Fillers: Use water-soluble fillers like lactose to create pores within the matrix as they dissolve, facilitating water penetration and drug release.4. Reduce Tablet Hardness: Lower the compression force to increase tablet porosity, but ensure the tablets still meet friability specifications.
Issue 3: Physical Instability During Storage (Tablets become soft, sticky, or change color)1. Hygroscopicity: Moricizine or other excipients may be absorbing ambient moisture.2. Drug-Excipient Incompatibility: Potential chemical interaction between Moricizine (a phenothiazine derivative) and reactive excipients (e.g., those with peroxide impurities).1. Control Manufacturing Environment: Manufacture in a low-humidity environment and ensure granules are dried to a consistent, optimal moisture content.[1]2. Add Adsorbents: Incorporate a glidant with moisture-adsorbing properties, such as colloidal anhydrous silica.[1]3. Conduct Compatibility Studies: Perform stressed stability studies (e.g., 40°C/75% RH) on binary mixtures of Moricizine and each excipient to screen for interactions using techniques like DSC or HPLC.4. Use Appropriate Packaging: Store finished tablets in tightly sealed containers with a desiccant.

Section 3: Data Presentation

The following tables summarize key pharmacokinetic data for immediate-release Moricizine and provide a representative example of how formulation variables can impact in vitro release for a sustained-release version.

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) Moricizine

ParameterValueReference
Time to Peak (Tmax) 0.5 - 2.0 hours[2]
Elimination Half-Life (t½) 1.5 - 3.5 hours[2]
Protein Binding ~95%[2]
Metabolism Extensive first-pass metabolism[2]
Bioavailability Highly variable[2]

This data highlights the rationale for developing a sustained-release formulation to extend the therapeutic window and reduce dosing frequency.

Table 2: Representative In Vitro Dissolution Profiles of Moricizine SR Matrix Tablets

This table illustrates the expected impact of varying the concentration of HPMC K100M on the release profile of a 300 mg Moricizine HCl tablet.

Time (hours)Formulation A (15% HPMC K100M) - % ReleasedFormulation B (25% HPMC K100M) - % ReleasedFormulation C (35% HPMC K100M) - % Released
1 352418
2 523829
4 755846
8 948170
12 1019685
16 -10294
24 --101

Note: This is representative data. Actual results will vary based on the complete formulation and process parameters.

Section 4: Experimental Protocols

Protocol for Preparation of Moricizine SR Matrix Tablets by Wet Granulation

This protocol details a standard procedure for manufacturing SR tablets using a high-shear granulator.

  • Dispensing & Blending:

    • Accurately weigh Moricizine HCl, the rate-controlling polymer (e.g., HPMC K100M), a filler (e.g., Microcrystalline Cellulose), and an intragranular disintegrant (e.g., Croscarmellose Sodium).

    • Sift all materials through a suitable mesh screen (e.g., #30 mesh) to de-lump.

    • Transfer the sifted powders to a high-shear mixer/granulator and dry mix for 10 minutes at a low impeller speed.

  • Granulation (Wet Massing):

    • Prepare the binder solution (e.g., a 5% w/v solution of Povidone K30 in purified water).

    • While the powders are mixing at a low impeller and chopper speed, add the binder solution slowly over 3-5 minutes.

    • Continue mixing (wet massing) for another 2-4 minutes until a suitable damp mass is formed. The endpoint can be checked by squeezing a small amount of the mass in your palm; it should form a cohesive ball that crumbles under moderate pressure without sticking.

  • Wet Milling:

    • Pass the wet mass through a conical mill or an oscillating granulator fitted with a medium screen (e.g., 6-8 mm) to break up large agglomerates and produce uniform wet granules.

  • Drying:

    • Spread the wet granules evenly on trays and dry in a fluid bed dryer or a drying oven at 50-60°C.

    • Dry until the moisture content reaches the target level (typically 1-2%), as determined by a moisture analyzer. Over-drying can lead to brittle granules and poor compaction.

  • Dry Milling & Sizing:

    • Mill the dried granules through a conical mill fitted with a smaller screen (e.g., 1.0 mm or #16 mesh) to achieve a uniform particle size distribution, which is crucial for good flow and content uniformity.

  • Final Blending & Lubrication:

    • Transfer the sized granules to a blender.

    • Add the sifted extragranular excipients (e.g., remaining disintegrant, glidant like colloidal silicon dioxide). Blend for 10-15 minutes.

    • Add the sifted lubricant (e.g., Magnesium Stearate) and blend for a final 3-5 minutes. Avoid over-blending with the lubricant as it can negatively impact tablet hardness and dissolution.

  • Compression:

    • Compress the final blend into tablets on a rotary tablet press using appropriate tooling.

    • Adjust compression force to meet target specifications for tablet weight, hardness, thickness, and friability.

Protocol for In Vitro Dissolution Testing

This protocol outlines a standard method for evaluating the drug release profile.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer. This simulates the transit from the stomach to the intestine.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 1, 2, 4, 8, 12, 16, and 24 hours.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • At each specified time point, withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

  • Analysis:

    • Determine the concentration of Moricizine in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Section 5: Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the development of sustained-release Moricizine.

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Testing & Optimization cluster_2 Phase 3: In Vivo Evaluation A API & Excipient Characterization (Polymorphism, Compatibility) B Select SR Polymer (e.g., HPMC Viscosity) A->B C Formulation by Wet Granulation B->C D Tablet Compression C->D E QC Tests (Hardness, Friability) D->E F In Vitro Dissolution Testing (USP App. 2) E->F G Profile Meets Target? F->G G->B No - Reformulate H Final SR Formulation G->H Yes I Pharmacokinetic Study in Animal Model H->I J Bioavailability & Tmax Analysis I->J K Establish IVIVC J->K

Caption: Workflow for Moricizine SR Tablet Development.

Troubleshooting_Dose_Dumping cluster_solutions Potential Solutions Start Problem: Initial Dose Dumping (>40% release in 1 hr) Cause1 Cause: Inadequate Gel Barrier / High Drug Solubility Start->Cause1 Sol1 Increase HPMC Viscosity (e.g., K15M -> K100M) Cause1->Sol1 Sol2 Increase HPMC Concentration in Matrix Cause1->Sol2 Sol3 Incorporate Hydrophobic Polymer (e.g., Ethylcellulose) Cause1->Sol3 Sol4 Apply a Non-Functional Seal Coat Cause1->Sol4 Outcome Outcome: Controlled Initial Release (<30% in 1 hr) Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Logic for Troubleshooting Dose Dumping.

References

Troubleshooting variability in Moricizine efficacy across subjects

Author: BenchChem Technical Support Team. Date: December 2025

Moricizine Efficacy Variability: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the variability observed in moricizine efficacy across different subjects.

Section 1: FAQs - Understanding Moricizine

This section covers fundamental concepts regarding moricizine's mechanism, metabolism, and pharmacokinetic profile.

Q1: What is the primary mechanism of action of moricizine?

A1: Moricizine is a Class I antiarrhythmic agent. Its primary mechanism is the blockade of the fast inward sodium current (INa) in myocardial cells by binding to the cardiac sodium channel (Nav1.5).[1][2] This action reduces the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential, thereby slowing conduction velocity.[1] Moricizine also shortens the duration of the action potential.[2] It shows a higher affinity for the inactivated state of the sodium channel, making its blocking effect more pronounced at faster heart rates (a phenomenon known as use-dependence).[3][4]

Q2: How is moricizine metabolized, and what are the implications for its efficacy?

A2: Moricizine undergoes extensive and complex metabolism, which is a primary driver of variability in its effects. Key metabolic points include:

  • Extensive First-Pass Metabolism: After oral administration, moricizine is well-absorbed but undergoes significant metabolism in the liver before reaching systemic circulation.[1][5] This results in a relatively low bioavailability of 34-38%.

  • Numerous Metabolites: At least 30 to 35 metabolites have been identified in humans.[6] Less than 1% of the parent drug is excreted unchanged in the urine.

  • Active Metabolites: Crucially, some of these metabolites are pharmacologically active and possess significantly longer half-lives (a combined half-life of ~84 hours) than the parent drug (2-6 hours).[6] This explains why moricizine's antiarrhythmic effects are sustained long after the parent drug's plasma concentration has declined. The variability in the formation and clearance of these active metabolites is a major contributor to inter-subject differences in response.

Q3: Why is routine therapeutic drug monitoring of moricizine plasma levels not considered useful?

A3: Monitoring only the plasma concentration of the parent moricizine is not recommended because of the drug's complex pharmacokinetic profile. The short half-life of the parent drug combined with the presence of multiple, active metabolites with longer half-lives means that the concentration of moricizine itself does not correlate well with the overall antiarrhythmic effect.[5][6] The clinical effect is a composite of the actions of the parent drug and its various active metabolites. Therefore, assessing the drug's action through electrocardiogram (ECG) measurements, such as the PR and QRS intervals, is considered more useful for monitoring than plasma level monitoring.[1]

Section 2: Troubleshooting Guide - Investigating Efficacy Variability

This guide addresses common issues and questions that arise during experiments involving moricizine.

Q4: We are observing significant inter-subject variability in response to moricizine in our study. What are the most likely causes?

A4: Significant inter-subject variability is a known characteristic of moricizine.[5] The primary sources to investigate are:

  • Metabolic Differences: This is the most significant factor. The extensive first-pass metabolism and the production of numerous active metabolites can vary greatly between individuals.

  • Hepatic Function: As moricizine is cleared almost entirely by the liver, any degree of hepatic impairment can dramatically alter its pharmacokinetics, leading to higher plasma concentrations and a longer half-life.[7]

  • Drug Interactions: Co-administration of other drugs can alter moricizine's metabolism or add to its electrophysiological effects.

  • Underlying Cardiac Condition: The severity and nature of the subject's cardiac disease can influence both efficacy and the risk of adverse effects. Proarrhythmic events are more common in subjects with significant left ventricular dysfunction.

  • Electrolyte Imbalances: Serum potassium, calcium, and magnesium levels must be within the normal range, as imbalances can alter cardiac excitability and moricizine's effectiveness.

Q5: Could genetic factors, such as CYP450 polymorphisms, be responsible for the observed variability?

A5: While genetic polymorphisms in cytochrome P450 (CYP) enzymes are a known source of variability for many drugs, the specific role for moricizine is not well-established for common polymorphic enzymes like CYP2D6. However, metabolic pathways are key. Research in animal models shows moricizine is a potent inhibitor of CYP1A enzymes (CYP1A1 and CYP1A2). This is more relevant for predicting drug-drug interactions (e.g., with theophylline, which is metabolized by CYP1A2) than for explaining baseline variability in moricizine's own metabolism.[1] The variability is more likely linked to the overall metabolic capacity of the liver and the specific activity of a complex array of enzymes involved in producing its many metabolites, rather than a single, highly polymorphic enzyme.

Q6: Which specific drug interactions should we be most aware of when using moricizine in an experimental setting?

A6: Researchers should be cautious of the following interactions:

  • CYP1A2 Substrates: Moricizine is an inhibitor of CYP1A2. It can increase the plasma concentration of drugs metabolized by this enzyme. A classic example is theophylline , whose clearance is increased by moricizine.[1]

  • CYP Inhibitors: Drugs that inhibit the liver's microsomal enzymes can reduce moricizine clearance, increasing its concentration. Cimetidine is a well-documented example that markedly reduces moricizine clearance.[1][6]

  • Drugs Affecting Cardiac Conduction: Co-administration with other drugs that affect cardiac conduction can lead to additive effects. For example, using moricizine with digoxin can cause excessive prolongation of the PR interval.[6]

Section 3: Data Presentation

Table 1: Key Pharmacokinetic Parameters of Moricizine

ParameterValueSource(s)
Bioavailability 34 - 38%
Plasma Protein Binding ~95%[1][5]
Half-life (Parent Drug) 2 - 6 hours[6]
Half-life (Total Radioactivity) ~85 hours
Metabolism Extensive hepatic first-pass[1][5]
Primary Excretion Route Fecal (~58%), Renal (~32%)
Unchanged Drug in Urine < 1%

Table 2: Impact of Hepatic Impairment on Moricizine Pharmacokinetics

ParameterChange in Subjects with Hepatic Cirrhosis vs. Healthy ControlsSource(s)
Maximum Plasma Concentration (Cmax) ↑ 59%[7]
Elimination Half-life (t1/2) ↑ 141%[7]
Plasma Clearance ↓ 71%[7]

Section 4: Key Experimental Protocols

Protocol 1: Quantification of Moricizine in Plasma using HPLC-MS/MS

  • Objective: To accurately measure the concentration of moricizine in plasma samples. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][9][10]

  • Methodology:

    • Sample Preparation (Protein Precipitation):

      • Pipette 100 µL of plasma sample into a microcentrifuge tube.

      • Add 300 µL of a precipitant solution (e.g., acetonitrile containing an appropriate internal standard, such as deuterated moricizine).

      • Vortex vigorously for 1 minute to mix and precipitate proteins.

      • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean vial for analysis.

    • Chromatographic Separation (HPLC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

      • Gradient: Run a linear gradient from low (~5%) to high (~95%) Mobile Phase B over several minutes to elute moricizine.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Detection (Tandem Mass Spectrometry):

      • Ionization Mode: Heated Electrospray Ionization, Positive (HESI+).

      • Detection Mode: Selected Reaction Monitoring (SRM).

      • SRM Transitions: Monitor for a specific precursor → product ion transition for moricizine (e.g., m/z 428 → [specific product ion]) and its internal standard. Two transitions (one for quantification, one for qualification) are recommended for each analyte.[8]

    • Quantification:

      • Generate a standard curve by spiking blank plasma with known concentrations of moricizine (e.g., 1-1000 ng/mL).

      • Process standards and unknown samples identically.

      • Calculate the concentration in unknown samples by comparing the peak area ratio (analyte/internal standard) to the standard curve.

Protocol 2: In Vitro Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

  • Objective: To characterize the inhibitory effect of moricizine on cardiac sodium channels (Nav1.5) expressed in a suitable cell line (e.g., HEK293 cells) or isolated cardiomyocytes.[3][4][11][12]

  • Methodology:

    • Cell Preparation: Culture cells expressing Nav1.5 or isolate primary ventricular myocytes.

    • Recording Setup:

      • Use a patch-clamp amplifier, digitizer, and data acquisition software.

      • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

      • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

      • Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.2).

    • Recording Procedure (Whole-Cell Voltage Clamp):

      • Establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

      • Rupture the membrane patch to achieve the whole-cell configuration.

      • Hold the cell membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -140 mV).

    • Experimental Paradigms:

      • Tonic Block: Apply short depolarizing pulses (e.g., to -20 mV for 20 ms) from the holding potential to elicit INa. Apply moricizine at various concentrations (e.g., 1-100 µM) to the external solution and measure the reduction in peak current to determine a dose-response curve and IC50.

      • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., at 1-5 Hz) to assess the block that accumulates with repeated channel activation.

      • State-Dependence: Use voltage protocols to assess the drug's affinity for resting, open, and inactivated states of the channel. For example, to assess inactivated state block, hold the cell at more depolarized potentials (e.g., -90 mV) where a fraction of channels are inactivated before applying the test pulse.[4]

    • Data Analysis: Measure the peak inward sodium current under control and drug conditions. Fit dose-response data to the Hill equation to calculate IC50.

Section 5: Mandatory Visualizations

moricizine_mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Cardiac Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Reduced Vmax) Na_channel->Depolarization Leads to Moricizine Moricizine Moricizine->Na_channel Blocks Action_Potential Shorter Action Potential Duration Depolarization->Action_Potential Contributes to Na_Influx Fast Na+ Influx Na_Influx->Na_channel Allows

Caption: Mechanism of action for moricizine's sodium channel blockade.

troubleshooting_workflow start Start: Observed High Variability in Moricizine Efficacy check_organ Assess Subject's Hepatic and Renal Function start->check_organ impaired Organ Impairment Detected? check_organ->impaired check_drugs Review Co-administered Medications interaction Potential DDI (e.g., Cimetidine)? check_drugs->interaction check_electrolytes Verify Serum Electrolytes (K+, Mg2+, Ca2+) imbalance Electrolyte Imbalance? check_electrolytes->imbalance impaired->check_drugs No adjust_dose Action: Consider Dose Adjustment or Subject Exclusion impaired->adjust_dose Yes interaction->check_electrolytes No modify_regimen Action: Modify Co-medication Regimen interaction->modify_regimen Yes correct_electrolytes Action: Correct Imbalance Before Dosing imbalance->correct_electrolytes Yes analyze_pk Consider Pharmacokinetic Sub-study: Quantify Moricizine and Metabolites imbalance->analyze_pk No end Conclusion: Variability Attributed to Identified Factor(s) adjust_dose->end modify_regimen->end correct_electrolytes->end analyze_pk->end metabolic_pathway cluster_body Subject Physiology cluster_factors Influencing Factors Moricizine Oral Moricizine Metabolism Extensive Hepatic Metabolism (First-Pass & Systemic) Moricizine->Metabolism Parent Parent Drug in Plasma (t½ = 2-6h) Metabolism->Parent Metabolites >30 Active & Inactive Metabolites (long t½) Metabolism->Metabolites Effect Combined Antiarrhythmic Effect Parent->Effect Metabolites->Effect Liver Hepatic Function Liver->Metabolism Modulates Rate Drugs Drug Interactions (e.g., Cimetidine, Theophylline) Drugs->Metabolism Inhibits/Induces

References

Technical Support Center: Moricizine and Canine Pacemaker Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the effects of moricizine on pacemaker thresholds in canine models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of moricizine on pacemaker thresholds in canines?

A1: Moricizine, a Class I antiarrhythmic drug, can have variable effects on cardiac pacing thresholds. One study in a canine model of sustained monomorphic ventricular tachycardia found that a 2 mg/kg infusion of moricizine did not significantly affect the end-diastolic threshold (EDT) for pacing. However, another study on atrial flutter in dogs reported that moricizine increased the atrial threshold of excitability. Given that Class I antiarrhythmic agents, as a group, have been associated with increases in pacing thresholds, it is crucial to monitor for potential changes in capture thresholds after moricizine administration.

Q2: What are the primary signs of an elevated pacing threshold after moricizine administration?

A2: The most critical sign is a "failure to capture" or "loss of capture." On an electrocardiogram (ECG), this appears as a pacemaker stimulus (pacing spike) that is not followed by the expected myocardial depolarization (a P wave for atrial pacing or a QRS complex for ventricular pacing). This indicates that the electrical stimulus from the pacemaker is insufficient to trigger a heartbeat, which can be a life-threatening issue in pacemaker-dependent subjects.

Q3: What is the underlying mechanism by which moricizine might increase pacing thresholds?

A3: Moricizine is a sodium channel blocker. By altering sodium ion influx, it can affect the excitability of the myocardial tissue surrounding the pacemaker lead. This can increase the amount of electrical energy required to depolarize the myocardial cells and initiate a contraction, thereby elevating

Technical Support Center: Moricizine Metabolism and Autoinduction in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the autoinduction of moricizine's metabolism in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is moricizine and how is it metabolized?

Moricizine is a phenothiazine derivative classified as a Class I antiarrhythmic agent.[1][2] It undergoes extensive first-pass metabolism, primarily in the liver, with less than 1% of the drug excreted unchanged in the urine. Moricizine is converted into numerous metabolites, with at least 30 identified.[3] Some of these metabolites may be pharmacologically active and possess longer half-lives than the parent compound.[3]

Q2: What is autoinduction and how does it apply to moricizine?

Autoinduction is a process where a drug stimulates the activity of enzymes that are responsible for its own metabolism. This leads to an accelerated breakdown of the drug upon repeated administration, resulting in lower plasma concentrations over time. Moricizine is known to induce its own metabolism, a critical consideration for long-term therapeutic efficacy and study design.[3]

Q3: What is the clinical significance of moricizine's autoinduction?

The autoinduction of moricizine's metabolism can lead to a decrease in its plasma levels with chronic dosing. This may necessitate dosage adjustments to maintain therapeutic concentrations. Furthermore, moricizine can also induce the metabolism of other co-administered drugs, such as theophylline, potentially reducing their efficacy.[3][4]

Q4: Are there any known active metabolites of moricizine?

Yes, there is indirect evidence suggesting that some of moricizine's numerous metabolites may be pharmacologically active.[3] This is supported by the observation that the antiarrhythmic effect of moricizine lasts longer than would be expected from its relatively short elimination half-life of 2 to 6 hours.[3]

Q5: What are the known drug interactions with moricizine related to metabolism?

Cimetidine, an inhibitor of hepatic microsomal enzymes, has been shown to reduce the clearance of moricizine.[1] Conversely, moricizine induces the metabolism of theophylline, leading to a significant decrease in its plasma concentration and half-life.[4]

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during chronic studies of moricizine, with a focus on its autoinduction.

Problem Possible Cause(s) Recommended Action(s)
Decreasing moricizine plasma concentrations over time in human studies. This is the expected outcome of autoinduction, where moricizine enhances its own metabolism.- Monitor plasma concentrations at regular intervals to characterize the time course of induction. - Consider titrating the dose to maintain therapeutic levels. - Analyze metabolite concentrations to assess their contribution to the overall pharmacological effect.
Inconsistent or unexpected pharmacokinetic (PK) results in preclinical animal models (e.g., increased exposure with chronic dosing). Species-specific differences in drug metabolism are common. For instance, a study in rats showed that chronic moricizine administration led to increased AUC and Cmax, suggesting enzyme inhibition rather than induction in that species.[5]- Be cautious when extrapolating preclinical metabolism data to humans. - Conduct in vitro studies using human-derived systems (e.g., human liver microsomes or hepatocytes) to better predict clinical outcomes. - If possible, use multiple preclinical species to understand the range of metabolic responses.
Difficulty in quantifying moricizine and its metabolites. Moricizine is extensively metabolized into a large number of compounds, making comprehensive analysis challenging.- Utilize a validated and sensitive analytical method, such as HPLC, to simultaneously quantify moricizine and its major metabolites. - Focus on key metabolites, such as the sulfoxide and sulfone derivatives, which have been previously characterized.
High inter-individual variability in moricizine plasma concentrations. Genetic polymorphisms in drug-metabolizing enzymes can lead to significant differences in how individuals metabolize moricizine. There is also a known 4-fold variability in its elimination half-life.[6]- Ensure a sufficiently large sample size in clinical studies to account for this variability. - Consider genotyping subjects for relevant drug-metabolizing enzymes to identify potential sources of variability.
Observed induction of other drug metabolism (e.g., theophylline) but unclear mechanism for moricizine's autoinduction. Moricizine's induction of theophylline metabolism is well-documented.[3][4] While the exact enzymes induced by moricizine for its own metabolism are not fully elucidated, this provides strong evidence of its inductive potential.- Conduct in vitro enzyme induction studies using human hepatocytes to investigate which specific cytochrome P450 (CYP) enzymes are induced by moricizine. - Measure both mRNA expression and enzyme activity of key CYPs (e.g., CYP1A2, CYP2B6, CYP3A4).

Data Presentation

Table 1: Pharmacokinetic Parameters of Moricizine After Single and Multiple Doses in Humans

ParameterSingle DoseMultiple Doses (Chronic Administration)Reference(s)
Elimination Half-life (t½) 2 - 6 hoursMay appear shorter due to increased clearance, though data is complex due to metabolites.[3]
Apparent Volume of Distribution (Vd) ~4 L/kgNot reported to change significantly.[3]
Plasma Protein Binding ~95%Not reported to change.[3]
Bioavailability Subject to extensive first-pass metabolism.May decrease due to induction of presystemic metabolism.[6]
Plasma Levels Linear relation for peak plasma levels and AUC with single-dose administration.[6]Plasma levels have been observed to decrease after 10 days of therapy, suggesting enzyme induction.[7][6][7]

Note: Direct comparative studies detailing changes in Cmax and AUC for moricizine itself after single versus multiple doses in humans are limited. The primary evidence for autoinduction comes from the observed decrease in plasma levels over time and its inductive effect on other drugs.

Experimental Protocols

Protocol 1: In Vitro Assessment of Moricizine's Enzyme Induction Potential in Human Hepatocytes

This protocol is based on general guidelines for in vitro drug-drug interaction studies and should be optimized for moricizine.

Objective: To determine the potential of moricizine to induce the expression and activity of major cytochrome P450 (CYP) enzymes in cultured human hepatocytes.

Materials:

  • Cryopreserved or fresh human hepatocytes from at least three donors.

  • Hepatocyte culture medium and supplements.

  • Collagen-coated culture plates.

  • Moricizine hydrochloride.

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4).

  • Vehicle control (e.g., DMSO).

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).

  • Reagents for RNA extraction and qRT-PCR.

  • LC-MS/MS system for metabolite analysis.

Methodology:

  • Hepatocyte Culture:

    • Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Treatment:

    • Prepare a range of moricizine concentrations in culture medium. The concentration range should bracket the expected clinical plasma concentrations.

    • Treat hepatocytes with moricizine, positive controls, or vehicle control for 48-72 hours, with daily media changes.

  • Assessment of mRNA Expression (qRT-PCR):

    • After the treatment period, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.

    • Calculate the fold induction of each CYP mRNA relative to the vehicle control.

  • Assessment of Enzyme Activity (LC-MS/MS):

    • After the treatment period, incubate the hepatocytes with a cocktail of CYP-specific probe substrates for a defined period.

    • Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.

    • Calculate the fold induction of enzyme activity relative to the vehicle control.

  • Data Analysis:

    • Determine the concentration-response relationship for moricizine-mediated induction.

    • Calculate EC50 and Emax values if a clear dose-response is observed.

    • Compare the induction potential of moricizine to that of the positive controls.

Protocol 2: Quantification of Moricizine and its Sulfoxidation Metabolites in Plasma

Objective: To quantify the concentrations of moricizine and its sulfoxide and sulfone metabolites in plasma samples from clinical or preclinical studies.

Methodology (based on HPLC):

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., clozapine).

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether) in the presence of an ion-pairing agent (e.g., pentanesulphonic acid).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol, water, and triethylamine (e.g., 65:35:0.5, v/v/v).

    • Flow Rate: As appropriate for the column dimensions.

    • Detection: UV detection at a suitable wavelength.

    • Run Time: Sufficient to allow for the elution of all compounds of interest and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of moricizine, its metabolites, and the internal standard into blank plasma and processing as described above.

    • Calculate the concentrations in the unknown samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

Mandatory Visualizations

Autoinduction_Workflow cluster_in_vivo In Vivo Chronic Study cluster_in_vitro In Vitro Mechanistic Study Dosing Chronic Moricizine Administration Sampling Serial Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Moricizine & Metabolites Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Interpretation Confirmation of Autoinduction Mechanism PK_Analysis->Interpretation Decreased Exposure (Autoinduction) Hepatocytes Culture Human Hepatocytes Treatment Treat with Moricizine, Positive & Vehicle Controls Hepatocytes->Treatment mRNA_Analysis mRNA Expression (qRT-PCR) Treatment->mRNA_Analysis Activity_Analysis Enzyme Activity (Probe Substrates) Treatment->Activity_Analysis mRNA_Analysis->Interpretation Increased CYP mRNA Activity_Analysis->Interpretation Increased CYP Activity

Caption: Experimental workflow for investigating moricizine autoinduction.

Moricizine_Metabolism_Pathway cluster_Metabolism Hepatic Metabolism (CYP Enzymes) cluster_Induction Autoinduction Loop Moricizine Moricizine Metabolite1 Metabolite 1 (e.g., Sulfoxide) Moricizine->Metabolite1 Metabolite2 Metabolite 2 (e.g., Sulfone) Moricizine->Metabolite2 Metabolite_n Multiple Other Metabolites Moricizine->Metabolite_n Induction Increased Expression of CYP Enzymes Moricizine->Induction Induction->Moricizine Accelerated Metabolism

References

Validation & Comparative

Moricizine's Place in the Class I Antiarrhythmic Landscape: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Moricizine, a phenothiazine (B1677639) derivative, is a Class I antiarrhythmic agent with a unique electrophysiological profile that sets it apart from other drugs in its class. This guide provides a comprehensive comparison of moricizine's efficacy against other Class I antiarrhythmics, supported by key clinical trial data. We will delve into its performance in suppressing ventricular arrhythmias and examine its safety profile, offering a clear perspective for researchers and drug development professionals.

Mechanism of Action: A Hybrid of Class I Properties

Class I antiarrhythmic drugs are categorized based on their effect on the cardiac action potential. They primarily act by blocking the fast sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the action potential in non-nodal cardiomyocytes.[1] This action decreases the slope of Phase 0, slowing conduction velocity.

Moricizine's classification is complex, exhibiting properties of Class IA, IB, and IC agents.[2] It potently inhibits the rapid inward sodium current, similar to other Class I drugs.[2][3] However, unlike Class IA drugs, it shortens the action potential duration and effective refractory period.[4] Its effect on the slope of phase 0 is less pronounced than that of Class IC agents.[5] This hybrid nature contributes to its distinct clinical profile.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Class I Antiarrhythmics Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Transitions to Na_ion Na+ Influx Na_channel_open->Na_ion Allows Depolarization Phase 0 Depolarization Na_ion->Depolarization Causes Slowed_Conduction Slowed Conduction Velocity Moricizine Moricizine (Class I) Moricizine->Na_channel_open Blocks Class_IA Class IA (e.g., Quinidine (B1679956), Disopyramide) Class_IA->Na_channel_open Blocks Class_IB Class IB (e.g., Lidocaine) Class_IB->Na_channel_inactivated Blocks Class_IC Class IC (e.g., Flecainide (B1672765), Encainide) Class_IC->Na_channel_open Potent Block

Mechanism of Action of Class I Antiarrhythmics.

Comparative Efficacy in Ventricular Arrhythmia Suppression

Clinical trials have demonstrated moricizine's efficacy in reducing ventricular premature complexes (VPCs) and suppressing nonsustained ventricular tachycardia. Its performance relative to other Class I agents varies.

Comparison Drug Metric Moricizine Efficacy Comparator Efficacy Study Design Reference
Disopyramide (B23233) VPC Reduction71.2% reduction from baseline52.8% reduction from baselinePlacebo-controlled, double-blind, crossover[6]
Disopyramide >70% VPC SuppressionEffective in 2/3 of patientsEffective in 40% of patientsRandomized, double-blind, crossover[7]
Quinidine >75% VEB ReductionEffective in 75% of patientsEffective in 60% of patientsPlacebo-controlled, double-blind, crossover[8]
Encainide (B1671269) >70% VPC & >90% VT Suppression66% response rate79% response rateCardiac Arrhythmia Pilot Study (CAPS)[4]
Flecainide >70% VPC & >90% VT Suppression66% response rate83% response rateCardiac Arrhythmia Pilot Study (CAPS)[4]

Moricizine has shown superiority over disopyramide in VPC suppression.[6][7][9] In a crossover study, moricizine reduced mean VPC frequency by 71.2% compared to 52.8% with disopyramide.[6] Another study found moricizine effective in achieving over 70% VPC suppression in two-thirds of patients, whereas disopyramide was effective in only 40%.[7]

When compared to quinidine for the suppression of ventricular ectopic beats, moricizine was modestly superior.[8] It was effective in 75% of patients in achieving a 75% reduction in ventricular ectopic beats, compared to 60% for quinidine.[8]

In the Cardiac Arrhythmia Pilot Study (CAPS), which guided the larger Cardiac Arrhythmia Suppression Trial (CAST), the Class IC agents encainide and flecainide demonstrated greater efficacy in suppressing VPCs and nonsustained ventricular tachycardia than moricizine.[4]

The Cardiac Arrhythmia Suppression Trial (CAST): A Paradigm Shift

The CAST was a landmark study designed to test the hypothesis that suppressing ventricular arrhythmias after a myocardial infarction would reduce mortality.[10] The trial compared the Class IC drugs encainide and flecainide, as well as moricizine, against placebo.

The initial results of CAST were unexpected and led to a significant shift in the understanding of antiarrhythmic therapy. The encainide and flecainide arms of the study were prematurely terminated due to an excess of mortality in the active treatment groups compared to placebo.[11] Patients treated with these drugs had a higher rate of death from arrhythmia.[11][12]

The moricizine arm of the trial (CAST-II) was also eventually stopped. While the overall results for moricizine were not as strikingly negative as for encainide and flecainide, there was an excess cardiac mortality rate during the initial two weeks of therapy, and no long-term survival benefit was demonstrated.[10] The adverse outcomes in CAST highlighted the potential for proarrhythmic effects of Class I antiarrhythmic drugs, particularly in patients with structural heart disease.

cluster_cast Cardiac Arrhythmia Suppression Trial (CAST) Workflow cluster_active Active Treatment Arms Patient_Population Post-Myocardial Infarction Patients with Ventricular Arrhythmias Randomization Randomization Patient_Population->Randomization Placebo Placebo Randomization->Placebo Encainide_Flecainide Encainide / Flecainide (Class IC) Randomization->Encainide_Flecainide Moricizine Moricizine Randomization->Moricizine Follow_up Long-term Follow-up Placebo->Follow_up Encainide_Flecainide->Follow_up Moricizine->Follow_up Outcome_Analysis Mortality Analysis Follow_up->Outcome_Analysis Increased_Mortality Increased Mortality Outcome_Analysis->Increased_Mortality Encainide / Flecainide No_Benefit No Survival Benefit Outcome_Analysis->No_Benefit Moricizine

Simplified CAST Workflow and Outcomes.

Adverse Effects and Tolerability

A key consideration in antiarrhythmic therapy is the side-effect profile of the drugs. Moricizine has generally been reported to be better tolerated than some other Class I agents.

Comparison Drug Adverse Effect Metric Moricizine Comparator Reference
Disopyramide Patients with side effectsSignificantly fewerHigher incidence[6]
Quinidine Patients with adverse side effects25% (7/28)63% (17/27)[8]
Quinidine Early withdrawal due to side effects14% (4/28)41% (11/27)[8]

In comparative studies, moricizine demonstrated significantly fewer side effects than disopyramide.[6] When compared with quinidine, moricizine was associated with a lower incidence of adverse effects and fewer early discontinuations of therapy.[8] While quinidine produced adverse side effects in 63% of patients, leading to early withdrawal in 41%, moricizine was better tolerated, with only 25% of patients reporting complaints and 14% withdrawing early.[8] Importantly, quinidine significantly prolongs the QT interval, a risk factor for proarrhythmia, whereas moricizine has no effect on the QT interval.[8]

Experimental Protocols: A Methodological Overview

The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy and safety of moricizine with other antiarrhythmic agents. The general framework for these studies included:

  • Study Design: Most were placebo-controlled, double-blind, and often employed a crossover design.[6][8] This minimizes bias and allows for within-patient comparisons.

  • Patient Population: The studies typically enrolled patients with a documented history of ventricular arrhythmias, such as frequent VPCs or nonsustained ventricular tachycardia.[6][8] The CAST specifically focused on post-myocardial infarction patients.[10]

  • Efficacy Assessment: The primary endpoint for efficacy was often the reduction in arrhythmia frequency, as measured by 24-hour ambulatory electrocardiogram (Holter) monitoring.[6]

  • Safety and Tolerability: Adverse events were systematically recorded, and withdrawal rates due to side effects were a key measure of tolerability.

Conclusion

Moricizine occupies a distinct position within the Class I antiarrhythmic drug class. While it may be less potent in suppressing ventricular ectopy compared to Class IC agents like flecainide and encainide, it has demonstrated superior or comparable efficacy to Class IA drugs such as disopyramide and quinidine, with a more favorable side-effect profile.[9][13]

The findings of the CAST have profoundly influenced the clinical use of all Class I antiarrhythmics, including moricizine, underscoring the critical importance of considering the proarrhythmic potential of these agents, especially in patients with structural heart disease. For researchers and drug development professionals, the story of moricizine and its comparators provides valuable lessons in the complex interplay between antiarrhythmic efficacy and patient safety. Future research in this area will undoubtedly continue to refine our understanding of the nuanced mechanisms and clinical applications of these important cardiovascular drugs.

References

A Comparative Analysis of Moricizine and Flecainide for Ventricular Tachycardia Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of moricizine and flecainide, two Class I antiarrhythmic agents, for the suppression of ventricular tachycardia. The information presented is collated from key clinical trials and pharmacological studies to support research and drug development efforts in the field of cardiac arrhythmias.

Executive Summary

Moricizine and flecainide are both potent suppressors of ventricular ectopy. However, their clinical application has been significantly influenced by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which highlighted the potential for increased mortality in certain patient populations, particularly those with a history of myocardial infarction.[1][2][3][4] While effective at reducing premature ventricular contractions (PVCs), both agents carry a risk of proarrhythmia.[5][6][7] Flecainide has demonstrated slightly higher efficacy in suppressing ventricular premature depolarizations compared to moricizine.[8][9][10] Their mechanisms of action, while both centered on sodium channel blockade, have subtle differences that may influence their electrophysiological effects and clinical utility.

Mechanism of Action

Both moricizine and flecainide are classified as Class Ic antiarrhythmic agents, primarily exerting their effects by blocking the fast inward sodium channels (NaV1.5) in cardiac myocytes.[5][11][12] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][13]

Moricizine: Moricizine is a phenothiazine derivative that demonstrates potent, use-dependent sodium channel blockade.[5][13] This means its blocking effect is more pronounced at faster heart rates. It shortens the action potential duration in Purkinje fibers.[14] Some studies suggest it may also inhibit the late sodium current (INaL), which could contribute to its antiarrhythmic effect.[15]

Flecainide: Flecainide also exhibits prominent use-dependent sodium channel blockade.[11] In addition to its primary action on sodium channels, flecainide has been shown to inhibit ryanodine receptor 2 (RyR2), a channel responsible for calcium release from the sarcoplasmic reticulum.[11][16][17] This dual-target action may contribute to its efficacy in certain types of ventricular tachycardias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[17][18]

Pharmacokinetics

The pharmacokinetic profiles of moricizine and flecainide differ significantly, which can impact their dosing and clinical application.

ParameterMoricizineFlecainide
Bioavailability 34-38% (extensive first-pass metabolism)[9][19]~90%
Protein Binding ~95%[9][14][19]40-50%
Half-life 1.5-3.5 hours (active metabolites may have longer half-lives)[14]12-27 hours
Metabolism Extensively hepatic[9][14][19]Hepatic (CYP2D6) and renal
Excretion Primarily fecalPrimarily renal (approximately 30% unchanged)[6]

Clinical Efficacy for Ventricular Tachycardia Suppression

Clinical trials have demonstrated the efficacy of both moricizine and flecainide in suppressing ventricular arrhythmias.

Study/ParameterMoricizineFlecainide
Cardiac Arrhythmia Pilot Study (CAPS) 66% of patients achieved ≥70% reduction in VPCs and ≥90% reduction in nonsustained VT runs.[8]83% of patients achieved ≥70% reduction in VPCs and ≥90% reduction in nonsustained VT runs.[8]
CAST (Cardiac Arrhythmia Suppression Trial) Effectively suppressed asymptomatic ventricular arrhythmias.[2]Effectively suppressed asymptomatic ventricular arrhythmias.[2]
Other Clinical Data Suppresses frequent VPCs and nonsustained VT in 60-70% of patients.[8]High efficacy in suppressing PVCs.

Safety and Adverse Effects

The safety profiles of moricizine and flecainide are a critical consideration, largely informed by the results of the CAST.

Adverse EffectMoricizineFlecainide
Proarrhythmia Lower proarrhythmic potential compared to flecainide and encainide.[20]Increased risk of arrhythmic death in post-myocardial infarction patients.[2][21][22]
CAST Outcome Increased mortality in the early post-myocardial infarction period (CAST II).[1][23][24]Increased cardiovascular mortality (relative risk of 2.5) in post-myocardial infarction patients (CAST I).[3]
Non-cardiac Side Effects Dizziness, nausea, headache.[20]Dizziness, visual disturbances.[6]

Experimental Protocols

Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a multicenter, randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias after a myocardial infarction would reduce mortality.[1][3][25]

Patient Population: Patients with a myocardial infarction within the preceding 6 days to 2 years and an average of six or more ventricular premature depolarizations (VPDs) per hour on an ambulatory electrocardiogram.[3]

Drug Titration and Dosing:

  • Open-Label Titration: Before randomization, patients underwent an open-label dose-titration phase to identify an effective and tolerated dose of one of the study drugs (encainide, flecainide, or moricizine). The goal was to achieve at least an 80% reduction in VPDs.[25]

  • Randomization: Patients who responded to a drug were then randomized to receive either that active drug or a placebo.

  • Moricizine Dosing (CAST II): Typically initiated at 200 mg three times daily and titrated up to a maximum of 900 mg daily to achieve arrhythmia suppression.[23]

  • Flecainide Dosing: The initial dose was 100 mg twice daily, with a maximum recommended dose of 400 mg/day for sustained ventricular tachycardia.[6][26]

Monitoring:

  • Ambulatory Holter monitoring was used to assess the frequency of ventricular arrhythmias.

  • Regular electrocardiograms (ECGs) were performed to monitor for changes in cardiac conduction (e.g., PR and QRS intervals).[27]

  • For flecainide, plasma trough levels were sometimes monitored, with a therapeutic range of 0.2-1.0 mcg/mL.[27]

Signaling Pathways and Experimental Workflows

moricizine_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel NaV1.5 Channel (Fast Inward Current) Action_Potential Phase 0 Depolarization Na_channel->Action_Potential Initiates Moricizine Moricizine Moricizine->Na_channel Blocks (Use-dependent) Conduction Slowed Conduction Velocity Action_Potential->Conduction Leads to Arrhythmia Ventricular Tachycardia Suppression Conduction->Arrhythmia Results in

flecainide_mechanism Flecainide Flecainide Na_channel Na_channel Flecainide->Na_channel Blocks (Use-dependent) RyR2 RyR2 Flecainide->RyR2 Inhibits Depolarization Reduced Phase 0 Depolarization Suppression Ventricular Tachycardia Suppression Depolarization->Suppression Ca_Release Inhibited Ca2+ Release Ca_Release->Suppression Na_channel->Depolarization Leads to RyR2->Ca_Release Leads to

cast_workflow Patient_Screening Patient Screening (Post-MI with ≥6 VPDs/hr) Open_Label_Titration Open-Label Drug Titration (Moricizine or Flecainide) Goal: ≥80% VPD Suppression Patient_Screening->Open_Label_Titration Randomization Randomization Open_Label_Titration->Randomization Responders Active_Drug Active Drug Arm (Moricizine or Flecainide) Randomization->Active_Drug Placebo Placebo Arm Randomization->Placebo Follow_up Long-term Follow-up (Monitoring for Mortality and Arrhythmic Events) Active_Drug->Follow_up Placebo->Follow_up Outcome Primary Outcome Assessment (Arrhythmic Death or Cardiac Arrest) Follow_up->Outcome

References

Moricizine vs. Propranolol: A Comparative Analysis of Efficacy in Arrhythmia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of moricizine and propranolol (B1214883) in the treatment of cardiac arrhythmias, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Moricizine, a Class I antiarrhythmic agent, and propranolol, a non-selective beta-blocker, have both been utilized in the management of cardiac arrhythmias. Clinical evidence suggests that moricizine may be more effective than propranolol in suppressing ventricular premature complexes (VPCs). However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) raised significant safety concerns regarding moricizine, linking it to increased mortality in post-myocardial infarction patients. Propranolol, while perhaps less potent in suppressing ventricular ectopy, is a well-established therapy for a variety of arrhythmias and has a different safety profile. This guide will delve into the quantitative data from comparative studies, outline the experimental protocols of key trials, and illustrate the distinct signaling pathways of these two agents.

Data Presentation: Efficacy in Arrhythmia Suppression

The following tables summarize the quantitative data from clinical trials comparing the efficacy of moricizine and propranolol in suppressing ventricular arrhythmias.

Table 1: Comparative Efficacy in Ventricular Premature Complex (VPC) Suppression
Drug Dosage Mean VPC Reduction Study
Moricizine HCl816 +/- 103 mg daily81%Pratt et al.[1]
Propranolol120 mg daily38%Pratt et al.[1]
Moricizine + Propranolol-87%Pratt et al.[1]
Moricizine600-900 mg/day86%Morganroth et al.[2]
Propranolol120 mg/day41%Morganroth et al.[2]
Moricizine + Propranolol-90%Morganroth et al.[2]
Table 2: Efficacy of Moricizine in Various Arrhythmias
Arrhythmia Type Efficacy Rate Study/Comment
Frequent VPCs & Nonsustained VT60-70% suppression[3]
Induced Sustained VT15-25% suppression[3]
Spontaneous Unsustained VT~60% suppression[4]
Atrial Fibrillation (maintenance of sinus rhythm)68% at 6 months, 59% at 12 months[5]
Table 3: Efficacy of Propranolol in Ventricular Arrhythmias
Arrhythmia Type Efficacy Rate Study/Comment
Ventricular ArrhythmiasUp to 70% suppression[6]
Chronic High-Frequency Ventricular Arrhythmias70-100% suppression in 24 out of 32 patients[7]

Experimental Protocols

Moricizine vs. Propranolol for Ventricular Arrhythmias (Pratt et al.)
  • Study Design: A placebo-controlled, double-blind, crossover trial was conducted.[1]

  • Patient Population: The study included 18 patients who experienced 30 or more ventricular premature complexes (VPCs) per hour.[1]

  • Dosing Regimen:

    • Propranolol was administered at a dosage of 120 mg per day.[1]

    • Moricizine HCl was given at a mean dose of 816 +/- 103 mg daily.[1]

  • Efficacy Assessment: The frequency of VPCs was the primary measure of efficacy.[1]

  • Key Finding: Moricizine demonstrated superior effectiveness over propranolol in the suppression of VPCs.[1]

Cardiac Arrhythmia Suppression Trial II (CAST-II)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

  • Patient Population: Patients who had a myocardial infarction within 4 to 90 days, a left ventricular ejection fraction of 40% or less, and asymptomatic or mildly symptomatic ventricular arrhythmias.[8][9]

  • Dosing Regimen: Moricizine was initiated at 200 mg three times daily and could be titrated up to 900 mg daily based on arrhythmia suppression.[10]

  • Primary Endpoints: The primary outcomes were death or cardiac arrest due to arrhythmia.[10]

  • Key Finding: The trial was stopped prematurely due to an excess of cardiac mortality in the moricizine group during the initial two weeks of treatment, and it was determined that there was little chance of demonstrating a long-term survival benefit.[8][9]

Signaling Pathways and Mechanisms of Action

The antiarrhythmic effects of moricizine and propranolol are mediated through distinct electrophysiological mechanisms.

G cluster_0 Moricizine (Class I) cluster_1 Propranolol (Class II) Moricizine Moricizine Na_Channel Na_Channel Moricizine->Na_Channel Blocks Fast Na+ Channels K_Channel K_Channel Moricizine->K_Channel Shortens Action Potential Duration Depolarization Depolarization Na_Channel->Depolarization Decreases Rate of Phase 0 Conduction Conduction Depolarization->Conduction Slows Conduction Repolarization Repolarization K_Channel->Repolarization Speeds Phases 2 & 3 Propranolol Propranolol Beta_Receptor Beta_Receptor Propranolol->Beta_Receptor Blocks Beta-Adrenergic Receptors cAMP cAMP Beta_Receptor->cAMP Decreases Intracellular cAMP Ca_Channel Ca_Channel cAMP->Ca_Channel Reduces Ca2+ Influx SA_Node SA_Node Ca_Channel->SA_Node Decreases Automaticity AV_Node AV_Node Ca_Channel->AV_Node Slows Conduction

Caption: Signaling pathways of Moricizine and Propranolol.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a comparative clinical trial evaluating antiarrhythmic drugs.

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Monitoring Baseline Arrhythmia Monitoring (e.g., 24-hr Holter) Patient_Screening->Baseline_Monitoring Randomization Randomization Baseline_Monitoring->Randomization Group_A Group A: Moricizine Treatment Randomization->Group_A Group_B Group B: Propranolol Treatment Randomization->Group_B Placebo_Washout Placebo/Washout Period Group_A->Placebo_Washout Follow_up_Monitoring Follow-up Arrhythmia Monitoring Group_A->Follow_up_Monitoring Group_B->Placebo_Washout Group_B->Follow_up_Monitoring Crossover Crossover Placebo_Washout->Crossover Crossover->Group_A Receives Propranolol Crossover->Group_B Receives Moricizine Data_Analysis Data Analysis (Efficacy & Safety) Follow_up_Monitoring->Data_Analysis

Caption: Workflow of a crossover comparative clinical trial.

Conclusion

In direct comparisons, moricizine has demonstrated superior efficacy in suppressing ventricular premature complexes compared to propranolol.[1][11][12] However, the proarrhythmic potential and increased mortality observed in the CAST-II trial significantly limit its clinical use, particularly in patients with a history of myocardial infarction.[8][9] Propranolol, while potentially less potent for VPC suppression, remains a cornerstone of antiarrhythmic therapy due to its established safety profile and efficacy in various types of arrhythmias, including those related to increased sympathetic tone.[13][14] The choice between these agents must be carefully considered, weighing the desired antiarrhythmic effect against the patient's underlying cardiac condition and the potential for adverse outcomes. Further research may be warranted to identify specific patient populations who might benefit from moricizine with an acceptable risk profile.

References

Moricizine's Therapeutic Window: A Comparative Analysis in Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Moricizine's therapeutic window and performance against other antiarrhythmic agents in various arrhythmia models. The data presented is intended to support researchers and clinicians in understanding the efficacy and safety profile of Moricizine.

Comparative Efficacy of Moricizine

Moricizine, a Class I antiarrhythmic agent, has been evaluated for its efficacy in suppressing both ventricular and atrial arrhythmias. Its primary mechanism of action is the blockade of fast sodium channels in the myocardial tissue, which suppresses abnormal automaticity and prolongs the PR interval and QRS duration.[1]

Ventricular Arrhythmias

Clinical studies have demonstrated Moricizine's effectiveness in managing ventricular arrhythmias. It has been shown to suppress frequent ventricular premature depolarizations (VPCs) and nonsustained ventricular tachycardia in 60% to 70% of patients.[2][3] For induced sustained ventricular tachycardia, the suppression rate is between 15% and 25%.[2][3]

The optimal dose range for Moricizine in treating ventricular arrhythmias is generally between 600 to 900 mg per day.[4] The therapeutic antiarrhythmic plasma concentration has been found to range from 0.20 to 3.6 micrograms/ml.[5]

Table 1: Moricizine Efficacy in Ventricular Arrhythmia Models

Arrhythmia ModelEfficacy EndpointMoricizine EfficacyComparator(s)Comparator Efficacy
Chronic Ventricular Arrhythmias>75% reduction in VPCs67% of patients--
Post-myocardial infarction with >10 VPCs/hour (CAPS Trial)>70% reduction in VPCs and >90% reduction in non-sustained VT66% of patientsEncainide, Flecainide79%, 83%
Non-life-threatening arrhythmias>75% reduction in VPCsSuperior to Disopyramide, Comparable to QuinidineDisopyramide, Quinidine65% (Disopyramide), 71% (Quinidine)
Non-life-threatening arrhythmias90% suppression of non-sustained VT57%Quinidine57%
Atrial Fibrillation

Moricizine has also been investigated for the prevention of paroxysmal atrial fibrillation (AF). A prospective cohort study showed that 65% of patients with paroxysmal AF who took moricizine maintained sinus rhythm during a one-year follow-up, with a significant decrease in AF burden. Recent research suggests that Moricizine may prevent atrial fibrillation by inhibiting the late sodium current in atrial myocytes.

Table 2: Moricizine Efficacy in Atrial Fibrillation Models

Arrhythmia ModelEfficacy EndpointMoricizine EfficacyComparator(s)Comparator Efficacy
Angiotensin II-induced Atrial Fibrillation (mice)Reduction in AF vulnerabilitySignificantly reduced--
Patients with paroxysmal AFMaintenance of sinus rhythm at 1 year65%--

Comparative Safety and Tolerability

A critical aspect of an antiarrhythmic drug's therapeutic window is its safety profile, particularly the risk of proarrhythmia.

Proarrhythmic Risk

The proarrhythmic potential of Moricizine is a significant consideration. In a study of 908 patients with ventricular arrhythmia, proarrhythmia occurred in 3.2% of patients.[6][7] The risk was higher in patients with underlying structural heart disease.[6] Importantly, no proarrhythmic events were observed in patients with benign ventricular arrhythmia.[6][7] Another study on patients with inducible sustained ventricular tachycardia reported a higher rate of life-threatening proarrhythmia in 27% of patients during the initial loading phase.[8]

Table 3: Proarrhythmic Effects of Moricizine

Patient PopulationIncidence of ProarrhythmiaNotes
General ventricular arrhythmia3.2%Higher risk in patients with structural heart disease. No events in benign ventricular arrhythmia.
Inducible sustained ventricular tachycardia27% (life-threatening)Occurred during the loading phase.
Other Adverse Effects

Moricizine is generally well-tolerated compared to some other antiarrhythmic agents, with fewer discontinuations reported than with propranolol, disopyramide, and quinidine.[1] Common dose-related side effects include dizziness (15%) and headache (8%).[9] Cardiovascular side effects can include the exacerbation of arrhythmias, heart failure (2%), hypotension (1%), and syncope (1%).[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Electrophysiological Studies in Humans

Objective: To assess the effects of Moricizine on cardiac conduction and refractoriness.

Protocol:

  • Patient Selection: Patients with documented ventricular arrhythmias undergoing electrophysiologic testing.

  • Baseline Measurements: Obtain baseline intracardiac recordings, including sinus node recovery time, atrioventricular (AV) nodal conduction (AH interval), and His-Purkinje conduction (HV interval). Measure atrial and ventricular effective refractory periods.

  • Drug Administration: Administer Moricizine intravenously (1.5 to 2.0 mg/kg) or orally (600 to 800 mg/24 hours).[10]

  • Post-Drug Measurements: Repeat all baseline measurements after drug administration to assess for changes in electrophysiological parameters.

  • Programmed Electrical Stimulation: Perform programmed electrical stimulation to assess the inducibility of ventricular tachycardia before and after drug administration.

Canine Model of Sudden Cardiac Death

Objective: To evaluate the efficacy of Moricizine in a preclinical model of lethal ventricular arrhythmias.

Protocol:

  • Model Creation: In anesthetized dogs, ligate the left anterior descending coronary artery to induce a myocardial infarction.[11] This creates a substrate for ventricular arrhythmias.

  • Arrhythmia Induction: After a recovery period, induce ventricular tachycardia through programmed electrical stimulation.

  • Drug Administration: Administer a bolus of Moricizine (e.g., 2 mg/kg intravenously).[11]

  • Efficacy Assessment: Re-assess the inducibility and characteristics of ventricular tachycardia after drug administration. Measure changes in ventricular effective refractory period and defibrillation threshold.

Visualizing Mechanisms and Workflows

Moricizine's Signaling Pathway

Moricizine's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the fast inward sodium current, leading to a decrease in the rate of depolarization of the cardiac action potential.

Moricizine_Signaling_Pathway Moricizine Moricizine Nav1_5 Voltage-gated Sodium Channel (Nav1.5) Moricizine->Nav1_5 Blocks Na_Influx Decreased Fast Inward Sodium Current (INa) Nav1_5->Na_Influx Leads to Phase0_Depolarization Slower Phase 0 Depolarization Na_Influx->Phase0_Depolarization Conduction_Velocity Decreased Conduction Velocity Phase0_Depolarization->Conduction_Velocity Arrhythmia_Suppression Suppression of Arrhythmias Conduction_Velocity->Arrhythmia_Suppression

Caption: Moricizine's mechanism of action.

Experimental Workflow for Validating Therapeutic Window

The following diagram outlines a typical experimental workflow for validating the therapeutic window of an antiarrhythmic drug like Moricizine.

Experimental_Workflow cluster_preclinical Preclinical Models cluster_clinical Clinical Trials In_Vitro In Vitro Patch Clamp (e.g., on isolated cardiomyocytes) Dose_Response Dose-Response & Therapeutic Concentration In_Vitro->Dose_Response Ex_Vivo Ex Vivo Langendorff Heart (e.g., to assess global effects) Ex_Vivo->Dose_Response In_Vivo In Vivo Animal Models (e.g., canine model of SCD) In_Vivo->Dose_Response Phase1 Phase I: Safety & Tolerability (Healthy Volunteers) Safety_Assessment Safety Assessment (Proarrhythmia, Adverse Events) Phase1->Safety_Assessment Phase2 Phase II: Efficacy & Dose-Ranging (Patients with Arrhythmias) Phase2->Dose_Response Efficacy_Assessment Efficacy Assessment (Arrhythmia Suppression) Phase2->Efficacy_Assessment Phase3 Phase III: Comparative Efficacy & Safety (Larger Patient Population) Phase3->Efficacy_Assessment Phase3->Safety_Assessment Therapeutic_Window Define Therapeutic Window Dose_Response->Therapeutic_Window Efficacy_Assessment->Therapeutic_Window Safety_Assessment->Therapeutic_Window

Caption: Experimental workflow for drug validation.

References

Moricizine Clinical Trials: A Cross-Study Analysis of Efficacy and Safety in Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of pivotal clinical trials involving Moricizine for the treatment of ventricular arrhythmias. The data and methodologies from key studies, including the Cardiac Arrhythmia Suppression Trial (CAST), are presented to offer an objective comparison of its efficacy and safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from significant Moricizine clinical trials.

Table 1: Efficacy of Moricizine in Suppressing Ventricular Arrhythmias

Trial/StudyPatient PopulationNDosageEfficacy EndpointResults
Placebo-Controlled Trial (1986) [1][2]Patients with ≥10 runs of nonsustained ventricular tachycardia (VT) on 24-hr ambulatory ECG50Average 10 mg/kg/day≥75% reduction in runs of VTInitially efficacious in 73% of patients; two-thirds had total abolition of nonsustained VT. Ineffective in preventing recurrence of sustained VT (63% failure rate).
Single-Blind Placebo-Controlled Trials [3]Patients with benign or potentially lethal ventricular arrhythmiasNot Specified10.1 to 15 mg/kg daily>75% reduction in ventricular premature complexes (VPCs)85% of patients achieved the endpoint, with a 95% mean decrease in VPC frequency.
Horowitz et al. (1990) [4]Patients with malignant ventricular arrhythmiasSeveral hundredNot SpecifiedSuppression of spontaneous unsustained VT~60% of patients showed effective suppression.
Horowitz et al. (1990) - Programmed Stimulation [4]Patients with sustained VT>100Not SpecifiedSuppression of induced sustained VT20% to 25% of patients.
High-Dose Moricizine Study [5]Patients with frequent ventricular ectopic depolarizations1015 mg/kg≥80% suppression of total ventricular ectopic depolarizations7 out of 8 patients who completed the inpatient study achieved the endpoint.
Uncontrolled Clinical Trial [6]Patients with serious ventricular arrhythmias and inducible sustained VT26400 to 1000 mg/dayNoninducibility on programmed ventricular stimulation12% of patients became noninducible.

Table 2: Safety and Adverse Outcomes of Moricizine

Trial/StudyPatient PopulationNKey Safety Findings
Cardiac Arrhythmia Suppression Trial II (CAST-II) [7][8][9]Post-myocardial infarction patients with asymptomatic or mildly symptomatic ventricular premature depolarizations1325Increased mortality in the first 14 days of treatment compared to placebo (17 deaths/cardiac arrests in moricizine group vs. 3 in placebo group). Trial terminated early due to harm.[7][8]
Uncontrolled Clinical Trial [6]Patients with serious ventricular arrhythmias and inducible sustained VT2627% (7 patients) developed life-threatening ventricular proarrhythmia.
Single-Blind Placebo-Controlled Trials [3]Patients with benign or potentially lethal ventricular arrhythmiasNot SpecifiedProarrhythmic rate of 2%. Common side effects were nausea (11%) and dizziness (9%).
Pooled Database Analysis [10]Adult patients and healthy subjects1256Most frequent non-cardiac adverse events were nausea and dizziness (10-15% in short-term, 20-25% in long-term studies). Discontinuation due to adverse effects in 9% of patients.

Experimental Protocols

Cardiac Arrhythmia Suppression Trial II (CAST-II)
  • Objective: To test the hypothesis that suppression of asymptomatic or mildly symptomatic ventricular premature depolarizations with moricizine after a myocardial infarction would reduce mortality.[7][8]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

  • Patient Population: Patients who had a myocardial infarction 4 to 90 days prior, with a left ventricular ejection fraction of ≤40%, and asymptomatic or mildly symptomatic ventricular arrhythmias.[8]

  • Treatment Protocol: Patients were randomized to receive either moricizine or a placebo. The moricizine dose was titrated to suppress the arrhythmia.[9] The trial included an initial 14-day exposure phase followed by a long-term phase.[7]

  • Primary Endpoint: The primary endpoint was all-cause mortality.[7]

  • Key Methodological Aspects: The trial was terminated prematurely due to an observed excess in mortality in the moricizine group during the initial phase of treatment.[8]

Placebo-Controlled Trial in Patients with Ventricular Tachycardia (1986)
  • Objective: To evaluate the efficacy and safety of moricizine in patients with frequent runs of nonsustained ventricular tachycardia.[1][2]

  • Study Design: A prospective, placebo-controlled, single-blind trial.[1][2]

  • Patient Population: 50 patients with 10 or more runs of nonsustained VT on a screening 24-hour ambulatory ECG. Many patients had coronary artery disease and a reduced left ventricular ejection fraction.[1][2]

  • Treatment Protocol: Patients received an average dose of 10 mg/kg/day of moricizine.[1][2]

  • Efficacy Assessment: Efficacy was judged by a 75% or greater reduction in runs of VT on ambulatory ECG recording.[1][2]

  • Safety Assessment: Monitoring for adverse effects and recurrence of sustained VT.[1][2]

Visualizations

CAST_II_Trial_Flow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_outcome Primary Outcome Assessment cluster_result Trial Result P Post-Myocardial Infarction Patients (4-90 days post-MI, LVEF <= 40%) R Randomized, Double-Blind P->R M Moricizine R->M PL Placebo R->PL O All-Cause Mortality M->O PL->O Result Trial Terminated Early Due to Increased Mortality in Moricizine Arm O->Result

Caption: Logical workflow of the Cardiac Arrhythmia Suppression Trial II (CAST-II).

Moricizine_Efficacy_Safety_Paradox cluster_efficacy Observed Efficacy cluster_risk Identified Risks cluster_conclusion Clinical Conclusion Efficacy Suppression of Ventricular Arrhythmias (VPCs, nonsustained VT) Conclusion Harmful in Post-MI Population Despite Arrhythmia Suppression Efficacy->Conclusion leads to unexpected Risk Increased Mortality (Post-MI Patients) Proarrhythmia Risk->Conclusion is the primary driver of

Caption: The paradoxical relationship between Moricizine's efficacy and safety outcomes.

References

A Comparative Analysis of Moricizine and Amiodarone Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two antiarrhythmic drugs, moricizine and amiodarone. The information is supported by experimental data from clinical trials and other studies to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Introduction

Moricizine is a Class I antiarrhythmic agent, specifically a sodium channel blocker, that was historically used for the treatment of life-threatening ventricular arrhythmias.[1][2] Amiodarone is a potent Class III antiarrhythmic drug with broad electrophysiological effects, including blocking potassium, sodium, and calcium channels, as well as having antiadrenergic properties.[3] It is utilized for a wide range of supraventricular and ventricular arrhythmias.[4] While both drugs have demonstrated efficacy in managing cardiac rhythm disturbances, their use is associated with distinct and significant side effect profiles that warrant careful consideration.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the reported incidence of common and serious adverse effects associated with moricizine and amiodarone based on data from clinical trials and post-marketing surveillance.

Side Effect CategoryMoricizineAmiodarone
Cardiac
Proarrhythmia (New or Worsened Arrhythmia)2% to 12%[5]2% to 5%[6]
Congestive Heart Failure2%[5]Common, especially with pre-existing dysfunction
Bradycardia/Heart BlockSecond-degree: 0.2-0.9%, Third-degree: 1.4% (in patients with baseline conduction dysfunction)[5]Bradycardia: Common, Heart block can occur[7]
Hypotension1%[5]16% (intravenous use)[7]
Extracardiac
Pulmonary
Pulmonary Toxicity (Pneumonitis, Fibrosis)Rare, includes reports of dyspnea, cough, sinusitis[5]Up to 17% in some series, with ~10% fatality[8]
Thyroid
HypothyroidismNot a recognized side effectUp to 10%[6]
HyperthyroidismNot a recognized side effectAbout 2%[6]
Hepatic
Elevated Liver EnzymesInfrequentCommon, can be fatal[8]
Ocular
Visual Disturbances (Blurred vision, diplopia)Occasional reports[5]Corneal microdeposits (very common, reversible), Optic neuropathy/neuritis (rare, can lead to blindness)[6]
Neurological
Dizziness15%[5]Common
Headache8%[5]Common
Paresthesias/Hypoesthesias2% to 4%[5]Peripheral neuropathy (0.3% annually)[4]
Ataxia/TremorReported[5]Can be dose-related[4]
Gastrointestinal
Nausea10% to 34%[5]Common
Vomiting/Diarrhea~2%[5]Common
Abdominal Discomfort3%[5]Common
Dermatological
RashReported[5]Photosensitivity, Blue-gray skin discoloration (with long-term use)[6]
Genitourinary
Urinary Retention/Frequency, Impotence<2%[5]Not a commonly reported side effect

Experimental Protocols for Side Effect Assessment

The evaluation of side effects for antiarrhythmic drugs involves a combination of clinical observation, patient reporting, and objective testing.

Moricizine Side Effect Monitoring

While specific, detailed protocols for moricizine are less standardized due to its reduced clinical use, monitoring typically involves:

  • Electrocardiogram (ECG) and Holter Monitoring : To detect proarrhythmic effects, such as new or worsened ventricular arrhythmias, and conduction abnormalities like PR and QT prolongation.[9]

  • Blood Pressure and Heart Rate Monitoring : To assess for hypotension and bradycardia.[9]

  • Clinical Assessment : Regular evaluation for symptoms of heart failure (e.g., edema, dyspnea), neurological side effects (e.g., dizziness, paresthesia), and gastrointestinal issues.[9]

  • Laboratory Tests : Periodic assessment of renal, pulmonary, and hepatic function, as well as a complete blood count for patients on long-term therapy.[9]

Amiodarone Toxicity Monitoring Protocol

Due to its extensive and potentially severe side effect profile, a structured monitoring protocol is crucial for patients on amiodarone.[10][11]

Baseline Assessment (Before Initiating Therapy): [10][11]

  • Complete History and Physical Examination : Focusing on cardiovascular status, concomitant medications, and any pre-existing conditions.

  • Chest Radiograph : To establish a baseline for monitoring pulmonary toxicity.

  • Pulmonary Function Tests (PFTs) : Including Diffusing Capacity of the Lung for Carbon Monoxide (DLCO) to detect future changes. A decrease in DLCO of ≥15% can be an indicator of pulmonary toxicity.[12]

  • Thyroid Function Tests (TFTs) : Measurement of TSH, free T4, and T3 to identify pre-existing thyroid disorders.[13][14]

  • Liver Function Tests (LFTs) : Measurement of AST and ALT to establish baseline hepatic function.[15]

  • Ophthalmologic Examination : Especially if pre-existing visual impairment is present.

Ongoing Monitoring (During Therapy): [10][16]

  • TFTs and LFTs : Every 6 months.[10][16]

  • Chest Radiograph : Annually or if pulmonary symptoms develop.[17]

  • ECG : Annually to monitor for bradycardia and conduction abnormalities.[18]

  • Clinical Evaluation : At each visit, assess for symptoms of pulmonary, thyroid, hepatic, ocular, and neurological toxicity.

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the proposed mechanisms and workflows related to the side effects of moricizine and amiodarone.

Moricizine_Cardiac_Effects Moricizine Moricizine NaChannel Voltage-gated Sodium Channels (Nav1.5) Moricizine->NaChannel Blocks APD Action Potential Duration (Shortened) Moricizine->APD Phase0 Phase 0 Depolarization (Decreased Vmax) NaChannel->Phase0 Inhibits Conduction Slowed Conduction Velocity Phase0->Conduction Proarrhythmia Proarrhythmia (Re-entry) Conduction->Proarrhythmia ECGChanges ECG Changes (Widened QRS, Prolonged PR) Conduction->ECGChanges

Mechanism of Moricizine's Cardiac Effects.

Amiodarone_Thyroid_Toxicity cluster_hyper Amiodarone-Induced Thyrotoxicosis (AIT) cluster_hypo Amiodarone-Induced Hypothyroidism (AIH) Amiodarone Amiodarone Iodine High Iodine Content Amiodarone->Iodine Deiodinase Inhibition of Type 1 5'-deiodinase Amiodarone->Deiodinase Decreases T4 to T3 conversion DirectToxicity Direct Cytotoxicity to Thyroid Follicular Cells Amiodarone->DirectToxicity AIT1 Type 1 AIT (Jod-Basedow Phenomenon) Iodine->AIT1 Excess hormone synthesis in predisposed patients AIH Wolff-Chaikoff Effect (Inhibition of hormone synthesis) Iodine->AIH Failure to escape in susceptible individuals AIT2 Type 2 AIT (Destructive Thyroiditis) DirectToxicity->AIT2 Release of preformed hormone

Mechanisms of Amiodarone-Induced Thyroid Dysfunction.

Amiodarone_Pulmonary_Toxicity Amiodarone Amiodarone Direct Direct Cellular Toxicity Amiodarone->Direct Indirect Indirect Immune-Mediated Injury Amiodarone->Indirect Phospholipidosis Phospholipid Accumulation in Type II Pneumocytes Direct->Phospholipidosis ROS Reactive Oxygen Species (ROS) Production Direct->ROS Inflammation Inflammatory Cell Influx (Cytotoxic T-cells, Macrophages) Indirect->Inflammation Pneumonitis Interstitial Pneumonitis Phospholipidosis->Pneumonitis ROS->Pneumonitis Inflammation->Pneumonitis Fibrosis Pulmonary Fibrosis Pneumonitis->Fibrosis Amiodarone_Monitoring_Workflow Start Initiate Amiodarone Therapy Baseline Baseline Assessment: - Chest X-ray - PFTs (DLCO) - TFTs - LFTs - ECG Start->Baseline Monitoring Ongoing Monitoring (Every 6 months) Baseline->Monitoring Tests Perform: - TFTs - LFTs Monitoring->Tests Assess Clinical Assessment for Symptoms (Pulmonary, Ocular, Neurological) Monitoring->Assess Continue Continue Therapy Abnormal Abnormal Results or New Symptoms? Tests->Abnormal Assess->Abnormal Abnormal->Monitoring No FurtherTests Further Investigation: - Chest X-ray/CT - PFTs - Ophthalmologic Exam Abnormal->FurtherTests Yes Adjust Adjust Therapy: - Dose reduction - Discontinuation FurtherTests->Adjust

References

Evaluating Moricizine's effectiveness in patients refractory to other antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of antiarrhythmic therapies, Moricizine presents a noteworthy case study. This phenothiazine derivative, a Class I antiarrhythmic agent, has been evaluated for its potential to manage ventricular arrhythmias, particularly in patients who have not responded to other treatments. However, its clinical application is nuanced, with a delicate balance between efficacy and proarrhythmic risk. This guide provides a comprehensive comparison of Moricizine's performance against other antiarrhythmics in refractory patient populations, supported by experimental data and detailed methodologies.

Comparative Efficacy in Refractory Ventricular Arrhythmias

Moricizine's efficacy in patients with ventricular arrhythmias resistant to other drugs has been explored in several clinical investigations. The data, however, suggests limited success, particularly in patients with sustained ventricular tachycardia (VT).

DrugStudy PopulationNEfficacy EndpointEfficacy RateProarrhythmic Event RateCitation
Moricizine Sustained VT refractory to Class IA agents21Suppression of inducible VT0%19%[1][2]
Moricizine Sustained VT/VF refractory to other Class I agents26Non-inducibility of VT12%27% (life-threatening)[3]
Amiodarone Recurrent VT/VF resistant to other drugs196Continued successful treatment64%4.6% (arrhythmia exacerbation)[1]
Sotalol Drug-refractory sustained VT/VF65Successful therapy (actuarial) at 12 months47%9% (exacerbation of arrhythmia)
Flecainide Refractory VT20Prevention of EPS-induced VT25%Not specified[4]
Mexiletine Electrically inducible ventricular arrhythmias resistant to conventional agents35Complete suppression of induced arrhythmias37%Not specified[2]
Propafenone Refractory ventricular tachyarrhythmias60Response to drug (monitoring & exercise)53%Not specified

Experimental Protocols

The evaluation of antiarrhythmic drug efficacy, particularly in refractory populations, relies on rigorous experimental protocols, primarily involving electrophysiological studies (EPS) and ambulatory electrocardiographic monitoring (Holter monitoring).

Electrophysiological Study (EPS) Protocol

A common methodology for assessing the efficacy of antiarrhythmic drugs in patients with sustained ventricular arrhythmias is the invasive electrophysiological study.

Objective: To determine if a drug can prevent the induction of sustained ventricular tachycardia.

Procedure:

  • Baseline Study: After discontinuing all antiarrhythmic medications for a specified period (typically at least five half-lives), a baseline EPS is performed. Programmed electrical stimulation is used to attempt to induce the patient's clinical arrhythmia.

  • Drug Loading: The patient is then started on the antiarrhythmic agent being tested, such as Moricizine. The dosage is titrated to a therapeutic level, often guided by plasma drug concentrations.

  • Follow-up Study: Once a steady-state concentration of the drug is achieved, a repeat EPS is performed using the same stimulation protocol as the baseline study.

  • Endpoint: The primary endpoint is the non-inducibility of sustained ventricular tachycardia during the follow-up study. A partial response may be characterized by the induction of a slower, hemodynamically stable VT.

Ambulatory Electrocardiographic (Holter) Monitoring

For patients with frequent non-sustained ventricular arrhythmias, Holter monitoring is a key non-invasive tool.

Objective: To quantify the reduction in arrhythmia frequency.

Procedure:

  • Baseline Monitoring: A 24- to 48-hour Holter recording is obtained while the patient is off antiarrhythmic therapy to establish the baseline frequency of ventricular ectopy.

  • Drug Administration: The patient is treated with the antiarrhythmic drug.

  • Follow-up Monitoring: A repeat Holter recording is performed to assess the change in arrhythmia frequency.

  • Endpoint: A significant reduction in the frequency of premature ventricular complexes (PVCs), couplets, and runs of non-sustained VT is considered a positive response.

Mechanism of Action and Signaling Pathway

Moricizine is a Class I antiarrhythmic drug, which primarily acts by blocking sodium channels in the cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

moricizine_mechanism cluster_membrane Cardiac Myocyte Membrane cluster_intracellular Intracellular Effects Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Upstroke of Action Potential) Na_channel->Depolarization Mediates Moricizine Moricizine Moricizine->Na_channel Blocks Conduction Conduction Velocity Depolarization->Conduction Determines Arrhythmia Re-entrant Arrhythmias Conduction->Arrhythmia Suppresses (by slowing)

Figure 1: Mechanism of action of Moricizine.

Experimental Workflow for Efficacy Evaluation

The process of evaluating an antiarrhythmic drug like Moricizine in a refractory patient population typically follows a structured workflow, from patient selection to long-term follow-up.

experimental_workflow PatientSelection Patient Selection (Refractory VT/VF) BaselineEval Baseline Evaluation (Holter, EPS) PatientSelection->BaselineEval DrugAdmin Moricizine Administration (Titration to therapeutic dose) BaselineEval->DrugAdmin FollowUpEval Follow-up Evaluation (Holter, EPS) DrugAdmin->FollowUpEval Efficacy Efficacy Assessment (Arrhythmia Suppression) FollowUpEval->Efficacy LongTerm Long-term Follow-up (Recurrence, Adverse Events) Efficacy->LongTerm If Effective

Figure 2: Workflow for evaluating Moricizine's efficacy.

Discussion and Conclusion

The available data indicate that Moricizine has limited efficacy in suppressing inducible sustained ventricular tachycardia in patients who have failed other Class I antiarrhythmic drugs. In one study of patients refractory to Class IA agents, Moricizine did not suppress inducible VT in any of the 21 patients and was associated with a 19% rate of proarrhythmic events.[1][2] Another trial involving 26 patients with sustained ventricular arrhythmias who had failed at least one other Class I agent showed that only 12% became noninducible on Moricizine, with a concerning 27% experiencing life-threatening proarrhythmia.[3]

In contrast, other antiarrhythmic agents have demonstrated higher efficacy rates in similar patient populations, albeit with their own risk profiles. Amiodarone, for instance, showed a 64% rate of continued successful treatment in a large cohort of patients with recurrent VT/VF resistant to other drugs.[1] Sotalol, a Class III agent with beta-blocking properties, demonstrated a 47% actuarial success rate at one year in a drug-refractory population.

The significant risk of proarrhythmia with Moricizine, particularly in patients with structural heart disease, is a major limiting factor. The Cardiac Arrhythmia Suppression Trial (CAST) notably demonstrated increased mortality in post-myocardial infarction patients treated with Class IC antiarrhythmics, including a trend toward harm with Moricizine, for the suppression of asymptomatic or mildly symptomatic ventricular arrhythmias. While the patient population in CAST was different from the refractory VT population, the findings underscore the potential for harm with this class of drugs.

References

Moricizine and Post-Myocardial Infarction Mortality: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the Cardiac Arrhythmia Suppression Trial (CAST) reveals that moricizine, a Class I antiarrhythmic agent, is associated with an increased risk of mortality in patients who have recently experienced a myocardial infarction (MI). This guide provides a comprehensive comparison of moricizine's impact on mortality with other antiarrhythmic alternatives, supported by experimental data from the landmark CAST studies.

Subsequent to a myocardial infarction, patients are at an elevated risk of sudden cardiac death, often attributed to ventricular arrhythmias. The Cardiac Arrhythmia Suppression Trial (CAST) was designed to test the hypothesis that suppressing these arrhythmias would lead to improved survival.[1][2] However, the trial's findings contradicted this assumption, demonstrating that Class I antiarrhythmic drugs, including moricizine, not only failed to improve survival but were, in fact, harmful.[1][3]

Comparative Mortality Data in Post-MI Patients

The CAST was conducted in two phases. CAST-I evaluated the effects of encainide and flecainide, while CAST-II focused on moricizine. Both arms of the trial were terminated prematurely due to excess mortality in the treatment groups compared to placebo.[2][4]

Below is a summary of the mortality data from the CAST trials, comparing moricizine, encainide, and flecainide against placebo.

Treatment GroupTrialNumber of Patients (Drug)Number of Patients (Placebo)OutcomeResultsReference
Moricizine CAST-II (Early Phase)665660Death or Cardiac Arrest (within 14 days)17 (2.6%) vs. 3 (0.5%)[3][5]
Moricizine CAST-II (Long-Term Phase)--Arrhythmic Death or Cardiac Arrest49 vs. 42 (Adjusted P = 0.40)[3][6]
Encainide or Flecainide CAST-I755743All-Cause Mortality / Cardiac ArrestHazard Ratio: 2.5[7]
Encainide or Flecainide CAST-I755743Arrhythmic Death / Cardiac ArrestHazard Ratio: 3.6[1]

Experimental Protocols: The Cardiac Arrhythmia Suppression Trial II (CAST-II)

The primary data on moricizine's effect on post-MI mortality comes from the CAST-II study.

Objective: To determine if the suppression of asymptomatic or mildly symptomatic ventricular premature depolarizations with moricizine would reduce the rate of death from arrhythmia in patients who had a myocardial infarction.[3][6]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2] The study had two phases: an initial 14-day early exposure phase and a long-term treatment phase.[3]

Patient Population: Patients who had a myocardial infarction within the preceding 4 to 90 days, had a left ventricular ejection fraction of 40% or less, and demonstrated at least six ventricular premature depolarizations per hour on an ambulatory electrocardiographic recording.[2][6] A total of 1,325 patients were enrolled in the early exposure phase.[3]

Treatment: Patients were randomly assigned to receive either moricizine or a placebo. The dosage of moricizine was initiated at 200 mg three times daily and could be titrated up to a total daily dose of 900 mg to achieve at least an 80% reduction in ventricular premature depolarizations or a 90% reduction in runs of nonsustained ventricular tachycardia.[6]

Primary Endpoints:

  • Death or cardiac arrest within the first 14 days of treatment.[6]

  • Death due to arrhythmia or cardiac arrest due to arrhythmia requiring resuscitation during long-term follow-up.[6]

Key Findings: The trial was stopped early because of a significant increase in mortality in the moricizine group during the initial 14-day treatment period.[2][3] In the long-term phase, there was no evidence of a survival benefit with moricizine.[3]

Visualizing the Evidence

To better understand the experimental workflow and the underlying physiological mechanisms, the following diagrams are provided.

CAST_II_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoint Screening Post-MI Patients (4-90 days) Inclusion LVEF ≤ 40% ≥ 6 VPDs/hour Screening->Inclusion Randomization Randomization (Double-Blind) Inclusion->Randomization Moricizine Moricizine Group (n=665) Randomization->Moricizine Placebo Placebo Group (n=660) Randomization->Placebo FollowUp 14-Day Early Phase Moricizine->FollowUp Placebo->FollowUp Endpoint Primary Endpoint: Death or Cardiac Arrest FollowUp->Endpoint

CAST-II Experimental Workflow

Proarrhythmia_Mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_proarrhythmia Proarrhythmic Outcome Moricizine Moricizine (Class I Antiarrhythmic) NaChannelBlock Blocks Sodium Channels Moricizine->NaChannelBlock ConductionSlowing Slows Conduction Velocity NaChannelBlock->ConductionSlowing RepolProlong Prolongs Repolarization NaChannelBlock->RepolProlong Reentry Facilitates Re-entrant Arrhythmias ConductionSlowing->Reentry RepolProlong->Reentry IncreasedMortality Increased Mortality Risk Reentry->IncreasedMortality

Proposed Mechanism of Harm

Conclusion

The evidence from the Cardiac Arrhythmia Suppression Trial unequivocally demonstrates that the use of moricizine and other Class I antiarrhythmic agents to suppress ventricular ectopy in post-myocardial infarction patients is associated with increased mortality.[3][8] These findings were instrumental in reshaping the clinical management of arrhythmias in this patient population, shifting the focus away from the routine suppression of asymptomatic ventricular premature depolarizations. For researchers and drug development professionals, the CAST trials serve as a critical case study on the potential for adverse outcomes when relying on surrogate endpoints, such as arrhythmia suppression, without robust evidence of improved long-term survival.[9]

References

Benchmarking Moricizine's Ion Channel Selectivity Against Newer Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Moricizine is a class I antiarrhythmic agent that has been used for the management of ventricular arrhythmias. Its primary mechanism of action is the blockade of cardiac sodium channels (INa), which slows the upstroke of the cardiac action potential and reduces conduction velocity.[1][2][3] In recent years, several newer antiarrhythmic agents with diverse ion channel blocking profiles have been developed, offering alternative therapeutic strategies. This guide provides a comparative analysis of the ion channel selectivity of moricizine against a selection of these newer agents: ranolazine, dronedarone, flecainide (B1672765), and propafenone (B51707).

This document is intended for researchers, scientists, and drug development professionals, providing a concise summary of quantitative ion channel blocking data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate informed comparison and further research. While quantitative data for moricizine's broad ion channel activity is limited in publicly available literature, this guide presents the available information alongside a more detailed, data-driven comparison of the newer agents.

Comparative Ion Channel Blocking Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for moricizine and the selected newer antiarrhythmic agents against key cardiac ion channels. These values represent the concentration of the drug required to inhibit 50% of the channel's activity and are a critical measure of a drug's potency at a specific target. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell type used, the temperature, and the specific voltage-clamp protocol employed.[4][5][6][7]

Table 1: Sodium Channel (Nav1.5) Blocking Activity

DrugPeak INa IC50 (µM)Late INa IC50 (µM)Test System
Moricizine Potent blocker; specific IC50 not consistently reportedInhibits late INa[8][9]Primarily qualitative data
Ranolazine 294 (tonic block)5.9Canine ventricular myocytes[8]
Dronedarone 0.7 (at -80 mV holding potential)-Guinea pig ventricular myocytes[8]
Flecainide 5.5 - 10.7-HEK293 cells[10]
Propafenone Potent blocker; state-dependent[11]-Human cardiac Nav1.5 in HEK293 cells

Table 2: Potassium Channel (hERG, Kv1.5) Blocking Activity

DrughERG (IKr) IC50 (µM)Kv1.5 (IKur) IC50 (µM)Test System
Moricizine No consistent data availableNo consistent data available-
Ranolazine 11.5-Canine ventricular myocytes[8]
Dronedarone Potent blocker-In vitro studies
Flecainide 3.91-HEK293 cells stably expressing hERG[12]
Propafenone 0.445.04HEK293 cells, Rabbit coronary arterial smooth muscle cells[12][13]

Table 3: Calcium Channel (Cav1.2) Blocking Activity

DrugL-type Ca2+ (ICa,L) IC50 (µM)Test System
Moricizine Suggested suppression of ICa-L[9]Qualitative data
Ranolazine 296 (peak), 50 (late)Canine ventricular myocytes[8]
Dronedarone 0.4 (at -40 mV holding potential)Guinea pig ventricular myocytes
Flecainide --
Propafenone Mild blocking activityGeneral observation

Experimental Protocols

The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies. This technique is the gold standard for characterizing the effects of compounds on ion channel function.

Whole-Cell Patch-Clamp Protocol for IC50 Determination
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected with the gene encoding the specific ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG). The cells are cultured on glass coverslips to an appropriate confluency.

  • Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated using a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular ionic composition. The external solution, or bath solution, is prepared to mimic the extracellular environment and is continuously perfused over the cells during the experiment.

  • Giga-seal Formation and Whole-Cell Configuration: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration. This allows for electrical access to the entire cell membrane.

  • Voltage-Clamp and Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential of the cell at a set "holding potential." A series of voltage steps, or "pulses," are applied to elicit the opening and closing ("gating") of the ion channels. The resulting ionic currents flowing across the cell membrane are measured by the amplifier.

  • Compound Application: The test compound (e.g., moricizine, ranolazine) is dissolved in the external solution and perfused onto the cell at increasing concentrations. The effect of each concentration on the magnitude of the ionic current is recorded.

  • IC50 Calculation: The percentage of current inhibition at each drug concentration is calculated relative to the baseline current recorded in the absence of the drug. A concentration-response curve is then generated by plotting the percent inhibition against the drug concentration. The IC50 value, representing the concentration at which 50% of the current is inhibited, is determined by fitting the data to the Hill equation.

Visualizations

Signaling Pathways and Experimental Workflows

Cardiac_Action_Potential cluster_Phase4 Phase 4 (Resting Potential) cluster_Phase0 Phase 0 (Depolarization) cluster_Phase1 Phase 1 (Initial Repolarization) cluster_Phase2 Phase 2 (Plateau) cluster_Phase3 Phase 3 (Repolarization) p4 Maintained by inward rectifier K+ channels (IK1) p0 Rapid influx of Na+ through Nav1.5 channels p4->p0 Threshold potential reached p1 Efflux of K+ through transient outward channels (Ito) p0->p1 p2 Influx of Ca2+ through Cav1.2 channels balanced by K+ efflux p1->p2 p3 Efflux of K+ through delayed rectifier channels (IKr, IKs) p2->p3 p3->p4 Return to resting potential Moricizine Moricizine Moricizine->p0 Blocks Nav1.5 NewerAgents Newer Agents NewerAgents->p0 Block Nav1.5 NewerAgents->p2 Block Ca2+ channels NewerAgents->p3 Block K+ channels

Caption: Cardiac Action Potential and Drug Targets.

Electrophysiology_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Analysis Analysis CellCulture Cell Culture with Transfected Ion Channels Patching Establish Whole-Cell Patch Clamp CellCulture->Patching SolutionPrep Prepare Internal and External Solutions SolutionPrep->Patching PipettePrep Pull and Polish Micropipettes PipettePrep->Patching VoltageProtocol Apply Voltage-Clamp Protocol Patching->VoltageProtocol Baseline Record Baseline Current VoltageProtocol->Baseline DrugApplication Apply Test Compound (Increasing Concentrations) Baseline->DrugApplication RecordResponse Record Current Response DrugApplication->RecordResponse DataAnalysis Measure Current Inhibition RecordResponse->DataAnalysis CurveFitting Generate Concentration- Response Curve DataAnalysis->CurveFitting IC50 Calculate IC50 Value CurveFitting->IC50

References

Safety Operating Guide

Essential Safety and Logistics for Handling Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Moricizine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Moricizine, especially in powder form where dust and aerosols can be generated, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for various tasks.

TaskGlovesGownEye ProtectionRespiratory Protection
Routine Handling (weighing, preparing solutions) Nitrile or other chemical-resistant glovesLaboratory coat or disposable gownSafety glasses with side shields or chemical splash gogglesIf not handled in a ventilated enclosure, a suitable respirator is recommended.[1]
Compounding Double chemotherapy glovesDisposable, low-permeability gownChemical splash goggles and a face shieldUse of a ventilated engineering control (e.g., fume hood) is essential.[1]
Spill Cleanup Double chemotherapy glovesDisposable, low-permeability gownChemical splash goggles and a face shieldP2 or N95 respirator
Waste Disposal Nitrile or other chemical-resistant glovesLaboratory coat or disposable gownSafety glasses with side shieldsNot generally required if waste is properly contained.

Operational Plans

Handling and Storage:

  • Ventilation: Always handle Moricizine in a well-ventilated area, preferably within a chemical fume hood or other appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in areas where Moricizine is handled.[2]

  • Storage: Store Moricizine in a tightly sealed container in a cool, dry place, away from incompatible materials.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Management Workflow

A clear and efficient workflow is critical for managing a Moricizine spill to ensure the safety of laboratory personnel and prevent the spread of contamination.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert others in the area evacuate Evacuate non-essential personnel alert->evacuate assess Assess the spill (size and nature) evacuate->assess ppe Don appropriate PPE assess->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed, labeled container decontaminate->dispose remove_ppe Remove and dispose of PPE dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash report Report the incident wash->report

Caption: Workflow for managing a Moricizine spill.

Detailed Spill Cleanup Protocol

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area of non-essential staff.

  • Don PPE: Before beginning cleanup, put on the appropriate personal protective equipment as outlined in the PPE table. This should include double gloves, a disposable gown, and eye/face protection. For larger spills or significant dust, a respirator is necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.

    • For liquid spills: Surround the spill with absorbent material, working from the outside in to prevent it from spreading.

  • Clean Up:

    • Carefully scoop the absorbed material and any broken glass into a designated, sealable hazardous waste container.

    • Use a damp cloth or absorbent pads to wipe the spill area. Do not dry sweep, as this can generate dust.

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontamination solution. Studies have shown that solutions such as 10% bleach followed by a neutralizing agent like sodium thiosulfate, or other commercially available deactivating agents, can be effective for hazardous drugs.[3] Always follow with a water rinse to remove any residual cleaning agents.

  • Dispose of Waste:

    • Place all contaminated materials, including absorbent pads, gloves, and gowns, into a clearly labeled hazardous waste bag or container.

  • Post-Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

    • Restock the spill kit.

    • Document the spill and the cleanup procedure according to your institution's policies.

Disposal Plan

The disposal of Moricizine and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: All waste contaminated with Moricizine, including unused product, contaminated PPE, and cleanup materials, should be segregated as hazardous pharmaceutical waste.

  • Containerization: Waste must be placed in a clearly labeled, sealed, and leak-proof container.

  • Disposal Method: Do not dispose of Moricizine down the drain or in regular trash.[4] It must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • De-identification: Before disposing of empty original containers, ensure all personal or prescription information is removed or blacked out.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.